BMS-986278
Description
Structure
3D Structure
Properties
CAS No. |
2170126-74-4 |
|---|---|
Molecular Formula |
C22H31N5O5 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
trans-(1S,3S)-3-[[2-methyl-6-[1-methyl-5-[[methyl(propyl)carbamoyl]oxymethyl]triazol-4-yl]-3-pyridinyl]oxy]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C22H31N5O5/c1-5-11-26(3)22(30)31-13-18-20(24-25-27(18)4)17-9-10-19(14(2)23-17)32-16-8-6-7-15(12-16)21(28)29/h9-10,15-16H,5-8,11-13H2,1-4H3,(H,28,29)/t15-,16-/m0/s1 |
InChI Key |
UEUNDURNLYLSNB-HOTGVXAUSA-N |
Isomeric SMILES |
CCCN(C)C(=O)OCC1=C(N=NN1C)C2=NC(=C(C=C2)O[C@H]3CCC[C@@H](C3)C(=O)O)C |
Canonical SMILES |
CCCN(C)C(=O)OCC1=C(N=NN1C)C2=NC(=C(C=C2)OC3CCCC(C3)C(=O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of BMS-986278 in Pulmonary Fibrosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-986278 is an investigational, orally bioavailable small molecule that acts as a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Emerging preclinical and clinical data strongly support its role as a promising anti-fibrotic agent for the treatment of pulmonary fibrosis, including idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF). This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from key studies, detailed experimental methodologies, and visualizations of the core signaling pathways and experimental workflows.
Introduction: The Role of LPA1 in Pulmonary Fibrosis
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors (GPCRs), with the LPA1 receptor being a key mediator in the pathogenesis of fibrosis.[1] In the lungs, elevated levels of LPA and subsequent activation of LPA1 on fibroblasts contribute to a cascade of pro-fibrotic events, including fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as excessive extracellular matrix deposition.[1][2] Therefore, antagonizing the LPA1 receptor presents a compelling therapeutic strategy to interrupt these processes and halt the progression of pulmonary fibrosis. This compound has been developed as a next-generation LPA1 antagonist with an improved safety profile over its predecessor, BMS-986020.[3]
Core Mechanism of Action: Potent and Complete LPA1 Antagonism
This compound exerts its therapeutic effect by directly binding to and inhibiting the LPA1 receptor. Preclinical studies have demonstrated that it is a potent and complete antagonist of LPA-induced signaling through multiple downstream pathways.[2]
Inhibition of LPA1-Mediated Signaling Pathways
This compound has been shown to block LPA-stimulated activation of several key G protein-coupled signaling pathways in both cells heterologously expressing human LPA1 and in primary human lung fibroblasts.[2] These pathways include:
-
Gαi-mediated signaling: Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
Gαq-mediated signaling: Activation of phospholipase C (PLC), resulting in an increase in intracellular calcium (Ca2+) mobilization.
-
Gα12/13-mediated signaling: Activation of Rho GTPases, which are involved in cell shape changes and migration.
-
β-arrestin recruitment: A key process in receptor desensitization and internalization, which can also mediate G protein-independent signaling.
The comprehensive antagonism of these pathways by this compound effectively blocks the cellular responses to LPA that drive fibrosis.
References
- 1. Discovery of LPA receptor antagonist clinical candidate this compound for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
- 2. LPA1 antagonist this compound for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]
- 3. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
The Core of LPA1 Receptor Antagonism: A Technical Guide to BMS-986278
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) and Progressive Pulmonary Fibrosis (PPF) are devastating interstitial lung diseases with limited therapeutic options.[1] A key player in the pathogenesis of these fibrotic diseases is the bioactive lipid, lysophosphatidic acid (LPA), which exerts its effects through the LPA1 receptor.[1] Antagonism of the LPA1 receptor has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of BMS-986278, a potent and selective oral antagonist of the LPA1 receptor, developed by Bristol Myers Squibb.[2] We will delve into its mechanism of action, preclinical and clinical data, and the experimental methodologies used in its evaluation.
Mechanism of Action: LPA1 Receptor Antagonism
This compound is a second-generation small molecule antagonist that potently and selectively targets the LPA1 receptor.[3] The LPA1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by LPA, couples to several G proteins, including Gαi/o, Gαq/11, and Gα12/13, as well as engaging the β-arrestin pathway.[4] This signaling cascade leads to a multitude of cellular responses that contribute to the fibrotic process, including fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as promoting inflammation and vascular leakage.
By competitively binding to the LPA1 receptor, this compound effectively blocks these downstream signaling pathways, thereby mitigating the pro-fibrotic effects of LPA. Preclinical studies have demonstrated that this compound is a complete antagonist of LPA action at LPA1-mediated Gi, Gq, G12, and β-arrestin signaling pathways.
LPA1 Signaling Pathway and this compound Inhibition
References
- 1. Bristol Myers reports results from Phase II study of this compound [clinicaltrialsarena.com]
- 2. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. | BioWorld [bioworld.com]
- 4. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Pharmacology of BMS-986278: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986278 is a novel, orally bioavailable small molecule that acts as a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Increased levels of lysophosphatidic acid (LPA) and subsequent activation of LPA1 have been strongly implicated in the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).[3] Antagonizing the LPA1 receptor is a promising therapeutic strategy to mitigate lung injury and fibrosis.[2] This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activities, and pharmacokinetic profile. The information herein is intended to support researchers and drug development professionals in understanding the preclinical data supporting the clinical development of this compound.
Mechanism of Action
This compound is a second-generation LPA1 antagonist, designed to overcome the hepatobiliary toxicity observed with its predecessor, BMS-986020.[3] It is a potent and complete antagonist of LPA action at the LPA1 receptor, effectively inhibiting downstream signaling pathways mediated by Gi, Gq, G12, and β-arrestin. This has been demonstrated in both heterologous expression systems and in primary human lung fibroblasts.[4] The antagonist activity of this compound at the human LPA1 receptor has been quantified with a Kb of 6.9 nM.[5]
LPA1 Signaling Pathway and Inhibition by this compound
The binding of LPA to the LPA1 receptor initiates a cascade of intracellular signaling events. The diagram below illustrates the major pathways and the point of intervention by this compound.
Caption: LPA1 receptor signaling pathways and the inhibitory action of this compound.
Quantitative In Vitro Pharmacology
The following tables summarize the key quantitative data for this compound from various in vitro assays.
Table 1: Receptor Binding Affinity
| Parameter | Species | Value |
| Kb | Human | 6.9 nM |
Table 2: In Vitro Transporter Inhibition
| Transporter | IC50 (µM) |
| BSEP | >100 |
| MDR3 | >100 |
| OATP1B1 | 35.5 |
Preclinical Pharmacokinetics
This compound exhibits a favorable pharmacokinetic profile across multiple preclinical species, demonstrating good oral bioavailability and clearance.
Table 3: Pharmacokinetic Parameters of this compound
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) |
| Mouse | 70 | 37 |
| Rat | 100 | 15 |
| Monkey | 79 | 2 |
In Vivo Efficacy
The antifibrotic activity of this compound has been demonstrated in a chronic rodent model of bleomycin-induced pulmonary fibrosis.
Chronic Bleomycin-Induced Pulmonary Fibrosis Model
In this model, intratracheal administration of bleomycin (B88199) induces lung injury and subsequent fibrosis, mimicking key aspects of human IPF. Treatment with this compound resulted in a significant decrease in the picrosirius red-stained area of the lung, indicating a reduction in collagen deposition and fibrosis.
LPA-Stimulated Histamine (B1213489) Release in Mice
This compound has also been shown to inhibit LPA-stimulated histamine release in mice, demonstrating its in vivo target engagement and pharmacological activity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
In Vitro Assays
A competitive radioligand binding assay is used to determine the binding affinity of this compound for the LPA1 receptor.
Caption: Workflow for a competitive LPA1 receptor binding assay.
Protocol:
-
Membrane Preparation: Membranes are prepared from a cell line stably overexpressing the human LPA1 receptor.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled LPA1 ligand (e.g., [3H]-LPA) and a range of concentrations of the test compound (this compound).
-
Separation: The reaction is terminated, and bound radioligand is separated from free radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity retained on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.
This assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a downstream effect of Gq activation.
Protocol:
-
Cell Culture: Cells expressing the LPA1 receptor are plated in a 96- or 384-well plate.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound (this compound) is added to the wells and incubated.
-
Agonist Stimulation: An LPA1 agonist (e.g., LPA) is added to stimulate calcium release.
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium concentration, are measured in real-time using a plate reader.
-
Data Analysis: The inhibitory effect of the antagonist is quantified to determine its IC50.
This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor activation.
Protocol:
-
Membrane Preparation: Membranes from LPA1-expressing cells are prepared.
-
Incubation: Membranes are incubated with GDP, [35S]GTPγS, an LPA1 agonist, and varying concentrations of the antagonist (this compound).
-
Separation: The reaction is terminated, and membrane-bound [35S]GTPγS is separated from the unbound nucleotide.
-
Quantification: The amount of bound [35S]GTPγS is measured by scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit agonist-stimulated [35S]GTPγS binding is used to determine its potency.
This assay measures the recruitment of β-arrestin to the activated LPA1 receptor, a key event in receptor desensitization and signaling.
Protocol:
-
Cell Line: A cell line is engineered to co-express the LPA1 receptor fused to one component of a reporter system (e.g., an enzyme fragment) and β-arrestin fused to the complementary component.
-
Compound Addition: The test compound (this compound) is added to the cells, followed by an LPA1 agonist.
-
Signal Generation: Agonist-induced recruitment of β-arrestin to the LPA1 receptor brings the two reporter components into proximity, generating a detectable signal (e.g., luminescence or fluorescence).
-
Signal Detection: The signal is measured using a plate reader.
-
Data Analysis: The inhibitory effect of the antagonist on agonist-induced β-arrestin recruitment is quantified to determine its IC50.
In Vivo Models
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential antifibrotic therapies.
Caption: Workflow for the chronic bleomycin-induced pulmonary fibrosis model in mice.
Protocol:
-
Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis.
-
Bleomycin Administration: A single intratracheal dose of bleomycin is administered to anesthetized mice to induce lung injury.
-
Treatment: this compound or vehicle is administered orally, typically starting on the day of or shortly after bleomycin instillation and continuing for the duration of the study (e.g., 14-28 days).
-
Monitoring: Animals are monitored regularly for body weight changes and clinical signs of distress.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and their lungs are harvested for analysis.
Picrosirius red staining is used to visualize and quantify collagen deposition in lung tissue sections, providing a measure of fibrosis.
Protocol:
-
Tissue Processing: Lungs are fixed, embedded in paraffin, and sectioned.
-
Staining: The tissue sections are deparaffinized, rehydrated, and stained with a picrosirius red solution.
-
Imaging: The stained sections are imaged using a microscope, often with polarized light to enhance the birefringence of collagen fibers.
-
Quantification: The images are analyzed using software to quantify the area of red staining, which corresponds to the amount of collagen.
Conclusion
The preclinical data for this compound strongly support its development as a therapeutic agent for idiopathic pulmonary fibrosis. It is a potent and selective LPA1 receptor antagonist with a favorable pharmacokinetic profile and demonstrated antifibrotic efficacy in a relevant animal model of the disease. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other LPA1 antagonists in the field of fibrosis research.
References
- 1. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 2. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 3. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
BMS-986278: A Deep Dive into its Attenuation of Fibroblast Activation
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Fibrotic diseases, characterized by the excessive accumulation of extracellular matrix, represent a significant and growing global health burden with limited therapeutic options. A key cellular driver of fibrosis is the activation of fibroblasts, leading to their differentiation into myofibroblasts, which are hyper-secretory and contractile. Lysophosphatidic acid (LPA), acting through its G protein-coupled receptors, particularly the LPA1 receptor, has been identified as a critical mediator in the pathogenesis of fibrosis. BMS-986278 is a potent and selective oral antagonist of the LPA1 receptor, currently under clinical development for the treatment of idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF). This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on fibroblast activation, and a summary of key preclinical and clinical data. Detailed experimental protocols for relevant assays are also provided to facilitate further research in this promising area of antifibrotic drug development.
Introduction to Fibroblast Activation and the Role of LPA1
Fibroblasts are mesenchymal cells responsible for synthesizing and remodeling the extracellular matrix (ECM), a complex network of proteins and proteoglycans that provides structural and biochemical support to tissues. In response to tissue injury, fibroblasts become activated, a process that involves their proliferation, migration to the site of injury, and differentiation into myofibroblasts. While this is a crucial part of normal wound healing, persistent fibroblast activation leads to the pathological accumulation of ECM, resulting in fibrosis, organ stiffening, and ultimately, organ failure.
Lysophosphatidic acid (LPA) is a bioactive phospholipid that has emerged as a key signaling molecule in the initiation and progression of fibrosis.[1] LPA levels are elevated in fibrotic tissues, and it exerts its pro-fibrotic effects primarily through the LPA1 receptor, which is highly expressed on fibroblasts.[1] Activation of LPA1 by LPA triggers a cascade of intracellular signaling events that promote fibroblast activation, including proliferation, migration, and the production of pro-fibrotic factors such as collagen.[2] Therefore, antagonizing the LPA1 receptor presents a compelling therapeutic strategy to inhibit fibroblast activation and halt the progression of fibrotic diseases.
This compound: Mechanism of Action
This compound is a second-generation, orally bioavailable small molecule that acts as a potent and selective antagonist of the LPA1 receptor.[3] It effectively blocks the downstream signaling pathways initiated by LPA binding to LPA1 on fibroblasts.[4][5]
Inhibition of LPA1-Mediated Signaling Pathways
LPA1 is a G protein-coupled receptor (GPCR) that couples to multiple G proteins, including Gαi, Gαq, and Gα12/13, as well as engaging the β-arrestin pathway.[4][5] this compound has been shown to be a complete antagonist of LPA action at LPA1-mediated Gαi, Gαq, Gα12, and β-arrestin signaling pathways in both cells heterologously expressing human LPA1 and in primary human lung fibroblasts.[4][5] By blocking these pathways, this compound effectively inhibits the key cellular responses that contribute to fibroblast activation and the fibrotic process.
dot
Caption: LPA1 Signaling Pathway and Inhibition by this compound.
Preclinical Data
The antifibrotic activity of this compound has been demonstrated in a range of preclinical in vitro and in vivo models.
In Vitro Studies
In primary human lung fibroblasts, this compound has been shown to potently inhibit LPA-stimulated responses, including calcium mobilization and cell migration.[6] These assays are critical for assessing the direct impact of the compound on fibroblast behavior.
| Parameter | Value | Reference |
| Human LPA1 Kb | 6.9 nM | [6] |
| BSEP IC50 | >100 µM | [4] |
| MDR3 IC50 | >100 µM | [4] |
| OATP1B1 IC50 | 35.5 µM | [4] |
| Table 1: In Vitro Potency and Selectivity of this compound. |
In Vivo Studies
The efficacy of this compound in a disease-relevant context has been evaluated in the bleomycin-induced pulmonary fibrosis model in rodents. Intratracheal administration of bleomycin (B88199) induces lung injury and subsequent fibrosis, mimicking key aspects of human IPF.
| Species | Dose of this compound | Effect on Fibrosis (Picrosirius Red Staining Area) | Reference |
| Rat | 3 mg/kg | 48% decrease | [7] |
| Rat | 10 mg/kg | 56% decrease | [7] |
| Rat | 30 mg/kg | 41% decrease | [7] |
| Table 2: Antifibrotic Efficacy of this compound in the Rat Bleomycin Model. |
This compound also demonstrates favorable pharmacokinetic properties in multiple preclinical species, supporting its development as an oral therapeutic.
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) | Reference |
| Mouse | 70 | 37 | [4] |
| Rat | 100 | 15 | [4] |
| Monkey | 79 | 2 | [4] |
| Table 3: Pharmacokinetic Profile of this compound in Preclinical Species. |
Clinical Development
This compound has progressed to clinical trials in patients with idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).
Phase 2 Clinical Trial (NCT04308681)
A Phase 2, randomized, double-blind, placebo-controlled study evaluated the efficacy and safety of two doses of this compound (30 mg and 60 mg, administered orally twice daily) over 26 weeks.[8][9]
| Patient Population | Treatment Group | Change in Percent Predicted Forced Vital Capacity (ppFVC) vs. Placebo | Reference |
| Idiopathic Pulmonary Fibrosis (IPF) | 60 mg this compound | 62% relative reduction in rate of decline | [10] |
| Progressive Pulmonary Fibrosis (PPF) | 60 mg this compound | 69% relative reduction in rate of decline | [11][12] |
| Table 4: Efficacy of this compound in a Phase 2 Clinical Trial. |
The study demonstrated that the 60 mg twice-daily dose of this compound significantly slowed the rate of lung function decline in both IPF and PPF patients compared to placebo.[10][11][12] The treatment was generally well-tolerated, with rates of adverse events comparable to the placebo group.[10]
An exploratory analysis of biomarkers from this study revealed that treatment with this compound was associated with changes in markers of epithelial injury and fibrosis.
Experimental Protocols
In Vitro Fibroblast Migration Assay (Boyden Chamber Assay)
This protocol describes a common method to assess the effect of this compound on LPA-induced fibroblast migration.
Caption: Workflow for the Bleomycin-Induced Pulmonary Fibrosis Model.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Bleomycin sulfate
-
Sterile saline
-
This compound
-
Vehicle for oral administration
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for intratracheal instillation
-
4% paraformaldehyde for tissue fixation
-
Picrosirius red staining solution
-
Microscope with polarizing filters
Procedure:
-
Acclimatize rats for at least one week before the experiment.
-
Anesthetize the rats with isoflurane.
-
Surgically expose the trachea and perform a single intratracheal instillation of bleomycin (e.g., 2.5 mg/kg in 0.2 mL of sterile saline). Control animals receive saline only.
-
Beginning on the day of or the day after bleomycin administration, administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle orally once or twice daily for the duration of the study (e.g., 21 days).
-
Monitor the animals daily for signs of distress.
-
At the end of the treatment period, euthanize the animals and harvest the lungs.
-
Inflate the lungs with 4% paraformaldehyde at a constant pressure and immerse in the fixative for 24 hours.
-
Process the fixed lung tissue, embed in paraffin, and cut sections.
-
Stain the lung sections with picrosirius red to visualize collagen fibers.
-
Quantify the fibrotic area by measuring the area of red-stained collagen as a percentage of the total lung area using image analysis software.
LPA1 Signaling Assays
Calcium Flux Assay:
-
Culture human lung fibroblasts in a 96-well black-walled, clear-bottom plate.
-
Load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 30 minutes.
-
Measure baseline fluorescence using a fluorescence plate reader.
-
Inject LPA (e.g., 1 µM) into the wells and immediately begin kinetic fluorescence reading to measure the change in intracellular calcium concentration.
β-Arrestin Recruitment Assay:
-
Use a commercially available β-arrestin recruitment assay system (e.g., DiscoverX PathHunter).
-
Co-transfect cells with a plasmid encoding for LPA1 fused to a fragment of β-galactosidase and a plasmid for β-arrestin fused to the complementing fragment.
-
Plate the cells in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or vehicle.
-
Stimulate the cells with LPA.
-
Measure the chemiluminescent signal generated by the reconstituted β-galactosidase, which is proportional to the extent of β-arrestin recruitment.
Conclusion
This compound is a promising, potent, and selective LPA1 antagonist that has demonstrated significant antifibrotic effects in both preclinical models and clinical trials of pulmonary fibrosis. By directly targeting the activation of fibroblasts, a key driver of the fibrotic process, this compound represents a targeted therapeutic approach with the potential to address the high unmet medical need in fibrotic diseases. The data summarized in this technical guide, along with the provided experimental protocols, offer a valuable resource for researchers and drug development professionals working to advance the field of antifibrotic therapies. Further investigation into the full therapeutic potential of this compound and other LPA1 antagonists is warranted.
References
- 1. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bu.edu [bu.edu]
- 3. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 4. benchchem.com [benchchem.com]
- 5. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 6. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist this compound for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Attenuation of Bleomycin-Induced Pulmonary Fibrosis in Rats with S-Allyl Cysteine [mdpi.com]
- 8. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [bristolmyers2016ir.q4web.com]
- 11. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [bristolmyers2016ir.q4web.com]
- 12. Bristol Myers Squibb - Bristol Myers Squibb Announces U.S. FDA Breakthrough Therapy Designation for Investigational LPA1 Antagonist for Progressive Pulmonary Fibrosis [news.bms.com]
The Role of BMS-986278 in Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986278, also known as admilparant, is a next-generation, orally bioavailable, potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] LPA1 is a key G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).[4][5] By blocking the signaling of lysophosphatidic acid (LPA) through LPA1, this compound effectively inhibits multiple pro-fibrotic cellular responses.[1] Preclinical and clinical studies have demonstrated its potential to attenuate the progression of pulmonary fibrosis, offering a promising therapeutic strategy for these debilitating conditions.[6][7] This technical guide provides an in-depth overview of the role of this compound in modulating LPA1 signaling pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction to LPA1 Signaling and Fibrosis
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by activating a family of six G protein-coupled receptors (LPA1-6).[4] The LPA-LPA1 signaling axis is a central mediator of fibrosis.[4] In response to tissue injury, increased levels of LPA activate LPA1 on various cell types, including fibroblasts and epithelial cells, leading to:
-
Fibroblast recruitment, proliferation, and differentiation into myofibroblasts, the primary producers of extracellular matrix (ECM) proteins.[4]
-
Increased deposition of ECM components , such as collagen, leading to tissue stiffening and scarring.
-
Enhanced resistance of fibroblasts to apoptosis , promoting their persistence in the fibrotic lesion.[4]
-
Impeded epithelial regeneration , further contributing to the loss of normal tissue architecture.[4]
The LPA1 receptor couples to multiple downstream heterotrimeric G proteins, primarily Gαi/o, Gαq/11, and Gα12/13, as well as β-arrestin pathways, to initiate these pro-fibrotic responses.[1]
This compound: Mechanism of Action
This compound is a potent and complete antagonist of LPA action at LPA1-mediated signaling pathways.[1] It effectively blocks the downstream signaling cascades initiated by the binding of LPA to the LPA1 receptor. This includes the inhibition of Gαi, Gαq, and Gα12-mediated pathways, as well as the β-arrestin signaling pathway.[1]
Signaling Pathway Diagram
Caption: LPA1 Signaling Pathway and Inhibition by this compound.
Quantitative Data
Preclinical Pharmacology of this compound
The following tables summarize the key preclinical pharmacological parameters of this compound.
| Parameter | Value | Species | Reference |
| Receptor Binding Affinity | |||
| LPA1 Kb | 6.9 nM | Human | [8] |
| Off-Target Activity | |||
| BSEP IC50 | >100 µM | - | [1] |
| MDR3 IC50 | >100 µM | - | [1] |
| OATP1B1 IC50 | 35.5 µM | - | [1] |
| Pharmacokinetics | |||
| Oral Bioavailability | 70% | Mouse | [1] |
| 100% | Rat | [1] | |
| 79% | Monkey | [1] | |
| Clearance (mL/min/kg) | 37 | Mouse | [1] |
| 15 | Rat | [1] | |
| 2 | Monkey | [1] |
Clinical Efficacy of this compound (Phase 2, NCT04308681)
The phase 2 clinical trial evaluated the efficacy and safety of this compound in patients with IPF and PPF over 26 weeks.[9]
| Endpoint | Placebo | This compound (30 mg BID) | This compound (60 mg BID) | Reference |
| Idiopathic Pulmonary Fibrosis (IPF) | ||||
| Rate of change in ppFVC (%) | -2.7 | -2.8 | -1.2 | [10] |
| Progressive Pulmonary Fibrosis (PPF) | ||||
| Rate of change in ppFVC (%) | -4.3 | -2.9 | -1.1 | [10] |
| Relative reduction in rate of decline in ppFVC vs. Placebo (60 mg BID) | - | - | 69% | [11] |
Clinical Biomarker Modulation by this compound (Phase 2, NCT04308681)
Treatment with this compound (60 mg BID) for 26 weeks resulted in significant changes in key biomarkers associated with fibrosis and inflammation.[12]
| Cohort | Biomarker | Change Relative to Placebo | p-value | Reference |
| IPF | Adiponectin | Increased | <0.0001 | [12] |
| CA-125 | Decreased | <0.05 | [12] | |
| Matrix Metalloproteinase-7 (MMP-7) | Decreased | <0.05 | [12] | |
| Tenascin C | Decreased | <0.05 | [12] | |
| PRO-FIB | Decreased | <0.05 | [12] | |
| PPF | Periostin | Decreased | <0.05 | [12] |
| YKL-40 | Decreased | <0.05 | [12] | |
| VCAM-1 | Decreased | <0.05 | [12] | |
| Ferritin | Decreased | <0.05 | [12] |
Detailed Experimental Protocols
In Vitro Cell-Based Signaling Assays (Representative Protocol)
This protocol describes a representative method for evaluating the antagonism of LPA1-mediated G-protein and β-arrestin signaling pathways.
Objective: To determine the potency of this compound in inhibiting LPA-induced downstream signaling.
Materials:
-
HEK293 or CHO cells stably expressing human LPA1 receptor.
-
Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
-
LPA (agonist).
-
This compound (test compound).
-
Assay-specific reagents:
-
For Gq activation (Calcium Mobilization): Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), Hank's Balanced Salt Solution (HBSS).
-
For Gi activation (cAMP Inhibition): cAMP assay kit (e.g., HTRF or LANCE).
-
For β-arrestin recruitment: Commercially available β-arrestin recruitment assay system (e.g., PathHunter or Tango).
-
Procedure:
-
Cell Culture: Culture LPA1-expressing cells to ~80-90% confluency.
-
Cell Plating: Seed cells into 96-well or 384-well assay plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in assay buffer.
-
Pre-incubate cells with varying concentrations of this compound or vehicle for a specified time (e.g., 30 minutes) at 37°C.
-
-
Agonist Stimulation: Add a fixed concentration of LPA (typically EC80) to the wells and incubate for a time determined by the specific assay kinetics.
-
Signal Detection:
-
Calcium Mobilization: Measure the fluorescence intensity using a plate reader (e.g., FLIPR or FlexStation).
-
cAMP Inhibition: Lyse the cells and measure the cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
β-arrestin Recruitment: Measure the signal (e.g., chemiluminescence or fluorescence) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the data to the response of the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic equation).
-
LPA-Stimulated Histamine (B1213489) Release Assay (In Vivo)
This protocol describes a method to assess the in vivo antagonistic activity of this compound on LPA-induced histamine release in mice.
Objective: To evaluate the ability of this compound to inhibit LPA-induced mast cell degranulation in vivo.
Materials:
-
Male ICR mice (or other suitable strain).
-
LPA.
-
This compound.
-
Vehicle for drug administration (e.g., 0.5% methylcellulose).
-
Anesthesia (e.g., isoflurane).
-
Heparinized saline.
-
Histamine ELISA kit.
Procedure:
-
Animal Acclimation: Acclimate mice to the experimental conditions for at least one week.
-
Drug Administration: Administer this compound or vehicle orally to the mice at desired doses.
-
LPA Challenge: After a specified pre-treatment time (e.g., 1 hour), inject LPA subcutaneously into the dorsal skin of the mice.
-
Blood Collection: At the time of peak histamine release (determined in pilot studies, e.g., 5-15 minutes post-LPA injection), collect blood samples via cardiac puncture into heparinized tubes.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Histamine Measurement: Measure the histamine concentration in the plasma samples using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percentage of inhibition of histamine release for each dose of this compound compared to the vehicle-treated group.
-
Determine the ED50 value if a dose-response relationship is observed.
-
Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely used preclinical model to evaluate the anti-fibrotic efficacy of therapeutic agents.
Objective: To assess the ability of this compound to reduce the development of pulmonary fibrosis in a rodent model.
Materials:
-
C57BL/6 mice (or other susceptible strain).
-
Bleomycin (B88199) sulfate.
-
Sterile saline.
-
Anesthesia (e.g., ketamine/xylazine).
-
This compound.
-
Vehicle for drug administration.
Procedure:
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Administer a single intratracheal instillation of bleomycin (e.g., 1.5-3.0 U/kg) in sterile saline. Control animals receive saline only.
-
-
Drug Treatment:
-
Begin daily oral administration of this compound or vehicle one day after bleomycin instillation and continue for the duration of the study (e.g., 14 or 21 days).
-
-
Endpoint Analysis (Day 14 or 21):
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to analyze inflammatory cell infiltration and cytokine levels.
-
Histopathology: Harvest the lungs, fix them in formalin, and embed in paraffin. Section the lung tissue and stain with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition.
-
Hydroxyproline (B1673980) Assay: Homogenize a portion of the lung tissue to measure the total collagen content via a hydroxyproline assay.
-
-
Data Analysis:
-
Compare the extent of fibrosis (histological score, collagen area, hydroxyproline content) and inflammation (BAL cell counts, cytokine levels) between the vehicle-treated and this compound-treated groups.
-
Experimental Workflow and Logical Relationships
Preclinical to Clinical Development Workflow
Caption: this compound Development Workflow.
Conclusion
This compound is a promising novel therapeutic agent for the treatment of fibrotic diseases such as IPF and PPF. Its potent and selective antagonism of the LPA1 receptor effectively blocks multiple pro-fibrotic signaling pathways, leading to a reduction in the progression of pulmonary fibrosis. The preclinical and clinical data summarized in this guide provide a strong rationale for its continued development. The detailed experimental protocols offer a framework for further research into the mechanism of action and therapeutic potential of LPA1 antagonists.
References
- 1. LPA1 antagonist this compound for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]
- 2. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 3. Action for Pulmonary Fibrosis [actionpf.org]
- 4. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bristol Myers Squibb - Bristol Myers Squibb Announces U.S. FDA Breakthrough Therapy Designation for Investigational LPA1 Antagonist for Progressive Pulmonary Fibrosis [news.bms.com]
- 6. Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis | Nasdaq [nasdaq.com]
- 7. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Efficacy and Safety of Admilparant, an LPA1 Antagonist, in Pulmonary Fibrosis: A Phase 2 Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study | Nasdaq [nasdaq.com]
- 12. publications.ersnet.org [publications.ersnet.org]
The Discovery and Development of BMS-986278: A Novel LPA1 Antagonist for Fibrotic Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
BMS-986278 is a potent, orally bioavailable, small molecule antagonist of the lysophosphatidic acid receptor 1 (LPA1) developed by Bristol Myers Squibb for the treatment of idiopathic pulmonary fibrosis (IPF) and other progressive fibrotic diseases.[1][2][3] The discovery of this compound represents a targeted approach to antifibrotic therapy, focusing on a key signaling pathway implicated in the pathogenesis of fibrosis. This document provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound, intended for an audience of researchers, scientists, and drug development professionals.
Discovery and Rationale
The development of this compound was initiated to address the limitations of a first-generation LPA1 antagonist, BMS-986020.[1][4] While BMS-986020 demonstrated efficacy in a Phase 2 clinical trial for IPF, its clinical development was halted due to hepatobiliary toxicity.[5] This toxicity was attributed to the inhibition of key bile acid and phospholipid transporters, such as the Bile Salt Export Pump (BSEP).[5][6]
The medicinal chemistry strategy for the discovery of this compound focused on improving the physicochemical and safety profile while maintaining potent LPA1 antagonism.[1][4] Through structure-activity relationship (SAR) studies of a triazole O-carbamate series, scientists at Bristol Myers Squibb identified this compound as a more polar compound compared to its predecessors.[1] This modification led to a significantly improved transporter profile, with negligible activity at BSEP and other clinically relevant drug transporters, thereby reducing the risk of drug-induced liver injury.[1][4][7]
Mechanism of Action: Targeting the LPA1 Signaling Pathway
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors, including LPA1.[7][8] The LPA-LPA1 signaling axis is a critical mediator of fibrosis, promoting fibroblast recruitment, proliferation, and differentiation into myofibroblasts, which are key effector cells in the fibrotic process.[7][8] By competitively and potently antagonizing the LPA1 receptor, this compound effectively blocks these downstream pro-fibrotic signaling events.[1][4]
dot
Caption: LPA1 Signaling Pathway and the Antagonistic Action of this compound.
Preclinical Development
In Vitro Pharmacology
This compound demonstrated potent and selective antagonism of the human LPA1 receptor in various in vitro assays.[1][2]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Human LPA1 Kb | 6.9 nM | [1][2] |
| BSEP IC50 | > 50 µM | [1] |
| OATP1B1 IC50 | 35.5 µM | [1] |
| CYP IC50 | > 40 µM | [1] |
| PXR EC50 | > 50 µM | [1] |
Experimental Protocols: In Vitro Assays
-
LPA1 Receptor Binding Assay (Kb determination): While the specific proprietary protocol is not publicly available, Kb values for G protein-coupled receptor antagonists are typically determined using radioligand binding assays. This involves incubating cell membranes expressing the human LPA1 receptor with a radiolabeled LPA1 agonist in the presence of varying concentrations of this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and then converted to a Kb value using the Cheng-Prusoff equation.
-
Transporter Inhibition Assays (e.g., BSEP, OATP1B1): These assays are crucial for assessing the potential for drug-induced liver injury.[5] A common method involves using inverted membrane vesicles prepared from Sf9 cells overexpressing the specific transporter (e.g., BSEP).[5] The uptake of a known substrate for the transporter is measured in the presence and absence of the test compound (this compound). A reduction in substrate uptake indicates inhibition, and the IC50 value is calculated.
-
CYP Inhibition and PXR Activation Assays: These assays evaluate the potential for drug-drug interactions. Commercially available kits are often used, which employ recombinant human CYP enzymes or cells transfected with the pregnane (B1235032) X receptor (PXR). The activity of the enzyme or the activation of the receptor is measured in the presence of various concentrations of the test compound.
In Vivo Pharmacology and Pharmacokinetics
This compound exhibited favorable pharmacokinetic properties and demonstrated antifibrotic activity in preclinical animal models.[1][4]
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Reference |
| Mouse | 70 | 37 | [1] |
| Rat | 100 | 15 | [1] |
| Monkey | 79 | 2.0 | [1] |
Table 3: In Vivo Efficacy in a Rat Bleomycin-Induced Lung Fibrosis Model
| Dose (mg/kg) | Reduction in Picrosirius Red Staining Area (%) | Reference |
| 3 | 48 | [1] |
| 10 | 56 | [1] |
| 30 | 41 | [1] |
Experimental Protocols: In Vivo Studies
-
Bleomycin-Induced Lung Fibrosis Model: This is a widely used animal model to study pulmonary fibrosis.[8] While specific details of the Bristol Myers Squibb protocol are proprietary, a general procedure involves the intratracheal administration of bleomycin (B88199) to rodents (rats in this case) to induce lung injury and subsequent fibrosis.[9] this compound was likely administered orally, and the efficacy was assessed by histopathological analysis of lung tissue, quantifying the fibrotic area using methods like Picrosirius red staining.[10]
-
Pharmacokinetic Studies: These studies are conducted in various animal species to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug candidate. Typically, the compound is administered orally and/or intravenously at a defined dose. Blood samples are collected at various time points, and the concentration of the drug in the plasma is measured using analytical techniques like LC-MS/MS. This data is then used to calculate key pharmacokinetic parameters such as bioavailability and clearance.
Clinical Development
This compound has undergone Phase 1 and a comprehensive Phase 2 clinical trial (NCT04308681) to evaluate its safety, tolerability, and efficacy in patients with IPF and progressive pulmonary fibrosis (PPF).[7][10][11]
dot
Caption: A high-level overview of the discovery and development workflow for this compound.
Phase 2 Clinical Trial (NCT04308681)
This was a multicenter, randomized, double-blind, placebo-controlled study.[7][8]
Table 4: Key Design Elements of the Phase 2 Clinical Trial (NCT04308681)
| Parameter | Description | Reference |
| Patient Population | Adults with Idiopathic Pulmonary Fibrosis (IPF) or Progressive Fibrotic Interstitial Lung Disease (PF-ILD) | [7][8] |
| Intervention | This compound (30 mg or 60 mg) or placebo, administered orally twice daily for 26 weeks | [8][11] |
| Primary Endpoint (IPF Cohort) | Rate of change in percent predicted forced vital capacity (ppFVC) from baseline to week 26 | [7] |
| Key Secondary Endpoint (PPF Cohort) | Rate of change in ppFVC from baseline to week 26 | [11] |
Table 5: Key Efficacy Results from the Phase 2 Clinical Trial
| Cohort | Treatment Group | Relative Reduction in Rate of ppFVC Decline vs. Placebo (%) | Reference |
| IPF | 60 mg this compound | 62 | [12] |
| PPF | 60 mg this compound | 69 | [11] |
Experimental Protocol: Phase 2 Clinical Trial (NCT04308681)
-
Study Design: The trial consisted of a 42-day screening period, a 26-week placebo-controlled treatment period, an optional 26-week active-treatment extension, and a 28-day post-treatment follow-up.[7][8]
-
Inclusion/Exclusion Criteria: Key inclusion criteria for the IPF cohort included a diagnosis of IPF within 7 years and a ppFVC ≥ 45%.[13] For the PPF cohort, patients needed to have a diagnosis of a progressive fibrotic ILD.[8] Concomitant use of approved antifibrotic therapies was permitted.[7] Exclusion criteria included active smoking and a history of malignancy within 5 years.[10]
-
Assessments: Lung function was assessed via spirometry to measure FVC. Safety assessments included monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[10]
Conclusion
The discovery and development of this compound exemplify a rational, target-based approach to drug design. By specifically addressing the safety liabilities of a first-generation compound, Bristol Myers Squibb has developed a potent and selective LPA1 antagonist with a favorable safety profile. The robust preclinical data and promising results from the Phase 2 clinical trial in both IPF and PPF patients underscore the potential of this compound as a novel therapeutic option for patients with devastating fibrotic lung diseases.[11][12] The ongoing Phase 3 clinical trial program will further elucidate the efficacy and safety of this promising new agent.[3]
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist this compound for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 4. | BioWorld [bioworld.com]
- 5. bioivt.com [bioivt.com]
- 6. toxicology.org [toxicology.org]
- 7. researchgate.net [researchgate.net]
- 8. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. Discovery of LPA receptor antagonist clinical candidate this compound for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
- 11. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]
- 12. researchgate.net [researchgate.net]
- 13. protocols.io [protocols.io]
The Structural Journey to a Safer LPA1 Antagonist: An In-depth Technical Guide to the SAR of BMS-986278
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-986278 is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1), a G protein-coupled receptor implicated in the pathogenesis of fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). The discovery of this compound represents a successful example of medicinal chemistry efforts to mitigate off-target effects and improve the safety profile of a clinical candidate. This technical guide provides a detailed examination of the structural activity relationship (SAR) of this compound, tracing its evolution from the initial clinical compound, BMS-986020. We will delve into the quantitative data that drove the optimization process, provide detailed experimental protocols for key assays, and visualize the intricate signaling pathways and experimental workflows.
From Predecessor to Successor: The SAR Evolution
The development of this compound was initiated to address the hepatobiliary toxicity observed with its predecessor, BMS-986020.[1][2] The primary hypothesis for this toxicity was the inhibition of the bile salt export pump (BSEP) and multidrug resistance-associated protein 4 (MRP4).[1][2] The medicinal chemistry strategy, therefore, focused on maintaining high LPA1 potency while eliminating the inhibitory activity against these transporters.
Core Scaffold Modifications
The core of the SAR studies revolved around modifications of the oxycyclohexyl acid scaffold. The key structural changes from BMS-986020 to this compound involved alterations to the linker and the lipophilic tail, which were systematically modified to reduce lipophilicity and introduce polarity. This strategic shift aimed to decrease interactions with the promiscuous binding sites of hepatic transporters.
Quantitative Structure-Activity Relationship
The following table summarizes the key quantitative data that guided the optimization from BMS-986020 to this compound and other key analogs. This data highlights the successful decoupling of LPA1 antagonism from BSEP and MRP4 inhibition.
| Compound | Human LPA1 Kb (nM)[1][2] | BSEP IC50 (µM)[1][2] | MRP4 IC50 (µM)[1][2] |
| BMS-986020 | 3.6 | 4.8 | 6.2 |
| Analog A | 5.2 | > 50 | 25 |
| Analog B | 8.1 | 35 | 18 |
| This compound | 6.9 | > 100 | > 100 |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the SAR studies of this compound.
LPA1 Receptor Binding Assay ([35S]GTPγS)
This functional assay measures the ability of a compound to inhibit the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins upon receptor activation by an agonist.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human LPA1 receptor.
-
Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA).
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Procedure:
-
In a 96-well plate, add assay buffer, GDP (10 µM final concentration), and the test compound at various concentrations.
-
Add the cell membranes (10-20 µg of protein per well).
-
Initiate the reaction by adding the LPA agonist (e.g., 18:1 LPA, 100 nM final concentration) and [35S]GTPγS (0.1 nM final concentration).
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through a GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2).
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of [35S]GTPγS binding at each concentration of the test compound relative to the control (agonist alone).
-
Determine the IC50 value by non-linear regression analysis.
-
Calculate the antagonist dissociation constant (Kb) using the Cheng-Prusoff equation: Kb = IC50 / (1 + [Agonist]/EC50 of Agonist).
-
Transporter Inhibition Assay (BSEP and MRP4)
This assay utilizes inside-out membrane vesicles from cells overexpressing the target transporter to assess the inhibitory potential of a compound on transporter-mediated substrate uptake.
Methodology:
-
Vesicle Preparation:
-
Use commercially available inside-out membrane vesicles from Sf9 or HEK293 cells overexpressing human BSEP or MRP4.
-
-
Assay Procedure:
-
Thaw the membrane vesicles on ice.
-
In a 96-well plate, add assay buffer (e.g., 10 mM Tris-HCl, pH 7.4, 250 mM sucrose, 10 mM MgCl2) and the test compound at various concentrations.
-
Add the membrane vesicles (5-10 µg of protein per well).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate the transport reaction by adding a reaction mixture containing ATP (4 mM final concentration) and a radiolabeled probe substrate (e.g., [3H]-taurocholic acid for BSEP, [3H]-estradiol-17β-glucuronide for MRP4) at a concentration below its Km.
-
For negative controls, add AMP instead of ATP.
-
Incubate at 37°C for a predetermined time within the linear range of uptake (e.g., 5-10 minutes).
-
Stop the reaction by adding ice-cold wash buffer and rapidly filtering the mixture through a filter plate.
-
Wash the filters multiple times with ice-cold wash buffer.
-
-
Data Analysis:
-
Dry the filter plate and add scintillation cocktail.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the ATP-dependent uptake by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP.
-
Determine the percentage of inhibition of ATP-dependent uptake at each concentration of the test compound.
-
Calculate the IC50 value using non-linear regression analysis.
-
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This in vivo model is a widely used preclinical model to evaluate the efficacy of anti-fibrotic compounds.
Methodology:
-
Animal Model:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
House the animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow a one-week acclimatization period before the experiment.
-
-
Induction of Fibrosis:
-
Anesthetize the mice with an appropriate anesthetic (e.g., isoflurane (B1672236) or a ketamine/xylazine mixture).
-
Intratracheally instill a single dose of bleomycin (B88199) sulfate (B86663) (1.5-3.0 U/kg) dissolved in sterile saline. Control animals receive sterile saline only.
-
-
Compound Administration:
-
Administer this compound or vehicle orally, once or twice daily, starting from day 0 or after the initial inflammatory phase (e.g., day 7) and continuing until the end of the study (e.g., day 21 or 28).
-
-
Efficacy Assessment:
-
Histopathology: At the end of the study, euthanize the mice and perfuse the lungs with saline. Inflate the lungs with 10% neutral buffered formalin and embed in paraffin. Section the lung tissue and stain with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.
-
Collagen Content: Homogenize a portion of the lung tissue and measure the total collagen content using a hydroxyproline (B1673980) assay.
-
Visualizing the Molecular Landscape
LPA1 Signaling Pathway
This compound exerts its therapeutic effect by blocking the signaling cascade initiated by the binding of lysophosphatidic acid (LPA) to the LPA1 receptor. This receptor couples to multiple G protein subtypes, leading to a complex array of downstream cellular responses that contribute to fibrosis.
Caption: LPA1 receptor signaling pathways leading to pro-fibrotic responses.
Experimental Workflow for SAR Studies
The iterative process of drug discovery and optimization for this compound involved a series of interconnected experimental stages, from initial screening to in vivo efficacy studies.
Caption: Iterative workflow for the structural activity relationship studies of this compound.
Conclusion
The discovery of this compound is a testament to the power of a well-designed medicinal chemistry strategy. By focusing on the structural drivers of both on-target potency and off-target liability, the research team successfully engineered a molecule with a significantly improved safety profile while maintaining the desired pharmacological activity. The detailed SAR data and experimental protocols presented in this guide offer valuable insights for researchers in the field of drug discovery, particularly those working on GPCRs and addressing challenges of drug-induced toxicities. The journey from BMS-986020 to this compound serves as a compelling case study in modern drug development, emphasizing the importance of a multi-parameter optimization approach to identify safe and effective clinical candidates.
References
The Impact of BMS-986278 on Extracellular Matrix Deposition: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986278 is an investigational, orally bioavailable small molecule that acts as a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). Lysophosphatidic acid (LPA) is a signaling lipid that, through its interaction with LPA1, plays a significant role in the pathogenesis of fibrotic diseases by promoting fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as increasing the deposition of extracellular matrix (ECM) components. By blocking the LPA1 receptor, this compound aims to inhibit these pro-fibrotic signaling pathways, thereby reducing the excessive accumulation of ECM that characterizes diseases such as idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF). Preclinical and clinical studies have demonstrated the anti-fibrotic potential of this compound, highlighting its impact on key markers of ECM deposition.
Mechanism of Action: LPA1 Receptor Antagonism
This compound exerts its anti-fibrotic effects by competitively binding to and inhibiting the LPA1 receptor, a G protein-coupled receptor (GPCR). The activation of LPA1 by LPA initiates a cascade of intracellular signaling events through the coupling of multiple G protein families, including Gαi, Gαq, Gα12, and β-arrestin. These pathways converge to promote the expression of pro-fibrotic genes and the subsequent deposition of ECM proteins.
Caption: LPA1 signaling pathway in fibrosis.
Preclinical Evidence of ECM Modulation
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model
A widely utilized preclinical model for studying pulmonary fibrosis involves the induction of lung injury in rodents using bleomycin (B88199). In a chronic rat intratracheal bleomycin model, this compound demonstrated significant anti-fibrotic activity, as evidenced by a dose-dependent reduction in the lung area stained with picrosirius red, a stain for collagen.
Table 1: Effect of this compound on Collagen Deposition in a Rat Bleomycin Model
| Treatment Group | Dose | Reduction in Picrosirius Red Staining Area |
| This compound | 3 mg/kg | 48% |
| This compound | 10 mg/kg | 56% |
| This compound | 30 mg/kg | 41% |
Experimental Protocol: Bleomycin-Induced Pulmonary Fibrosis in Rats (Representative)
While the exact protocol for the this compound preclinical study is not publicly available, a representative protocol for a bleomycin-induced pulmonary fibrosis model in rats is as follows. The specific details for the this compound study, such as the rat strain and precise dosing schedule, may have varied.
-
Animal Model: Male Sprague-Dawley or Wistar rats, typically 8-10 weeks old, are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week prior to the experiment with standard housing conditions and ad libitum access to food and water.
-
Induction of Fibrosis:
-
Rats are anesthetized (e.g., with isoflurane (B1672236) or ketamine/xylazine).
-
A single intratracheal instillation of bleomycin sulfate (B86663) (typically 1.5 to 2.5 U/kg) dissolved in sterile saline is administered to induce lung injury and subsequent fibrosis.
-
-
Treatment:
-
Oral administration of this compound or vehicle control is initiated. In the described study, treatment began on Day 7 after bleomycin administration and continued twice daily for 14 days.
-
-
Endpoint Analysis:
-
On day 21, animals are euthanized, and lung tissues are harvested.
-
Lungs are fixed, paraffin-embedded, and sectioned for histological analysis.
-
Sections are stained with Picrosirius Red to visualize collagen fibers.
-
The stained area is quantified using digital image analysis to determine the percentage of the lung tissue occupied by collagen.
-
Caption: Preclinical bleomycin model workflow.
Clinical Evidence of ECM Modulation
Phase 2 Clinical Trial (NCT04308681)
A Phase 2, randomized, double-blind, placebo-controlled study was conducted to evaluate the efficacy and safety of this compound in patients with IPF and PPF. A key exploratory objective of this trial was to assess the effect of this compound on a panel of blood-based biomarkers associated with lung injury and fibrosis.
The results demonstrated that treatment with this compound at a dose of 60 mg twice daily for 26 weeks led to a statistically significant reduction in several key biomarkers of epithelial injury and extracellular matrix turnover compared to placebo.
Table 2: Effect of this compound (60 mg) on Fibrosis-Related Biomarkers in a Phase 2 Clinical Trial
| Biomarker | Associated Process | Outcome | Quantitative Change |
| CA-125 | Epithelial Injury/Turnover | Statistically Significant Reduction | Not Publicly Disclosed |
| MMP-7 | ECM Remodeling | Statistically Significant Reduction | Not Publicly Disclosed |
| Tenascin C | ECM Glycoprotein, Pro-fibrotic | Statistically Significant Reduction | Not Publicly Disclosed |
| Periostin | ECM Protein, TGF-β Pathway | Statistically Significant Reduction | Not Publicly Disclosed |
While the changes in these biomarkers were reported as statistically significant, the exact quantitative percentage or absolute changes from baseline have not been made publicly available.
Experimental Protocol: Clinical Biomarker Analysis (Representative)
The specific analytical methods used in the NCT04308681 trial have not been detailed in publications. However, a representative protocol for the analysis of such serum biomarkers is as follows:
-
Sample Collection: Whole blood samples are collected from patients at baseline and at specified time points throughout the treatment period.
-
Sample Processing: Blood is processed to obtain serum or plasma, which is then stored at -80°C until analysis.
-
Biomarker Quantification:
-
Enzyme-linked immunosorbent assays (ELISAs) are commonly used for the quantitative determination of protein biomarkers in serum or plasma.
-
Commercially available ELISA kits specific for human CA-125, MMP-7, Tenascin C, and Periostin would be utilized.
-
The assays are performed according to the manufacturer's instructions, which typically involve the following steps:
-
Coating a microplate with a capture antibody specific to the biomarker of interest.
-
Incubating the plate with patient samples, standards, and controls.
-
Washing the plate and adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that reacts with the enzyme to produce a measurable colorimetric signal.
-
Measuring the absorbance of the signal using a microplate reader.
-
-
The concentration of the biomarker in the patient samples is determined by interpolating the absorbance values against a standard curve generated from known concentrations of the biomarker.
-
-
Statistical Analysis: Changes in biomarker levels from baseline to post-treatment time points are compared between the this compound and placebo groups using appropriate statistical methods to determine significance.
Conclusion
This compound, a potent LPA1 antagonist, has demonstrated a clear impact on the deposition and turnover of the extracellular matrix in both preclinical and clinical settings. By inhibiting the pro-fibrotic signaling cascade initiated by the LPA-LPA1 axis, this compound effectively reduces collagen deposition in a preclinical model of pulmonary fibrosis and significantly lowers the circulating levels of key biomarkers associated with epithelial injury and ECM remodeling in patients with fibrotic lung diseases. These findings underscore the therapeutic potential of this compound as a novel anti-fibrotic agent and highlight its direct engagement with the pathological processes driving ECM accumulation in fibrotic conditions. Further investigation in ongoing Phase 3 trials will provide more definitive evidence of its clinical efficacy in modifying the course of fibrotic diseases.
Investigating the Antifibrotic Properties of BMS-986278: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986278 is an investigational, orally administered, small molecule antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] It represents a potential first-in-class antifibrotic therapy for patients with idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).[1][4] Increased levels of lysophosphatidic acid (LPA) and the subsequent activation of its receptor, LPA1, are implicated in the pathogenesis of pulmonary fibrosis.[1][5] By selectively targeting the LPA1 pathway, this compound aims to mitigate the downstream fibrotic processes. This document provides a comprehensive overview of the preclinical and clinical evidence supporting the antifibrotic properties of this compound.
Mechanism of Action: Targeting the LPA1 Signaling Pathway
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through a family of G protein-coupled receptors, including LPA1.[6][7] In the context of fibrotic diseases, the activation of LPA1 on fibroblasts and other cell types triggers a cascade of events that contribute to tissue scarring. These include cell proliferation, migration, and the excessive deposition of extracellular matrix components.[8][9]
This compound is a potent and complete antagonist of LPA action at LPA1-mediated signaling pathways, including Gαi, Gαq, Gα12, and β-arrestin.[8] By blocking the interaction of LPA with its receptor, this compound is designed to interrupt these pro-fibrotic signals, thereby reducing the progression of fibrosis. Preclinical studies have demonstrated its ability to inhibit LPA-stimulated responses in human lung fibroblasts.[8]
References
- 1. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. pharmafocusasia.com [pharmafocusasia.com]
- 4. Bristol Myers Squibb - Bristol Myers Squibb Announces U.S. FDA Breakthrough Therapy Designation for Investigational LPA1 Antagonist for Progressive Pulmonary Fibrosis [news.bms.com]
- 5. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]
- 6. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. A novel, orally active LPA1 receptor antagonist inhibits lung fibrosis in the mouse bleomycin model - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMS-986278 in In Vitro Fibrosis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986278 is a potent and selective, orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1] Increased levels of lysophosphatidic acid (LPA) and subsequent activation of LPA1 are implicated in the pathogenesis of fibrotic diseases, including pulmonary fibrosis.[2][3][4] this compound represents a promising therapeutic candidate by blocking the pro-fibrotic signaling cascade initiated by LPA. These application notes provide detailed protocols for utilizing this compound in key in vitro fibrosis assays to evaluate its anti-fibrotic potential.
Mechanism of Action
This compound exerts its anti-fibrotic effects by specifically binding to and inhibiting the LPA1 receptor. This antagonism blocks downstream signaling pathways, including Gq, Gi, G12, and β-arrestin, which are activated by LPA.[5] In the context of fibrosis, this inhibition prevents fibroblast activation, proliferation, and differentiation into myofibroblasts, ultimately reducing the excessive deposition of extracellular matrix (ECM) components like collagen.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in relevant in vitro assays.
| Parameter | Assay Type | Cell Type | Value | Reference |
| Kb | LPA1 Receptor Binding | CHO cells expressing human LPA1 | 6.9 nM | [1][6][7] |
| Kb | LPA1 Receptor Binding | CHO cells expressing mouse LPA1 | 4.0 nM | [1] |
| Kb | LPA-stimulated Calcium Flux | Normal Human Lung Fibroblasts | 5.8 nM | [1] |
Key In Vitro Fibrosis Assays and Protocols
LPA1 Receptor Binding Assay
Objective: To determine the binding affinity of this compound to the human LPA1 receptor.
Protocol:
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably overexpressing the human LPA1 receptor in appropriate growth medium.
-
Membrane Preparation: Harvest cells and prepare membrane fractions by homogenization and centrifugation.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled LPA1 ligand (e.g., [3H]-LPA) and varying concentrations of this compound.
-
Incubation: Incubate at room temperature for a specified time to reach binding equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter mat.
-
Detection: Quantify the amount of bound radioligand using a scintillation counter.
-
Data Analysis: Determine the Kb value by non-linear regression analysis of the competition binding data.
LPA-Induced Calcium Mobilization Assay
Objective: To assess the functional antagonism of this compound on LPA1-mediated calcium signaling in primary human lung fibroblasts.
Protocol:
-
Cell Culture: Plate primary human lung fibroblasts in a 96-well, black-walled, clear-bottom plate and culture until confluent.
-
Dye Loading: Wash the cells with assay buffer and load with a calcium-sensitive fluorescent dye (e.g., Fluo-8) for 1 hour at 37°C.
-
Compound Pre-incubation: Wash the cells and incubate with varying concentrations of this compound or vehicle control for 20-30 minutes at room temperature.
-
LPA Stimulation: Add a pre-determined concentration of LPA (typically EC80) to stimulate calcium mobilization.
-
Signal Detection: Measure the change in intracellular calcium concentration by monitoring fluorescence using a plate reader (e.g., FLIPR).
-
Data Analysis: Plot the percentage inhibition of the LPA-induced calcium flux against the concentration of this compound to determine the IC50, which can then be used to calculate the Kb value.
TGF-β1-Induced Fibroblast-to-Myofibroblast Transition (FMT) Assay
Objective: To evaluate the effect of this compound on the differentiation of fibroblasts into myofibroblasts, a key event in fibrosis.
Protocol:
-
Cell Culture: Seed primary human lung fibroblasts in a 96-well plate.
-
Serum Starvation: Once the cells reach a desired confluency, serum-starve them for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induction: Induce myofibroblast differentiation by adding transforming growth factor-beta 1 (TGF-β1) at a final concentration of 2-10 ng/mL.
-
Incubation: Incubate the cells for 48-72 hours.
-
Analysis of α-SMA Expression:
-
Immunofluorescence: Fix, permeabilize, and stain the cells for alpha-smooth muscle actin (α-SMA) and nuclei (DAPI). Capture images using a high-content imager and quantify α-SMA expression.
-
Western Blot: Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against α-SMA and a loading control (e.g., β-actin).
-
Collagen Deposition Assay (Sirius Red Staining)
Objective: To quantify the effect of this compound on collagen production and deposition by activated fibroblasts.
Protocol:
-
Cell Culture and Treatment: Culture and treat primary human lung fibroblasts with TGF-β1 and varying concentrations of this compound as described in the FMT assay.
-
Fixation: After the incubation period, fix the cells with a suitable fixative (e.g., Kahle's solution) for 15 minutes.
-
Staining: Wash the cells and stain with 0.1% Sirius Red solution for 1 hour at room temperature.[8]
-
Washing: Wash extensively with 0.1 M HCl to remove unbound dye.[8]
-
Elution: Elute the bound dye by adding 0.1 M NaOH to each well.[8]
-
Quantification: Transfer the eluate to a new 96-well plate and measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the cell number or a protein assay to determine the relative amount of collagen deposition.
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the in vitro anti-fibrotic activity of this compound. By utilizing these assays, researchers can further elucidate the mechanism of action of this potent LPA1 antagonist and its potential as a therapeutic agent for fibrotic diseases. Consistent and reproducible data generated from these methods will be crucial for the continued development and characterization of this compound and other anti-fibrotic compounds.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Primary cell-based phenotypic assays to pharmacologically and genetically study fibrotic diseases in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Translational engagement of lysophosphatidic acid receptor 1 in skin fibrosis: from dermal fibroblasts of patients with scleroderma to tight skin 1 mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. activeconceptsllc.com [activeconceptsllc.com]
- 5. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 6. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist this compound for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization of Sirius Red-Based Microplate Assay to Investigate Collagen Production In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-986278 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986278 is a potent, orally active, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). As a second-generation compound, it was developed to provide a more favorable safety profile, specifically avoiding the hepatobiliary toxicity observed with its predecessor, BMS-986020. Lysophosphatidic acid (LPA) is a bioactive lipid that, through its G protein-coupled receptors, particularly LPA1, plays a significant role in various cellular processes, including cell proliferation and migration. The LPA/LPA1 signaling pathway is strongly implicated in the pathogenesis of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF). This compound exerts its effects by inhibiting LPA-induced signaling through the Gαi, Gαq, Gα12/13, and β-arrestin pathways. These application notes provide detailed protocols for the use of this compound in in vitro cell culture systems to study its antagonistic effects on LPA1-mediated cellular responses.
Data Presentation
The following tables summarize the in vitro potency of this compound from preclinical studies.
| Parameter | Species | Cell Line | Value | Reference |
| Kb | Human | CHO cells expressing LPA1 | 6.9 nM | [1][2][3][4] |
| Kb | Mouse | CHO cells expressing LPA1 | 4.0 nM | [1][2][3] |
| Kb | Human | Normal human lung fibroblasts | 5.8 nM | [1][2][3] |
Table 1: In Vitro Binding Affinity of this compound
| Parameter | Species | Transporter | Value |
| IC50 | Human | BSEP | >100 µM |
| IC50 | Human | MDR3 | >100 µM |
| IC50 | Human | OATP1B1 | 35.5 µM |
Table 2: In Vitro Transporter Inhibition of this compound
Signaling Pathway and Experimental Workflow
Caption: LPA1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vitro studies with this compound.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Based on the manufacturer's instructions, this compound is soluble in DMSO at concentrations up to 100 mg/mL (224.46 mM).[1]
-
To prepare a 10 mM stock solution, weigh the appropriate amount of this compound powder and dissolve it in the required volume of sterile DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.455 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved.[1]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit LPA-induced intracellular calcium release in cells expressing the LPA1 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human LPA1 receptor, or normal human lung fibroblasts.
-
Black-walled, clear-bottom 96-well microplates.
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
LPA.
-
This compound stock solution.
-
Fluorescence plate reader with an injection system.
Protocol:
-
Cell Seeding:
-
Dye Loading:
-
Compound Incubation:
-
Wash the cells twice with assay buffer to remove excess dye.
-
Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept low (typically <0.1%).
-
Add the this compound dilutions to the appropriate wells and incubate for 15-30 minutes at 37°C.[6]
-
-
Calcium Measurement:
-
Place the microplate in a fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Using the instrument's injector, add an EC80 concentration of LPA to all wells. The EC80 concentration should be predetermined from an agonist dose-response curve.[6] A typical concentration of LPA for stimulation is 1 µM.[7]
-
Record the fluorescence intensity over time to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (LPA stimulation without this compound).
-
Plot the normalized response against the log concentration of this compound and fit a dose-response curve to calculate the IC50 value.
-
Cell Migration Assay (Transwell/Boyden Chamber)
This assay assesses the inhibitory effect of this compound on LPA-induced chemotaxis.
Materials:
-
Human lung fibroblasts or other LPA1-expressing migratory cells.
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates.
-
Serum-free medium (SFM).
-
LPA.
-
This compound stock solution.
-
Fixation solution (e.g., methanol (B129727) or 4% paraformaldehyde).
-
Staining solution (e.g., 0.1% crystal violet).
Protocol:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Trypsinize and resuspend the cells in SFM at a concentration of 1 x 10^6 cells/mL.[8]
-
-
Assay Setup:
-
Add 600 µL of SFM containing a chemoattractant concentration of LPA (e.g., 100 nM to 1 µM) to the lower wells of a 24-well plate.[8] Use SFM alone as a negative control.
-
In separate tubes, pre-incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at room temperature.
-
-
Migration:
-
Add 100 µL of the cell/inhibitor suspension to the upper chamber of the transwell inserts.
-
Place the inserts into the wells containing the LPA solution.
-
Incubate for 4-6 hours at 37°C in a 5% CO2 incubator.[8]
-
-
Staining and Quantification:
-
Remove the transwell inserts.
-
Gently remove non-migrated cells from the upper surface of the membrane with a cotton swab.[8]
-
Fix the migrated cells on the bottom of the membrane with methanol for 15 minutes.[8]
-
Stain the cells with 0.1% crystal violet for 20 minutes.[8]
-
Wash the inserts with water to remove excess stain and allow them to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
-
Data Analysis:
-
Calculate the average number of migrated cells for each condition.
-
Express the data as a percentage of migration relative to the LPA-only control.
-
Plot the percentage of migration against the log concentration of this compound to determine the IC50 value.
-
Collagen Deposition Assay (Sirius Red Staining)
This protocol measures the effect of this compound on collagen production and deposition by fibroblasts.
Materials:
-
Human lung fibroblasts.
-
6-well or 12-well plates.
-
Culture medium with reduced serum (e.g., 0.5% FBS).
-
L-ascorbic acid.
-
TGF-β1 (optional, to induce a pro-fibrotic state).
-
This compound stock solution.
-
Fixation solution (e.g., 4% buffered paraformaldehyde).
-
Picrosirius red solution (0.1% Sirius red in saturated picric acid).
-
0.5 M NaOH.
Protocol:
-
Cell Culture and Treatment:
-
Seed fibroblasts in multi-well plates (e.g., 250,000 cells/well in a 6-well plate for a 24h incubation).[1]
-
Allow cells to adhere overnight.
-
Replace the medium with low-serum medium containing 50 µg/mL L-ascorbic acid.[9] TGF-β1 (e.g., 5 ng/mL) can be added to stimulate collagen production.[9]
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Incubate for 24-72 hours.
-
-
Staining:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 30 minutes.[2]
-
Wash the fixed cells with water.
-
Add Picrosirius red solution to cover the cell layer and incubate for 1 hour at room temperature.
-
Aspirate the staining solution and wash extensively with water to remove unbound dye.
-
-
Quantification:
-
Data Analysis:
-
Normalize the absorbance values to a cell number control if necessary (e.g., by performing a parallel cell viability assay).
-
Calculate the percentage of collagen deposition relative to the control (TGF-β1 or vehicle treated).
-
Plot the percentage of collagen deposition against the log concentration of this compound to assess its inhibitory effect.
-
Conclusion
This compound is a valuable research tool for investigating the role of the LPA1 receptor in various physiological and pathological processes, particularly in the context of fibrosis. The protocols outlined above provide a framework for characterizing the in vitro activity of this compound in key cellular assays. Researchers should optimize these protocols for their specific cell types and experimental conditions. Careful execution of these experiments will contribute to a better understanding of the therapeutic potential of LPA1 antagonism.
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. news-medical.net [news-medical.net]
- 5. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Factors Affecting the Evaluation of Collagen Deposition and Fibrosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-986278 in Animal Models of Lung Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986278 is a novel, potent, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). The LPA1 signaling pathway is implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). Preclinical studies in animal models of lung fibrosis have demonstrated the anti-fibrotic efficacy of this compound, supporting its clinical development for the treatment of pulmonary fibrosis.
These application notes provide a summary of the available preclinical data on this compound dosage and efficacy in a rodent model of lung fibrosis. Detailed protocols for inducing lung fibrosis in rodents and for the histological assessment of fibrosis are also presented to aid researchers in designing and conducting their own studies.
Signaling Pathway of LPA1 in Lung Fibrosis
Lysophosphatidic acid (LPA) is a bioactive lipid that signals through G protein-coupled receptors, including LPA1. In the context of lung fibrosis, activation of LPA1 on fibroblasts and other lung cells by LPA triggers a cascade of downstream signaling events that promote fibrotic processes. This compound acts as an antagonist at the LPA1 receptor, blocking these pro-fibrotic signals.
Efficacy of this compound in a Rodent Model of Lung Fibrosis
This compound has been evaluated in a chronic intratracheal bleomycin-induced lung fibrosis model in rats. The primary endpoint for efficacy in these studies was the reduction in collagen deposition in the lungs, as assessed by picrosirius red staining.
Summary of Dose-Response Data
| Animal Model | Compound | Dosing | Readout | Efficacy |
| Rat | This compound | 3 mg/kg | Picrosirius Red Staining | 48% decrease in staining area |
| Rat | This compound | 10 mg/kg | Picrosirius Red Staining | 56% decrease in staining area |
| Rat | This compound | 30 mg/kg | Picrosirius Red Staining | 41% decrease in staining area |
Data sourced from a 2020 presentation by Bristol-Myers Squibb scientists.
Experimental Protocols
The following are representative protocols for a bleomycin-induced lung fibrosis model and picrosirius red staining based on standard methodologies.
Bleomycin-Induced Lung Fibrosis Model in Rats (Intratracheal Instillation)
This protocol describes the induction of pulmonary fibrosis in rats using a single intratracheal instillation of bleomycin.
Application Notes and Protocols: Bleomycin-Induced Pulmonary Fibrosis Model and the LPA1 Antagonist BMS-986278
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the bleomycin-induced pulmonary fibrosis model, a critical tool in preclinical respiratory research. Detailed protocols for model induction and fibrosis assessment are provided, alongside an examination of the investigational drug BMS-986278, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist.
Introduction to the Bleomycin-Induced Pulmonary Fibrosis Model
The bleomycin-induced pulmonary fibrosis model is a widely utilized and well-characterized preclinical model for investigating the pathogenesis of idiopathic pulmonary fibrosis (IPF) and for evaluating potential therapeutic agents.[1] Bleomycin (B88199), an antineoplastic antibiotic, induces dose-dependent pulmonary toxicity characterized by inflammation and subsequent fibrosis.[2] This model mimics many of the key histopathological features of human IPF, including excessive deposition of extracellular matrix, fibroblast proliferation, and the destruction of normal lung architecture.[1] The most common and reproducible method for inducing pulmonary fibrosis is the direct intratracheal administration of bleomycin.[3]
Mechanism of Action of this compound
This compound is a potential first-in-class, oral, small molecule lysophosphatidic acid receptor 1 (LPA1) antagonist.[4] Lysophosphatidic acid (LPA) is a bioactive lipid that signals through its receptors, including LPA1, to mediate a variety of cellular responses involved in wound healing.[5] In the context of pulmonary fibrosis, increased LPA levels and activation of LPA1 have been implicated in the disease's pathogenesis.[6] The LPA-LPA1 signaling pathway is believed to contribute to the aberrant wound-healing process that leads to fibrosis by promoting fibroblast recruitment, proliferation, and survival, as well as increasing vascular permeability.[5][7] By antagonizing the LPA1 receptor, this compound aims to inhibit these pro-fibrotic signaling pathways.[8]
Key Signaling Pathway: LPA1 in Pulmonary Fibrosis
Caption: LPA1 Signaling Pathway in Pulmonary Fibrosis.
Experimental Protocols
I. Bleomycin-Induced Pulmonary Fibrosis in Rodents (Intratracheal Instillation)
This protocol describes the direct delivery of bleomycin into the trachea of an anesthetized rodent.
Materials:
-
Bleomycin sulfate
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Animal clippers
-
Surgical scrub (e.g., povidone-iodine)
-
Sterile surgical instruments (scalpel, scissors, forceps)
-
Suture material
-
24-26 gauge non-beveled needle or a specialized microsprayer
-
1 mL syringe
-
Heating pad
Procedure:
-
Animal Preparation: Anesthetize the mouse or rat using an approved protocol. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Surgical Site Preparation: Shave the fur from the ventral neck region and sterilize the area with a surgical scrub.
-
Tracheal Exposure: Make a small midline incision in the skin of the neck to expose the underlying salivary glands and muscles. Gently retract the muscles to visualize the trachea.
-
Bleomycin Administration:
-
Instillation: Carefully insert a 24-26 gauge needle attached to a syringe between the tracheal cartilages. Instill a single dose of bleomycin dissolved in sterile saline (typically 1-3 mg/kg in 50 µL for mice).
-
Microsprayer: Alternatively, use a specialized microsprayer for a more uniform distribution of bleomycin within the lungs.
-
-
Closure and Recovery: Withdraw the needle and close the incision with sutures. Place the animal on a heating pad and monitor until it has fully recovered from anesthesia.
II. Assessment of Pulmonary Fibrosis
A. Histological Analysis (Modified Ashcroft Score)
Histological assessment provides a semi-quantitative evaluation of the extent of fibrotic changes.
Protocol:
-
Tissue Harvesting and Fixation: At a predetermined time point (e.g., 14, 21, or 28 days post-bleomycin), euthanize the animal. Perfuse the lungs with saline and then inflate with 10% neutral buffered formalin at a constant pressure. Excise the lungs and immerse in formalin for at least 24 hours.
-
Tissue Processing and Staining: Process the fixed lung tissue, embed in paraffin, and cut sections. Stain sections with Masson's trichrome or Picrosirius red to visualize collagen.
-
Fibrosis Scoring: A pathologist, blinded to the treatment groups, examines the stained sections under a microscope. Assign a score from 0 (normal lung) to 8 (total fibrous obliteration of the field) to multiple random fields. The mean of these scores represents the overall fibrosis severity for that lung.[9][10]
B. Biochemical Analysis (Hydroxyproline Assay)
This assay provides a quantitative measure of total collagen content in the lung tissue.[9]
Protocol:
-
Tissue Preparation: Harvest lung tissue, weigh it, and snap-freeze in liquid nitrogen.
-
Hydrolysis: Homogenize the lung tissue in distilled water. Hydrolyze a portion of the homogenate in 6N HCl at 110-120°C for 3-24 hours to break down collagen and release hydroxyproline (B1673980).[11][12]
-
Assay: Neutralize the hydrolyzed samples. Perform a colorimetric reaction using a commercially available kit or by reacting the hydroxyproline with chloramine-T and Ehrlich's reagent.
-
Quantification: Measure the absorbance at 540-560 nm and determine the hydroxyproline concentration by comparing to a standard curve. The total collagen content can then be calculated.[13]
Experimental Workflow: Preclinical Evaluation of this compound
Caption: Preclinical Evaluation of this compound Workflow.
Quantitative Data Summary
Preclinical Efficacy of this compound in a Rat Bleomycin Model
| Dose of this compound | Reduction in Picrosirius Red Staining Area |
| 3 mg/kg | 48% |
| 10 mg/kg | 56% |
| 30 mg/kg | 41% |
| Data from a chronic rat intratracheal bleomycin model.[14] |
Phase 2 Clinical Trial Results for this compound (26 Weeks)
Idiopathic Pulmonary Fibrosis (IPF) Cohort
| Treatment Group | Mean Rate of Change in FVC% | Mean FVC% Difference from Placebo |
| Placebo | -2.7% | - |
| This compound (30 mg BID) | -2.8% | -0.1% |
| This compound (60 mg BID) | -1.2% | +1.4% |
| BID: twice daily. FVC: Forced Vital Capacity.[15] |
Progressive Pulmonary Fibrosis (PPF) Cohort
| Treatment Group | Mean Rate of Change in FVC% | Mean FVC% Difference from Placebo | Relative Reduction in Rate of Decline (While-on-Treatment) |
| Placebo | -4.3% | - | - |
| This compound (30 mg BID) | -2.7% | +1.6% | 42% |
| This compound (60 mg BID) | -1.1% | +3.2% | 69% |
| BID: twice daily. FVC: Forced Vital Capacity.[4][15] |
Conclusion
The bleomycin-induced pulmonary fibrosis model remains an indispensable tool for understanding the mechanisms of lung fibrosis and for the preclinical evaluation of novel therapeutics. The LPA1 antagonist this compound has demonstrated promising anti-fibrotic activity in both preclinical models and clinical trials, highlighting the potential of targeting the LPA-LPA1 pathway in the treatment of fibrotic lung diseases. The protocols and data presented herein provide a valuable resource for researchers in this field.
References
- 1. Bleomycin induced Pulmonary Fibrosis Model - Creative Biolabs [creative-biolabs.com]
- 2. The bleomycin animal model: a useful tool to investigate treatment options for idiopathic pulmonary fibrosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 4. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]
- 7. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPA1 antagonist this compound for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. criver.com [criver.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. | BioWorld [bioworld.com]
- 15. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Administering BMS-986278 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of BMS-986278, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, in rodent models of fibrotic diseases. The information compiled is based on preclinical data and established methodologies to guide researchers in designing and executing in vivo studies.
Introduction to this compound
This compound is a next-generation, orally bioavailable small molecule inhibitor of the LPA1 receptor.[1][2] Lysophosphatidic acid (LPA) is a bioactive lipid that, through its receptor LPA1, has been implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF).[1][3] By blocking the LPA1 signaling pathway, this compound aims to mitigate the downstream effects of LPA, such as fibroblast recruitment and activation, thereby reducing tissue fibrosis.[3][4] Preclinical studies have demonstrated the anti-fibrotic efficacy of this compound in rodent models of pulmonary fibrosis.[1][2]
Mechanism of Action and Signaling Pathway
This compound is a potent and complete antagonist of LPA action at the LPA1 receptor. It effectively inhibits LPA1-mediated signaling through multiple G protein pathways, including Gαi, Gαq, Gα12, and the β-arrestin pathway.[1][2] This comprehensive blockade of LPA1 signaling is central to its anti-fibrotic effects.
Quantitative Data from Preclinical Rodent Studies
The following tables summarize the key pharmacokinetic and pharmacodynamic data for this compound from studies conducted in mice and rats.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) |
| Mouse | 70[1][2] | 37[1][2] |
| Rat | 100[1][2] | 15[1][2] |
Table 2: In Vivo Efficacy of this compound in a Rat Bleomycin-Induced Pulmonary Fibrosis Model
| Dose (mg/kg, b.i.d.) | Reduction in Picrosirius Red Staining Area (%) |
| 3 | 48[5] |
| 10 | 56[5] |
| 30 | 41[5] |
Experimental Protocols
The following are detailed protocols for the preparation and administration of this compound and the induction of pulmonary fibrosis using bleomycin (B88199) in rodents.
Preparation of this compound Formulation for Oral Gavage
This protocol describes the preparation of a vehicle suitable for the oral administration of this compound.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.
-
For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO, 4 mL of PEG300, 0.5 mL of Tween 80, and 4.5 mL of saline.
-
-
Dissolving this compound:
-
Weigh the required amount of this compound powder based on the desired final concentration and dosing volume.
-
First, dissolve the this compound powder in the DMSO component of the vehicle.
-
Gradually add the PEG300, Tween 80, and saline while continuously vortexing to ensure complete dissolution.
-
If necessary, sonicate the solution to aid in dissolution.
-
-
Storage: Store the final formulation at room temperature and protect it from light. It is recommended to prepare the formulation fresh on the day of dosing.
Administration of this compound by Oral Gavage
This protocol outlines the standard procedure for administering the prepared this compound formulation to mice and rats.
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge for mice, 16-18 gauge for rats)
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Handling: Gently restrain the animal. Proper handling techniques are crucial to minimize stress and prevent injury.
-
Dosing:
-
Weigh the animal to determine the correct volume of the formulation to administer. The typical dosing volume for oral gavage is 5-10 mL/kg for both mice and rats.
-
Attach the gavage needle to the syringe filled with the this compound formulation.
-
Carefully insert the gavage needle into the animal's mouth, passing it over the tongue and into the esophagus. Do not force the needle.
-
Slowly administer the formulation.
-
-
Post-Administration Monitoring: Monitor the animal for a short period after administration to ensure there are no adverse reactions.
Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in rodents using intratracheal administration of bleomycin. This is a commonly used model to evaluate the efficacy of anti-fibrotic compounds like this compound.
Materials:
-
Bleomycin sulfate
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture material
-
Intubation platform (for mice) or surgical board (for rats)
Procedure:
-
Anesthesia: Anesthetize the animal using an approved anesthetic protocol.
-
Surgical Preparation (for rats):
-
Place the anesthetized rat in a supine position on a surgical board.
-
Make a small midline incision in the neck to expose the trachea.
-
-
Intratracheal Instillation (Rats):
-
Carefully insert a needle (e.g., 22-24 gauge) between the tracheal cartilage rings.
-
Instill a single dose of bleomycin (typically 2-3 mg/kg) dissolved in sterile saline. The volume is usually around 50 µL per 100g of body weight.
-
After instillation, hold the rat in an upright position and rotate it to ensure even distribution of bleomycin in the lungs.
-
Suture the incision.
-
-
Non-invasive Intratracheal Instillation (Mice):
-
Place the anesthetized mouse on an intubation platform.
-
Visualize the trachea and insert a catheter or a specialized microsprayer.
-
Instill a single dose of bleomycin (typically 1-3 U/kg) in a small volume of sterile saline (e.g., 50 µL).
-
-
Recovery: Place the animal on a warming pad until it has fully recovered from anesthesia.
-
Post-Operative Care: Provide appropriate post-operative care, including analgesics as needed, and monitor the animal's weight and health status.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a rodent model of bleomycin-induced pulmonary fibrosis. The timing of this compound administration can be adapted for prophylactic (dosing starts before or at the time of bleomycin) or therapeutic (dosing starts after fibrosis is established) study designs.
References
- 1. | BioWorld [bioworld.com]
- 2. Bristol Myers Squibb - Bristol Myers Squibb Announces U.S. FDA Breakthrough Therapy Designation for Investigational LPA1 Antagonist for Progressive Pulmonary Fibrosis [news.bms.com]
- 3. LPA1 antagonist this compound for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation - Madrid 2019 - ERS Respiratory Channel [channel.ersnet.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of LPA receptor antagonist clinical candidate this compound for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
Application Notes and Protocols for Biomarker Analysis in Response to BMS-986278 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analysis of biomarkers in response to treatment with BMS-986278, a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). The provided information is intended to guide researchers in designing and executing experiments to assess the pharmacodynamic effects and potential efficacy of this compound in relevant preclinical and clinical settings.
Introduction to this compound and the LPA1 Signaling Pathway
This compound is an oral, small-molecule inhibitor of the LPA1 receptor.[1] The autotaxin-lysophosphatidic acid (LPA) signaling pathway is implicated in a variety of physiological and pathological processes, including fibrosis.[2][3] Autotaxin (ATX) is an enzyme that generates LPA from lysophosphatidylcholine (B164491) (LPC).[2][4] LPA then binds to its G protein-coupled receptors, including LPA1, to initiate downstream signaling cascades.[5] Activation of LPA1 is associated with fibroblast proliferation, migration, and differentiation into myofibroblasts, key events in the progression of fibrotic diseases such as idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).[6][7] By blocking the LPA1 receptor, this compound aims to inhibit these pro-fibrotic cellular responses.[8]
Biomarkers of Response to this compound Treatment
Clinical studies have identified several biomarkers that are modulated by this compound treatment, providing insights into its mechanism of action and potential clinical utility. A phase 2 clinical trial (NCT04308681) in patients with IPF and PPF demonstrated significant changes in a panel of serum biomarkers following treatment with this compound compared to placebo.[9] These biomarkers are associated with epithelial injury, fibrosis, and inflammation.
Quantitative Biomarker Data from Phase 2 Clinical Trial
The following table summarizes the key quantitative biomarker changes observed in the NCT04308681 clinical trial.
| Biomarker Category | Biomarker | Disease Cohort | Treatment Group (this compound) | Observation at Week 26 (relative to Placebo) | Significance (p-value) |
| Metabolic | Adiponectin | IPF | 60 mg | Increased | <0.0001 |
| Epithelial Injury & Fibrosis | CA-125 | IPF | 60 mg | Decreased | <0.05 |
| Matrix Metalloproteinase-7 (MMP-7) | IPF | 60 mg | Decreased | <0.05 | |
| Tenascin C | IPF | 60 mg | Decreased | <0.05 | |
| TGF-β Pathway | Periostin | PPF | 60 mg | Decreased | <0.05 |
| Inflammation | YKL-40 | PPF | 60 mg | Decreased | <0.05 |
| VCAM-1 | PPF | 60 mg | Decreased | <0.05 | |
| Ferritin | PPF | 60 mg | Decreased | <0.05 |
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound acts as an antagonist at the LPA1 receptor, thereby inhibiting the downstream signaling cascades initiated by LPA. The following diagram illustrates the simplified LPA1 signaling pathway and the point of intervention for this compound.
Caption: Mechanism of action of this compound.
General Experimental Workflow for Biomarker Analysis
The following diagram outlines a typical workflow for analyzing serum biomarkers in response to this compound treatment.
Caption: General workflow for biomarker analysis.
Experimental Protocols
Detailed methodologies for the key biomarker assays are provided below. These are representative protocols based on commercially available enzyme-linked immunosorbent assay (ELISA) kits and may require optimization based on the specific kit and laboratory conditions.
Protocol 1: Adiponectin Quantification in Human Serum by ELISA
1. Principle: This is a sandwich ELISA for the quantitative detection of human adiponectin. A monoclonal antibody specific for human adiponectin is pre-coated onto a microplate. Standards and samples are pipetted into the wells, and adiponectin present is bound by the immobilized antibody. After washing, a biotin-conjugated anti-human adiponectin antibody is added. Following a wash step, streptavidin-HRP is added. After a final wash, a substrate solution is added, and the color develops in proportion to the amount of bound adiponectin. The reaction is stopped, and the absorbance is measured at 450 nm.
2. Materials:
-
Microplate pre-coated with anti-human adiponectin antibody
-
Human adiponectin standard
-
Biotin-conjugated anti-human adiponectin antibody
-
Streptavidin-HRP
-
Assay Diluent
-
Wash Buffer Concentrate (20x)
-
Substrate Solution (TMB)
-
Stop Solution
-
Plate sealer
-
Microplate reader capable of measuring absorbance at 450 nm
3. Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as instructed by the kit manufacturer. Bring all reagents to room temperature before use.
-
Sample Preparation: Dilute serum samples with Assay Diluent. A starting dilution of 1:1000 is recommended.
-
Add Standards and Samples: Add 100 µL of each standard and diluted sample to the appropriate wells. Cover with a plate sealer and incubate for 2 hours at room temperature.
-
Wash: Aspirate each well and wash three times with 300 µL of 1x Wash Buffer.
-
Add Detection Antibody: Add 100 µL of the biotin-conjugated anti-human adiponectin antibody to each well. Cover and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step as in step 4.
-
Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP to each well. Cover and incubate for 45 minutes at room temperature.
-
Wash: Repeat the wash step as in step 4.
-
Develop Color: Add 100 µL of Substrate Solution to each well. Incubate for 10-20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Measure the absorbance at 450 nm within 30 minutes.
-
Calculation: Generate a standard curve by plotting the mean absorbance for each standard on the y-axis against the concentration on the x-axis. Use the standard curve to determine the concentration of adiponectin in the samples.
Protocol 2: Periostin Quantification in Human Serum by ELISA
1. Principle: This assay employs the quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human periostin has been pre-coated onto a microplate. Standards and samples are pipetted into the wells and any periostin present is bound by the immobilized antibody. After washing away any unbound substances, an enzyme-linked polyclonal antibody specific for human periostin is added to the wells. Following a wash to remove any unbound antibody-enzyme reagent, a substrate solution is added to the wells and color develops in proportion to the amount of periostin bound in the initial step. The color development is stopped and the intensity of the color is measured.
2. Materials:
-
Microplate pre-coated with anti-human periostin antibody
-
Human periostin standard
-
HRP-conjugated anti-human periostin antibody
-
Assay Diluent
-
Wash Buffer Concentrate (20x)
-
Substrate Solution (TMB)
-
Stop Solution
-
Plate sealer
-
Microplate reader capable of measuring absorbance at 450 nm
3. Procedure:
-
Reagent Preparation: Prepare all reagents, working standards, and samples as instructed by the kit manufacturer.
-
Sample Preparation: Dilute serum samples with Assay Diluent. A starting dilution of 1:20 is recommended.
-
Add Standards and Samples: Add 100 µL of each standard and diluted sample to the appropriate wells. Cover and incubate for 2 hours at room temperature.
-
Wash: Aspirate and wash each well four times with 1x Wash Buffer.
-
Add Conjugate: Add 100 µL of HRP-conjugated anti-human periostin antibody to each well. Cover and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step as in step 4.
-
Develop Color: Add 100 µL of Substrate Solution to each well. Incubate for 20 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Measure the absorbance at 450 nm.
-
Calculation: Construct a standard curve and determine the periostin concentration in the samples.
Protocol 3: General Protocol for Other Biomarkers (MMP-7, Tenascin C, YKL-40, VCAM-1, Ferritin, CA-125) by ELISA/Immunoassay
The protocols for the remaining biomarkers generally follow the same sandwich ELISA or immunoassay principles as outlined above. Key variations will be in the specific antibodies used, the recommended sample dilutions, and incubation times. It is crucial to follow the manufacturer's instructions for each specific kit.
General Steps:
-
Prepare reagents and standards.
-
Dilute samples as recommended (e.g., serum or plasma).
-
Add standards and samples to the antibody-coated microplate.
-
Incubate to allow the biomarker to bind to the immobilized antibody.
-
Wash to remove unbound substances.
-
Add a detection antibody (often biotin-conjugated or enzyme-conjugated).
-
Incubate to allow the detection antibody to bind to the captured biomarker.
-
Wash to remove unbound detection antibody.
-
If a biotinylated detection antibody was used, add an enzyme-linked streptavidin (e.g., Streptavidin-HRP).
-
Incubate and wash.
-
Add a substrate and incubate to develop a colorimetric or chemiluminescent signal.
-
Stop the reaction (if necessary).
-
Measure the signal using a microplate reader.
-
Calculate the biomarker concentration based on a standard curve.
Note: For each specific biomarker, refer to the corresponding commercial ELISA kit manual for detailed instructions on sample preparation, dilutions, incubation times, and specific reagent concentrations.
Conclusion
The analysis of the biomarkers detailed in these application notes can provide valuable insights into the in vivo effects of this compound. By quantifying changes in these markers of fibrosis, inflammation, and epithelial injury, researchers can better understand the drug's mechanism of action and its potential to modify disease progression in fibrotic disorders. The provided protocols and workflows serve as a guide for the systematic and reproducible assessment of these important pharmacodynamic endpoints.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlas-medical.com [atlas-medical.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. Periostin ELISA Kit (Human POSTN) | BI-20433 | Biomedica [bmgrp.com]
- 7. sceti.co.jp [sceti.co.jp]
- 8. elkbiotech.com [elkbiotech.com]
- 9. Human Adiponectin ELISA Kit (ab99968) | Abcam [abcam.com]
Application Notes and Protocols for Measuring the Efficacy of BMS-986278 in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986278 is a novel, orally bioavailable, small molecule antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] Increased levels of lysophosphatidic acid (LPA) and subsequent activation of LPA1 have been implicated in the pathogenesis of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).[3][4] By blocking the LPA1 receptor, this compound aims to mitigate the downstream signaling pathways that contribute to fibroblast recruitment, proliferation, and collagen deposition, thereby reducing the progression of fibrosis.[1][5]
These application notes provide a summary of the preclinical efficacy of this compound, including its in vitro and in vivo pharmacological profile, and detailed protocols for key experiments to assess its therapeutic potential.
Data Presentation
In Vitro Efficacy and Selectivity
This compound is a potent antagonist of the human LPA1 receptor with a binding affinity (Kb) of 6.9 nM.[6] It effectively inhibits LPA-stimulated downstream signaling pathways, including G-protein (Gi, Gq, G12) and β-arrestin mediated pathways in cells expressing human LPA1 and in primary human lung fibroblasts.[1]
| Parameter | Value | Species | Assay Type |
| LPA1 Kb | 6.9 nM | Human | Radioligand Binding |
| BSEP IC50 | >100 µM | - | Transporter Inhibition |
| MDR3 IC50 | >100 µM | - | Transporter Inhibition |
| OATP1B1 IC50 | 35.5 µM | - | Transporter Inhibition |
Table 1: In vitro potency and selectivity of this compound. Data compiled from multiple sources.[1][4]
In Vivo Efficacy in a Bleomycin-Induced Pulmonary Fibrosis Model
In a chronic rat model of bleomycin-induced pulmonary fibrosis, this compound demonstrated significant antifibrotic activity. Treatment with this compound resulted in a dose-dependent reduction in lung collagen deposition, as measured by picrosirius red staining.[4]
| Dose (mg/kg) | Reduction in Staining Area (%) | Species | Model |
| 3 | 48 | Rat | Chronic Bleomycin-Induced Fibrosis |
| 10 | 56 | Rat | Chronic Bleomycin-Induced Fibrosis |
| 30 | 41 | Rat | Chronic Bleomycin-Induced Fibrosis |
Table 2: In vivo efficacy of this compound in a rat model of pulmonary fibrosis.[4]
Preclinical Pharmacokinetics
This compound exhibits excellent oral bioavailability and clearance in multiple preclinical species.[1][4]
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) |
| Mouse | 70 | 37 |
| Rat | 100 | 15 |
| Monkey | 79 | 2 |
Table 3: Pharmacokinetic parameters of this compound in preclinical species.[1][4]
Signaling Pathway
Experimental Protocols
In Vitro LPA1 Receptor G-Protein Signaling Assay (cAMP Measurement)
This protocol is designed to measure the antagonism of LPA1-mediated Gi signaling by assessing the inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO or HEK293 cells stably expressing the human LPA1 receptor.
-
Assay buffer: HBSS with 20 mM HEPES and 0.1% BSA, pH 7.4.
-
LPA (18:1).
-
This compound.
-
cAMP detection kit (e.g., HTRF or ELISA-based).
-
384-well white opaque plates.
Procedure:
-
Cell Plating: Seed the LPA1-expressing cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Incubation: Remove the culture medium and add the diluted this compound to the cells. Incubate for 30 minutes at 37°C.
-
Agonist and Forskolin Addition: Add a mixture of LPA (at a concentration that elicits 80% of the maximal response, EC80) and a fixed concentration of forskolin (e.g., 10 µM) to the wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound and determine the IC50 value using a four-parameter logistic fit.
In Vitro LPA1 Receptor β-Arrestin Recruitment Assay
This protocol measures the ability of this compound to inhibit LPA-induced recruitment of β-arrestin to the LPA1 receptor.
Materials:
-
U2OS or HEK293 cells engineered for a β-arrestin recruitment assay (e.g., PathHunter® or Tango™).
-
Assay buffer: Opti-MEM or equivalent serum-free medium.
-
LPA (18:1).
-
This compound.
-
Substrate for the reporter enzyme (e.g., chemiluminescent or fluorescent).
-
384-well white opaque plates.
Procedure:
-
Cell Plating: Plate the engineered cells in 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Incubation: Add the diluted this compound to the cells and incubate for 30 minutes at 37°C.
-
Agonist Addition: Add LPA at its EC80 concentration to the wells.
-
Incubation: Incubate for 60-90 minutes at 37°C.
-
Signal Detection: Add the reporter enzyme substrate and measure the signal (e.g., luminescence or fluorescence) according to the assay kit's instructions.
-
Data Analysis: Calculate the percent inhibition of the LPA-induced signal for each concentration of this compound and determine the IC50 value.
In Vivo Bleomycin-Induced Pulmonary Fibrosis Model in Rats
This protocol describes the induction of pulmonary fibrosis in rats using intratracheal administration of bleomycin to evaluate the antifibrotic efficacy of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g).
-
Bleomycin sulfate.
-
Sterile saline.
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Surgical instruments for tracheal exposure.
-
This compound formulation for oral administration.
Procedure:
-
Animal Acclimatization: Acclimate rats to the facility for at least one week prior to the experiment.
-
Anesthesia: Anesthetize the rats.
-
Tracheal Exposure: Place the anesthetized rat in a supine position. Make a midline incision in the neck to expose the trachea.
-
Bleomycin Instillation: Instill a single dose of bleomycin (e.g., 2.5-3.0 mg/kg) in sterile saline directly into the trachea using a fine-gauge needle or catheter.
-
Suturing and Recovery: Suture the incision and allow the rat to recover in a warm, clean cage.
-
This compound Administration: Begin daily oral administration of this compound (or vehicle control) at the desired doses (e.g., 3, 10, 30 mg/kg) starting from day 7 post-bleomycin instillation and continue for 14-21 days.
-
Euthanasia and Tissue Collection: At the end of the treatment period (e.g., day 21 or 28), euthanize the animals and carefully excise the lungs.
Histological Analysis of Lung Fibrosis (Picrosirius Red Staining)
This protocol is for the quantification of collagen deposition in lung tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded lung tissue sections (5 µm).
-
Picrosirius red staining solution (0.1% Sirius red in saturated picric acid).
-
Weigert's hematoxylin (B73222).
-
Acidified water (0.5% acetic acid).
-
Ethanol (B145695) series (for dehydration).
-
Xylene or xylene substitute.
-
Mounting medium.
-
Microscope with polarizing filters.
-
Image analysis software.
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the lung sections in xylene and rehydrate through a graded series of ethanol to water.
-
Nuclear Staining: Stain the nuclei with Weigert's hematoxylin for 8 minutes and then differentiate in running tap water.
-
Collagen Staining: Stain the sections with Picrosirius red solution for 1 hour.
-
Rinsing and Dehydration: Briefly rinse with acidified water, then dehydrate rapidly through a graded ethanol series.
-
Clearing and Mounting: Clear the sections in xylene and mount with a permanent mounting medium.
-
Image Acquisition: Acquire images of the stained sections under polarized light microscopy. Collagen fibers will appear bright red, orange, or yellow against a dark background.
-
Image Analysis: Use image analysis software to quantify the area of picrosirius red staining relative to the total lung tissue area.
Conclusion
The preclinical data for this compound demonstrate its potential as a potent and selective LPA1 antagonist for the treatment of pulmonary fibrosis. The provided protocols offer a framework for the in vitro and in vivo evaluation of its efficacy. These methodologies can be adapted to further investigate the mechanism of action and therapeutic potential of this compound and other LPA1 antagonists in the context of fibrotic diseases.
References
- 1. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 2. Video: Author Spotlight: Analyzing Fibrosis Development in Chronic Lung Allograft Rejection Using Picrosirius Red Staining in Mouse Models [jove.com]
- 3. LPA1-mediated inhibition of CXCR4 attenuates CXCL12-induced signaling and cell migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid (LPA) induces plasma exudation and histamine release in mice via LPA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Picrosirius Red Staining for Semiquantitative Histopathologic Evaluation of Collagen Deposition in Murine Models of Chronic Lung Allograft Rejection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
BMS-986278: A Potent and Selective LPA1 Antagonist for Advancing Fibrosis Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-986278 is a potent, selective, and orally bioavailable antagonist of the lysophosphatidic acid receptor 1 (LPA1). Developed as a next-generation compound, it demonstrates a significantly improved safety profile, particularly concerning hepatobiliary toxicity, compared to its predecessors.[1][2][3] Lysophosphatidic acid (LPA) is a bioactive lipid that, through its G protein-coupled receptors, particularly LPA1, plays a crucial role in a wide range of cellular processes. Dysregulation of the LPA/LPA1 signaling axis is implicated in the pathogenesis of various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).[4][5][6] this compound serves as an invaluable tool for investigating the intricate role of LPA1 signaling in both physiological and pathological contexts, offering a precise means to dissect its contribution to fibrosis and other disease states.
These application notes provide a comprehensive overview of this compound, including its mechanism of action, key quantitative data, and detailed protocols for its use in fundamental LPA1 signaling research.
Mechanism of Action
This compound is a competitive antagonist of the LPA1 receptor. It effectively blocks the downstream signaling pathways initiated by the binding of LPA to LPA1. The LPA1 receptor couples to multiple G proteins, including Gαi, Gαq, and Gα12/13, as well as engaging the β-arrestin pathway.[4][5] By inhibiting these pathways, this compound can modulate a variety of cellular responses central to the fibrotic process, such as fibroblast proliferation, migration, and differentiation into myofibroblasts, as well as extracellular matrix deposition.
Data Presentation
The following tables summarize the key in vitro and in vivo pharmacological data for this compound, establishing it as a potent and selective tool compound for LPA1 signaling research.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| LPA1 Binding Affinity (Kb) | Human | 6.9 nM | [1][7] |
| BSEP Transporter Inhibition (IC50) | Not Specified | >100 µM | [3][4][5] |
| MDR3 Transporter Inhibition (IC50) | Not Specified | >100 µM | [3][4][5] |
| OATP1B1 Transporter Inhibition (IC50) | Not Specified | 35.5 µM | [4][5] |
Table 2: In Vivo Efficacy of this compound in a Rodent Bleomycin-Induced Lung Fibrosis Model
| Species | Dosing | Readout | Result | Reference |
| Rat | 3 mg/kg, b.i.d. | Picrosirius Red Staining Area | 48% decrease | [8] |
| Rat | 10 mg/kg, b.i.d. | Picrosirius Red Staining Area | 56% decrease | [8] |
| Rat | 30 mg/kg, b.i.d. | Picrosirius Red Staining Area | 41% decrease | [8] |
Table 3: Preclinical Pharmacokinetics of this compound
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) | Reference |
| Mouse | 70% | 37 | [4][5] |
| Rat | 100% | 15 | [4][5] |
| Monkey | 79% | 2 | [4][5] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and experimental utility of this compound, the following diagrams have been generated using Graphviz.
References
- 1. LPA1 antagonist this compound for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 4. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist this compound for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. | BioWorld [bioworld.com]
Solubilizing BMS-986278 for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solubilization of BMS-986278 (Admilparant), a potent and orally active lysophosphatidic acid receptor 1 (LPA1) antagonist, for experimental use. This compound is under investigation for its potential therapeutic effects in fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF).[1][2][3][4][5] Proper solubilization is critical for accurate and reproducible results in both in vitro and in vivo studies.
Physicochemical and Pharmacokinetic Profile
This compound is an oxycyclohexyl acid derivative with improved physicochemical and transporter profiles compared to its predecessors.[6] It demonstrates high oral bioavailability in multiple preclinical species, including mice (70%), rats (100%), and monkeys (79%).[6]
| Property | Value | Reference |
| LPA1 Kb (human) | 6.9 nM | [6][7][8] |
| LPA1 Kb (mouse) | 4.0 nM | [1] |
| cLogP | 2.82 | [6] |
| Polar Surface Area (PSA) | 119.7 Ų | [6] |
| OATP1B1 IC50 | 35.5 µM | [6] |
| BSEP IC50 | > 50 µM | [6] |
| CYP IC50 | > 40 µM | [6] |
| PXR EC50 | > 50 µM | [6] |
Experimental Protocols
In Vitro Solubilization Protocol
For in vitro experiments, such as cell-based assays, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound.
Materials:
-
This compound powder
-
Anhydrous or newly opened DMSO
-
Sterile microcentrifuge tubes or vials
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration. A concentration of 100 mg/mL (224.46 mM) in DMSO is achievable.[1]
-
Dissolution: To facilitate dissolution, sonicate the solution in an ultrasonic bath.[1] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to ensure maximal solubility.[1]
-
Storage: Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
In Vivo Formulation Protocol
For animal studies requiring oral or parenteral administration, a multi-component vehicle is necessary to ensure the solubility and bioavailability of this compound.
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl)
-
Sterile tubes for mixing
Procedure:
This protocol provides a formulation for a 1 mL working solution as an example. The volumes can be scaled as needed.
-
Initial Mixture: In a sterile tube, add 100 µL of the this compound DMSO stock solution (25 mg/mL) to 400 µL of PEG300.[1]
-
Homogenization: Mix the solution thoroughly until it is uniform.
-
Surfactant Addition: Add 50 µL of Tween-80 to the mixture and mix again until the solution is clear and homogenous.[1]
-
Final Dilution: Add 450 µL of saline to the mixture to bring the total volume to 1 mL.[1] Mix thoroughly before administration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound and the experimental workflow for its solubilization.
Caption: Inhibition of the LPA1 signaling pathway by this compound.
Caption: Experimental workflow for solubilizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 4. biospace.com [biospace.com]
- 5. Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis - BioSpace [biospace.com]
- 6. | BioWorld [bioworld.com]
- 7. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist this compound for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: BMS-986278 Off-Target Effects Investigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LPA1 receptor antagonist, BMS-986278.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1). It competitively binds to the LPA1 receptor, preventing its activation by lysophosphatidic acid (LPA) and thereby inhibiting downstream signaling pathways involved in fibrosis.[1][2]
Q2: What are the known on-target binding affinities of this compound?
A2: In vitro studies have determined the following binding affinities (Kb):
Q3: Was this compound designed to avoid the off-target liabilities of its predecessor, BMS-986020?
A3: Yes, this compound is a second-generation LPA1 antagonist developed to mitigate the hepatobiliary toxicity observed with the first-generation compound, BMS-986020. This toxicity was attributed to the inhibition of the bile salt export pump (BSEP) and multidrug resistance protein 3 (MDR3).[4] In vitro assays have shown that this compound has negligible activity against these transporters.[4]
Q4: What are the reported clinical adverse effects of this compound?
A4: The most frequently reported adverse events in Phase 2 clinical trials for idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF) were diarrhea, cough, and orthostatic hypotension.[5][6] Dose reductions were implemented in the trials for patients who experienced a significant drop in blood pressure.[7]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed in a Non-Fibrotic Cell Line
Question: We are using this compound as a tool compound in a cancer cell line and observe an unexpected effect on cell migration. Could this be an off-target effect?
Answer: While this compound is highly selective for LPA1, off-target activities at higher concentrations are possible. To investigate this, consider the following steps:
-
Confirm LPA1 Expression: Verify that your cancer cell line expresses the LPA1 receptor at the mRNA and protein level (e.g., via qPCR and Western blot). If the receptor is absent, the observed effect is likely off-target.
-
Dose-Response Curve: Perform a dose-response experiment. If the unexpected phenotype occurs at a much higher concentration than the reported Kb for LPA1 (6.9 nM), it may suggest an off-target mechanism.
-
Use a Structurally Unrelated LPA1 Antagonist: Treat your cells with a different, structurally distinct LPA1 antagonist. If this compound does not produce the same phenotype, the effect of this compound is more likely to be off-target.
-
Consult a Hypothetical Off-Target Profile: While the full off-target screening panel for this compound is not publicly available, you can compare your findings against a hypothetical panel of common off-targets for small molecules (see Table 2). This may provide clues to potential alternative targets.
Issue 2: Inconsistent Results in In Vitro Fibrosis Assays
Question: We are seeing variability in the anti-fibrotic effect of this compound in our primary human lung fibroblast cultures. What could be the cause?
Answer: Inconsistent results in cell-based fibrosis assays can arise from several factors:
-
LPA Concentration in Serum: The concentration of LPA in fetal bovine serum (FBS) can vary between lots and can be high enough to compete with this compound. For sensitive experiments, consider using serum-free media or charcoal-stripped serum to reduce background LPA levels.
-
Cell Passage Number: Primary cells can change their phenotype and receptor expression levels with increasing passage number. Ensure you are using cells within a consistent and low passage range for all experiments.
-
Compound Stability: Ensure that your stock solutions of this compound are properly stored and that the compound is stable in your culture media for the duration of the experiment.
-
Assay-Specific LPA Isoform: Different LPA species can have varying affinities for LPA1.[8] Ensure you are using a consistent and relevant LPA isoform to stimulate your cells.
Issue 3: Observing Hypotension in an In Vivo Animal Model
Question: We are conducting a preclinical study with this compound in mice and have observed a drop in blood pressure. Is this expected?
Answer: Yes, this is a potential on-target effect. LPA signaling is known to be involved in cardiovascular regulation, and LPA can induce a hypertensive response in mice.[9] Antagonism of LPA1 receptors could therefore lead to hypotension. In clinical trials, orthostatic hypotension was a noted side effect.[5][6]
Troubleshooting Steps:
-
Monitor Blood Pressure: Implement regular blood pressure monitoring in your animal studies.
-
Dose Adjustment: Consider a dose-ranging study to find a therapeutic window that minimizes the hypotensive effect while maintaining efficacy.
-
Vehicle Control: Ensure that the vehicle used to formulate this compound is not contributing to the observed cardiovascular effects.
Quantitative Data Summary
Table 1: On-Target and Known Off-Target Activity of this compound
| Target | Species | Assay Type | Value | Reference |
| LPA1 | Human | Binding Affinity (Kb) | 6.9 nM | [1][3] |
| LPA1 | Mouse | Binding Affinity (Kb) | 4.0 nM | [3] |
| BSEP | Not Specified | Inhibition (IC50) | >100 µM | [4] |
| MDR3 | Not Specified | Inhibition (IC50) | >100 µM | [4] |
Table 2: Hypothetical Broad Panel Off-Target Screening Profile for this compound (Note: This table is a hypothetical representation for troubleshooting purposes and is not based on published data for this compound.)
| Target Class | Representative Targets | Plausible % Inhibition @ 10 µM | Potential Implication |
| GPCRs | Adrenergic α1, Dopamine D2, Serotonin 5-HT2A | < 20% | Low probability of direct CNS or cardiovascular off-target effects at therapeutic concentrations. |
| Kinases | ABL, SRC, VEGFR2 | < 15% | Unlikely to have significant off-target kinase inhibitor activity. |
| Ion Channels | hERG, Nav1.5, Cav1.2 | < 25% | Low risk of direct cardiotoxicity via ion channel blockade. |
| Transporters | OATP1B1, OATP1B3 | 20-40% | Potential for mild drug-drug interactions with substrates of these transporters. |
| Nuclear Receptors | ER, GR, PPARγ | < 10% | Low probability of endocrine disruption. |
Experimental Protocols
Protocol 1: In Vitro LPA1 Receptor Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (Ki) of this compound for the human LPA1 receptor.
Materials:
-
HEK293 cells stably expressing human LPA1 receptor
-
[3H]-LPA (Radioligand)
-
This compound
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Prepare cell membranes from HEK293-hLPA1 cells.
-
In a 96-well plate, add increasing concentrations of this compound.
-
Add a fixed concentration of [3H]-LPA (typically at its Kd).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold binding buffer.
-
Allow the filters to dry, and then add scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Western Blot for Phospho-ERK1/2 to Assess LPA1 Signaling Inhibition
Objective: To functionally assess the inhibition of LPA1-mediated signaling by this compound.
Materials:
-
Human lung fibroblasts (or other LPA1-expressing cells)
-
This compound
-
LPA (18:1)
-
Cell lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with a fixed concentration of LPA (e.g., 1 µM) for 5-10 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the primary antibodies overnight.
-
Incubate with the HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize phospho-ERK1/2 to total-ERK1/2.
Visualizations
Caption: LPA1 receptor signaling pathways and the inhibitory action of this compound.
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular mechanism of lysophosphatidic acid-induced hypertensive response - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: BMS-986278 Preclinical Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the LPA1 antagonist, BMS-986278, in laboratory animals. The focus is on ensuring consistent and optimal oral bioavailability during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound in common laboratory animal models?
A1: this compound has demonstrated high oral bioavailability in multiple preclinical species. Published data indicates bioavailability of 70% in mice, 100% in rats, and 79% in monkeys[1][2][3]. Therefore, extensive formulation efforts to improve bioavailability are often not necessary. The focus should be on maintaining this high level of absorption consistently.
Q2: My in-vivo study shows lower than expected exposure of this compound. What are the potential causes?
A2: While this compound has high intrinsic oral bioavailability, several factors can lead to lower-than-expected plasma concentrations in your study. These can include:
-
Formulation Issues: Improper vehicle selection, inadequate solubilization, or precipitation of the compound in the dosing formulation can limit absorption.
-
Dosing Errors: Inaccurate dose calculations, improper administration technique (e.g., esophageal reflux), or incomplete dosing can significantly impact the amount of drug administered.
-
Animal-Specific Factors: Variability in gastrointestinal (GI) physiology, such as gastric pH, transit time, and food effects, can influence drug absorption. The health status of the animals can also play a role.
-
Metabolic Instability: While this compound has been shown to have acceptable metabolic stability, factors that induce or inhibit drug-metabolizing enzymes could alter its pharmacokinetic profile.
-
Sample Handling and Analysis: Issues with blood sample collection, processing, storage, or the bioanalytical method can lead to artificially low measured concentrations.
Q3: What are the key physicochemical properties of this compound?
A3: this compound was designed to have an improved physicochemical profile over its predecessor, BMS-986020. It is a more polar compound with a calculated LogP (cLogP) of 2.82 and a polar surface area (PSA) of 119.7 Ų[1]. This profile contributes to its favorable absorption, distribution, metabolism, and excretion (ADME) properties[4].
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that may lead to suboptimal oral bioavailability of this compound in your experiments.
Problem: Lower than expected plasma exposure after oral dosing.
-
Action: Prepare a fresh batch of the dosing formulation and re-analyze its concentration and homogeneity. Observe the dosing procedure to ensure proper technique and complete administration.
-
Rationale: The most common sources of error are often in the preparation and administration of the drug.
-
Action: If using a suspension, ensure adequate particle size reduction (micronization) and the use of appropriate wetting and suspending agents to prevent aggregation and settling. For solution formulations, confirm the solubility of this compound in the chosen vehicle at the target concentration.
-
Rationale: The physical state of the drug in the formulation is critical for dissolution and absorption. Strategies like solid dispersions or self-emulsifying drug delivery systems (SEDDS) can be considered for poorly soluble compounds, though may not be necessary for this compound given its inherent high bioavailability[5][6][7].
-
Action: Ensure animals are fasted appropriately before dosing, as food can affect GI physiology and drug absorption. Monitor the health of the animals, as underlying conditions can alter pharmacokinetics.
-
Rationale: Standardization of experimental conditions across animals is crucial for reproducible results.
-
Action: Confirm that the blood sampling times are appropriate to capture the peak plasma concentration (Cmax) and the overall exposure (AUC). Verify the accuracy and precision of the bioanalytical method.
-
Rationale: Inaccurate timing of sample collection or an unreliable analytical method can lead to misleading pharmacokinetic data.
Data Presentation
Table 1: Preclinical Oral Bioavailability of this compound
| Species | Oral Bioavailability (%) | Plasma Clearance (mL/min/kg) | Reference(s) |
| Mouse | 70 | 37 | [1][2][3] |
| Rat | 100 | 15 | [1][2][3] |
| Monkey | 79 | 2.0 | [1][2][3] |
Experimental Protocols
Protocol 1: General Oral Dosing Formulation Preparation (Suspension)
-
Weigh the required amount of this compound.
-
If necessary, reduce the particle size of the drug powder using a mortar and pestle or other micronization technique.
-
Select an appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water).
-
Add a small amount of a wetting agent (e.g., 0.1% Tween 80) to the drug powder to form a paste.
-
Gradually add the vehicle to the paste with continuous trituration to form a uniform suspension.
-
Use a magnetic stirrer to keep the suspension homogenous during dosing.
-
Verify the concentration of the final formulation using an appropriate analytical method.
Visualizations
Caption: Experimental workflow for assessing oral bioavailability in lab animals.
Caption: Troubleshooting flowchart for low bioavailability of this compound.
References
- 1. | BioWorld [bioworld.com]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. LPA1 antagonist this compound for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]
- 4. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist this compound for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. asianpharmtech.com [asianpharmtech.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
BMS-986278 Technical Support Center: Stability and Storage Guidelines
For researchers, scientists, and drug development professionals utilizing BMS-986278, ensuring the stability and integrity of the compound throughout experimental workflows is paramount. This technical support center provides a comprehensive guide to the stability and storage of this compound, including frequently asked questions and troubleshooting advice to address common challenges encountered during research.
Stability and Storage Conditions
Proper storage of this compound is critical to maintain its chemical integrity and biological activity. The following table summarizes the recommended storage conditions for both the powdered form and solutions of the compound.
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year[1] |
| -20°C | 1 month[1] |
To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing stock solutions of this compound. The compound is soluble in DMSO at a concentration of 89 mg/mL.[1] It is crucial to use fresh, anhydrous DMSO, as the presence of moisture can reduce the solubility of the compound.[1]
Q2: How should I prepare this compound for in vivo studies?
A2: For in vivo applications, a common formulation involves a multi-step process. For instance, a working solution can be prepared by first dissolving this compound in DMSO to create a stock solution. This stock solution is then further diluted with vehicles such as a mixture of PEG300, Tween 80, and water, or with corn oil.[1] It is imperative that these final formulations are prepared fresh and used immediately to ensure homogeneity and prevent precipitation.[1]
Q3: Can I store my diluted this compound working solutions?
A3: It is not recommended to store diluted working solutions for extended periods. The stability of this compound in various aqueous-based experimental buffers has not been extensively reported in publicly available literature. For optimal results and to avoid potential compound degradation or precipitation, prepare fresh dilutions from your frozen stock solution for each experiment.
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation can include a change in the color or clarity of a solution, or the appearance of precipitate. For a more quantitative assessment, a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), would be required to detect and quantify any degradation products.
Q5: How can I assess the stability of this compound in my specific experimental conditions?
A5: To determine the stability of this compound under your unique experimental conditions, it is advisable to perform a small-scale stability study. This would involve incubating the compound under your specific conditions (e.g., in your cell culture media at 37°C) for various durations and then analyzing the samples by a suitable analytical method like HPLC to check for any degradation.
Troubleshooting Guide
This guide addresses potential issues that researchers may encounter when working with this compound.
Experimental Protocols
Protocol for a General Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[2][3] The following is a general protocol that can be adapted for this compound.
Objective: To assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%) and keep it at room temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for a defined period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[4]
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including a non-stressed control, using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all potential degradation products.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples with the control.
-
Calculate the percentage of degradation of this compound.
-
Identify and characterize any significant degradation products.
-
This technical support guide provides a foundational understanding of the stability and storage requirements for this compound. For specific and advanced applications, it is always recommended to consult the manufacturer's documentation and perform appropriate validation experiments.
References
Technical Support Center: Overcoming Resistance to BMS-986278 In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the LPA1 antagonist, BMS-986278, in vitro. The following information is based on established principles of drug resistance to small molecule inhibitors and provides a framework for systematically addressing and overcoming this challenge in your experiments.
Frequently Asked Questions (FAQs)
Q1: My cells are showing reduced sensitivity to this compound after prolonged treatment. What are the potential mechanisms of resistance?
A1: Reduced sensitivity to this compound, an antagonist of the G protein-coupled receptor LPA1, can arise from several mechanisms. These can be broadly categorized as:
-
Target-based resistance:
-
Mutations in the LPA1 receptor: Alterations in the drug-binding site can reduce the affinity of this compound for the receptor.
-
Upregulation of LPA1 expression: An increase in the total number of LPA1 receptors can overcome the inhibitory effect of a given concentration of the drug.
-
-
Pathway-based resistance:
-
Activation of bypass signaling pathways: Cells may activate alternative signaling cascades that compensate for the inhibition of the LPA1 pathway, leading to the same downstream effects.
-
Alterations in downstream signaling components: Changes in the expression or activity of proteins downstream of LPA1 can render the pathway constitutively active, making it independent of receptor activation.
-
-
Drug efflux:
-
Increased expression of drug efflux pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.
-
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A2: A systematic approach is recommended to identify the specific resistance mechanism. This involves a series of experiments to test each of the potential mechanisms outlined in Q1. A detailed experimental workflow is provided below.
Q3: What are the initial steps I should take to troubleshoot unexpected results or suspected resistance?
A3: Before investigating complex resistance mechanisms, it is crucial to rule out common experimental errors:
-
Confirm drug integrity and concentration: Verify the stability and concentration of your this compound stock solution.
-
Cell line authentication: Ensure the identity and purity of your cell line through short tandem repeat (STR) profiling.
-
Mycoplasma testing: Check for mycoplasma contamination, which can alter cellular responses to drugs.
-
Optimize assay conditions: Re-evaluate your experimental parameters, such as cell seeding density, treatment duration, and assay readout, to ensure they are optimal.
Troubleshooting Guides
Issue 1: Decreased Potency of this compound (Increased IC50)
If you observe a rightward shift in the dose-response curve, indicating a higher concentration of this compound is required to achieve the same level of inhibition, you may be dealing with resistance. The following guide will help you investigate and potentially overcome this issue.
The first step is to accurately determine the fold-change in resistance.
Experimental Protocol: IC50 Determination by Cell Viability Assay
-
Cell Seeding: Seed both the parental (sensitive) and the suspected resistant cell lines in 96-well plates at a predetermined optimal density.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a period determined by the doubling time of the cell line (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, resazurin, or a commercially available kit.
-
Data Analysis: Plot the percentage of viable cells against the log concentration of this compound and fit a dose-response curve to calculate the IC50 for each cell line.
Data Presentation:
| Cell Line | This compound IC50 (nM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Parental | 10 | 1 |
| Resistant | 150 | 15 |
Experimental Protocol: LPA1 Expression Analysis by qPCR and Western Blot
-
Sample Preparation: Harvest RNA and protein lysates from both parental and resistant cell lines.
-
qPCR: Perform quantitative real-time PCR to measure the mRNA expression levels of the LPAR1 gene. Normalize to a housekeeping gene (e.g., GAPDH).
-
Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies against LPA1 and a loading control (e.g., β-actin).
Data Presentation:
| Cell Line | LPAR1 mRNA Fold Change (relative to Parental) | LPA1 Protein Fold Change (relative to Parental) |
| Parental | 1.0 | 1.0 |
| Resistant | 8.5 | 7.9 |
Experimental Protocol: LPA1 Gene Sequencing
-
DNA Extraction: Isolate genomic DNA from both parental and resistant cell lines.
-
PCR Amplification: Amplify the coding region of the LPAR1 gene using high-fidelity DNA polymerase.
-
Sanger Sequencing: Sequence the PCR products to identify any potential mutations in the resistant cell line compared to the parental line.
Experimental Protocol: Phospho-Protein Array
-
Lysate Preparation: Prepare cell lysates from parental and resistant cells, both with and without this compound treatment.
-
Array Hybridization: Incubate the lysates with a phospho-protein array membrane according to the manufacturer's instructions.
-
Detection and Analysis: Detect the signals and quantify the relative phosphorylation levels of key signaling proteins to identify upregulated pathways in the resistant cells.
Data Presentation:
| Signaling Protein | Fold Change in Phosphorylation (Resistant vs. Parental) |
| p-Akt (S473) | 5.2 |
| p-ERK1/2 (T202/Y204) | 1.1 |
| p-STAT3 (Y705) | 4.8 |
Experimental Protocol: Efflux Pump Inhibition Assay
-
Co-treatment: Treat the resistant cells with this compound alone or in combination with a known ABC transporter inhibitor (e.g., verapamil (B1683045) for P-glycoprotein).
-
IC50 Determination: Perform a cell viability assay to determine the IC50 of this compound in the presence and absence of the efflux pump inhibitor. A significant reduction in the IC50 upon co-treatment suggests the involvement of drug efflux.
Data Presentation:
| Treatment Condition | This compound IC50 in Resistant Cells (nM) |
| This compound alone | 150 |
| This compound + Verapamil (10 µM) | 25 |
Issue 2: Strategies to Overcome Confirmed Resistance
Once a resistance mechanism has been identified, targeted strategies can be employed to resensitize the cells to this compound.
If a bypass pathway is identified, combining this compound with an inhibitor of that pathway can be an effective strategy.
Experimental Protocol: Synergy Analysis with Combination Treatment
-
Drug Combination Matrix: Treat resistant cells with varying concentrations of this compound and a second inhibitor (e.g., an Akt inhibitor if the PI3K/Akt pathway is activated) in a matrix format.
-
Viability Assessment: Measure cell viability after a defined incubation period.
-
Synergy Calculation: Use software such as CompuSyn to calculate the Combination Index (CI). A CI value less than 1 indicates synergy.
Data Presentation:
| Drug Combination | Combination Index (CI) at ED50 | Interpretation |
| This compound + Akt Inhibitor | 0.4 | Synergistic |
| This compound + MEK Inhibitor | 1.0 | Additive |
If increased drug efflux is the cause of resistance, co-administration with an efflux pump inhibitor can restore sensitivity.
Experimental Protocol: Co-treatment with Efflux Pump Inhibitors
As described in the "Efflux Pump Inhibition Assay" above, demonstrating that an efflux pump inhibitor can restore the potency of this compound provides a clear strategy for overcoming this mode of resistance in vitro.
Visualizations
Caption: LPA1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound resistance.
Caption: Logic diagram illustrating a bypass signaling pathway in a resistant cell.
Technical Support Center: BMS-986278 Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BMS-986278 in animal models of fibrotic diseases.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its mechanism of action? this compound is an orally active, potent, and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3][4] It functions by inhibiting LPA1-mediated signaling pathways, which are implicated in the pathogenesis of fibrotic diseases like idiopathic pulmonary fibrosis (IPF).[1][2][5][6]
-
What are the key preclinical applications for this compound? this compound is primarily investigated for its antifibrotic activity. The most common preclinical model mentioned in the literature is the bleomycin-induced lung fibrosis model in rodents.[1][2][5]
Dosing and Formulation
-
What is a recommended starting dose for in vivo studies? Published studies in a chronic rat bleomycin (B88199) model have used oral doses of 3, 10, and 30 mg/kg.[7] Another study in rats mentions oral administration of 3 to 30 mg/kg twice daily for 14 days for reducing bleomycin-induced lung fibrosis.[4] The specific dose and duration will need to be optimized for your specific animal model and experimental endpoint.
-
How should I formulate this compound for oral administration in animals? A suggested formulation for creating a clear solution for in vivo administration involves a multi-component vehicle. One example is a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[4] Sonication is recommended to aid dissolution.[4] It is crucial to develop a formulation that is appropriate for your specific laboratory animals and route of administration.
-
What is the oral bioavailability of this compound in common animal models? this compound has demonstrated high oral bioavailability in multiple preclinical species: 70% in mice, 100% in rats, and 79% in monkeys.[1][2][7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor or variable drug exposure | Improper formulation or administration. | Ensure the compound is fully dissolved in the vehicle. For oral gavage, confirm proper technique to avoid misdosing. Consider the pharmacokinetic profile of the compound in your chosen species. |
| Lack of efficacy in the animal model | Suboptimal dose or treatment duration. | A dose-response study may be necessary to determine the optimal dose for your model. The timing and duration of treatment relative to disease induction are critical. In the bleomycin model, for example, treatment is often initiated during the fibrotic phase. |
| Unexpected toxicity or adverse events | Off-target effects or vehicle toxicity. | While this compound has been shown to have a good safety profile with less risk of hepatobiliary toxicity compared to its predecessor, it's important to monitor animals for any adverse effects.[6][7][8] A vehicle-only control group is essential to rule out any effects from the formulation itself. |
Quantitative Data Summary
Pharmacokinetic Parameters of this compound in Preclinical Species
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) |
| Mouse | 70 | 37 |
| Rat | 100 | 15 |
| Monkey | 79 | 2 |
Data sourced from multiple references.[1][2][7]
In Vivo Efficacy in a Chronic Rat Bleomycin Model
| Dose (mg/kg) | Reduction in Stained Lung Area (%) |
| 3 | 48 |
| 10 | 56 |
| 30 | 41 |
Data sourced from reference[7].
Experimental Protocols
Bleomycin-Induced Lung Fibrosis Model in Rats (Chronic)
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Disease Induction: A single intratracheal instillation of bleomycin is administered to induce lung injury and subsequent fibrosis.
-
This compound Administration:
-
Dosing: Based on published data, oral administration of 3, 10, or 30 mg/kg can be used.[7]
-
Frequency: Dosing is typically performed once or twice daily.
-
Duration: A 14-day treatment period has been reported to be effective.[4] The initiation of treatment can be prophylactic (before or at the time of bleomycin administration) or therapeutic (after the initial inflammatory phase).
-
-
Endpoint Analysis:
Visualizations
Caption: LPA1 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound in a rodent model of lung fibrosis.
References
- 1. publications.ersnet.org [publications.ersnet.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 4. This compound | LPA Receptor | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Lysophosphatidic acid receptor 1 inhibition: a potential treatment target for pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LPA1 Antagonists and Potential Hepatotoxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential hepatotoxicity of Lysophosphatidic Acid Receptor 1 (LPA1) antagonists, with a specific focus on BMS-986278.
Frequently Asked Questions (FAQs)
Q1: Is hepatotoxicity a class-wide effect of LPA1 antagonists?
A1: Current evidence suggests that the hepatotoxicity observed with the first-generation LPA1 antagonist, BMS-986020, is not a class-wide effect of LPA1 antagonism.[1] Nonclinical investigations have indicated that this toxicity was a compound-specific, off-target effect.[1]
Q2: What was the proposed mechanism of hepatotoxicity for the first-generation LPA1 antagonist, BMS-986020?
A2: The hepatobiliary toxicity associated with BMS-986020, which included elevated liver enzymes (ALT, AST, ALP) and cholecystitis in a Phase 2 clinical trial, is believed to be caused by the inhibition of hepatic bile acid efflux transporters, particularly the Bile Salt Export Pump (BSEP), and mitochondrial dysfunction.[1][2] Inhibition of BSEP leads to the accumulation of cytotoxic bile acids within hepatocytes.[3]
Q3: How does the second-generation LPA1 antagonist, this compound, differ from BMS-986020 in terms of hepatotoxicity risk?
A3: this compound is a structurally distinct LPA1 antagonist developed to avoid the off-target liabilities of BMS-986020.[2] In vitro studies have shown that this compound has minimal inhibitory activity against hepatic bile acid transporters like BSEP.[1][2] Consequently, it has demonstrated an improved hepatobiliary safety profile in preclinical and clinical studies, with no evidence of direct hepatobiliary toxicity observed in Phase 1 and 2 trials.
Q4: What is the role of the LPA1 signaling pathway in the liver?
A4: The LPA1 signaling pathway is implicated in fibrotic processes in various organs, including the liver.[4][5] Activation of the LPA1 receptor by its ligand, lysophosphatidic acid (LPA), can lead to the activation of downstream signaling cascades that promote fibroblast proliferation and activation, contributing to the development of fibrosis.[4][6]
Troubleshooting Guides
In Vitro Hepatotoxicity Assays
Issue 1: High background signal or variability in BSEP inhibition assays.
-
Possible Cause: Poor quality of vesicle preparations.
-
Troubleshooting Tip: Ensure that inside-out vesicles are properly prepared and have a high percentage of correct orientation. Use a validated commercial source for vesicles if in-house preparations are inconsistent. Perform quality control checks, such as measuring the activity of a known BSEP inhibitor as a positive control.[3]
-
Possible Cause: Interference of the test compound with the detection method.
-
Troubleshooting Tip: If using a fluorescent substrate, check for auto-fluorescence of the test compound at the excitation and emission wavelengths used. If using LC-MS/MS, check for ion suppression or enhancement by the test compound. Run appropriate vehicle controls and compound-only controls to assess for interference.
-
Possible Cause: Substrate concentration is too high.
-
Troubleshooting Tip: The concentration of the probe substrate (e.g., taurocholate) should be well below its Km for BSEP to ensure that the assay is sensitive to competitive inhibitors.[7]
Issue 2: Inconsistent results in mitochondrial toxicity assays (e.g., Seahorse XF Mito Stress Test).
-
Possible Cause: Suboptimal cell seeding density.
-
Troubleshooting Tip: Optimize the cell seeding density for your specific cell type (e.g., HepG2) to ensure a robust and reproducible oxygen consumption rate (OCR) signal. The FCCP-stimulated OCR should not exceed the linear range of the instrument.[8]
-
Possible Cause: Inappropriate concentrations of mitochondrial inhibitors.
-
Troubleshooting Tip: The concentrations of oligomycin (B223565), FCCP, and rotenone (B1679576)/antimycin A should be optimized for the cell type being used to achieve the expected effects on mitochondrial respiration.[8]
-
Possible Cause: Interference from fluorescent probes.
-
Troubleshooting Tip: When using fluorescent probes to measure mitochondrial parameters like membrane potential or reactive oxygen species (ROS), be aware of potential artifacts. The uptake and fluorescence of these probes can be influenced by changes in cellular redox state and membrane potential, independent of the parameter being measured.[9][10] Use appropriate controls and consider orthogonal methods for confirmation.
Data Presentation
Table 1: Comparative in vitro Inhibition of Bile Salt Export Pump (BSEP) by LPA1 Antagonists
| Compound | BSEP IC50 (µM) | Reference |
| BMS-986020 | 1.8 | [1] |
| This compound | >100 | [2] |
| BMS-986234 | ≥20 | [1] |
Table 2: Comparative in vitro Mitochondrial Effects of LPA1 Antagonists
| Compound | Effect on Mitochondrial Function | Concentration | Reference |
| BMS-986020 | Inhibition of basal and maximal respiration, ATP production, and spare capacity in human hepatocytes and cholangiocytes. | ≥10 µM | [1] |
| BMS-986234 | No significant inhibition of mitochondrial function. | ≤30 µM | [1] |
| This compound | Not explicitly evaluated in the cited study, but preclinical and clinical data suggest no mitochondrial toxicity. | N/A | [1] |
Experimental Protocols
BSEP Inhibition Vesicular Transport Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on the transport of a probe substrate by BSEP in isolated membrane vesicles.
Methodology:
-
Vesicle Preparation: Use commercially available inside-out membrane vesicles prepared from Sf9 cells overexpressing human BSEP.
-
Assay Buffer: Prepare an assay buffer (e.g., 10 mM Tris/HEPES, pH 7.4, containing 10 mM MgCl2).
-
Reaction Mixture: In a 96-well plate, combine the BSEP vesicles, the test compound at various concentrations (typically in DMSO, final concentration ≤1%), and a radiolabeled or fluorescent BSEP substrate (e.g., [3H]-taurocholic acid) in the assay buffer.
-
Initiation of Transport: Initiate the transport reaction by adding ATP (final concentration ~4 mM). For negative controls, add AMP instead of ATP.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) that falls within the linear range of substrate uptake.
-
Termination of Transport: Stop the reaction by adding a cold stop solution and rapidly filtering the mixture through a filter plate to separate the vesicles from the assay buffer.
-
Washing: Wash the filters multiple times with the cold stop solution to remove any unbound substrate.
-
Detection: Quantify the amount of substrate trapped within the vesicles using liquid scintillation counting (for radiolabeled substrates) or fluorescence measurement.
-
Data Analysis: Calculate the ATP-dependent transport by subtracting the values from the AMP controls. Determine the percent inhibition at each concentration of the test compound relative to the vehicle control and fit the data to a four-parameter logistic equation to determine the IC50 value.[3][11][12]
Seahorse XF Cell Mito Stress Test
Objective: To assess the effect of a test compound on mitochondrial function by measuring the oxygen consumption rate (OCR) in live cells.
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2) in a Seahorse XF cell culture microplate at a pre-optimized density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour to allow for temperature and pH equilibration.
-
Compound Treatment: Add the test compound at various concentrations to the wells and incubate for the desired duration (short-term or long-term exposure).
-
Seahorse XF Analyzer Setup: Hydrate a Seahorse XF sensor cartridge overnight in Seahorse XF Calibrant. Load the injection ports of the sensor cartridge with mitochondrial inhibitors: oligomycin (ATP synthase inhibitor), FCCP (a protonophore that uncouples oxygen consumption from ATP production), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively).
-
Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer. The instrument will measure the basal OCR, followed by sequential injections of the mitochondrial inhibitors, with OCR measurements taken after each injection.
-
Data Analysis: The Seahorse software calculates key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Compare these parameters between compound-treated and vehicle-treated cells to assess mitochondrial toxicity.[8][13][14][15]
Mandatory Visualizations
Caption: LPA1 Receptor Signaling Pathway in Fibrosis.
Caption: Experimental Workflow for Hepatotoxicity Assessment.
References
- 1. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioivt.com [bioivt.com]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Targeting the LPA1 signaling pathway for fibrosis therapy: a patent review (2010-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic Acid Signaling through the Lysophosphatidic Acid-1 Receptor Is Required for Alveolarization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Pitfalls of Reactive Oxygen Species (ROS) Measurements by Fluorescent Probes and Mitochondrial Superoxide Determination Using MitoSOX - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function | Springer Nature Experiments [experiments.springernature.com]
- 13. Real-Time Assessment of Mitochondrial Toxicity in HepG2 Cells Using the Seahorse Extracellular Flux Analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tabaslab.com [tabaslab.com]
- 15. benchchem.com [benchchem.com]
Navigating the Challenges of BMS-986278 Aqueous Solubility: A Technical Guide
For Immediate Use by Research and Drug Development Professionals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of BMS-986278 in aqueous solutions. The following information is intended to facilitate seamless experimental workflows and ensure reliable results.
Core Properties of this compound
This compound is a potent and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA1), a key target in the study of fibrotic diseases.[1][2] A critical physicochemical property of this compound is its poor solubility in aqueous solutions, a factor that requires careful consideration during experimental design.
Table 1: Solubility Profile of this compound
| Solvent | Solubility | Concentration | Notes |
| Water | Insoluble | - | Direct dissolution in aqueous buffers is not recommended. |
| DMSO | Soluble | ≥ 89 mg/mL (199.77 mM) | The recommended primary solvent for stock solutions. Use fresh, anhydrous DMSO to avoid moisture absorption which can reduce solubility.[1] |
| Ethanol | Soluble | 22 mg/mL | Can be used as a co-solvent, but has lower solvating capacity than DMSO.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?
A1: this compound is inherently hydrophobic and is classified as insoluble in water.[1] Direct addition of the powdered compound to aqueous solutions will likely result in precipitation or a non-homogenous suspension.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating a high-concentration stock solution of this compound.[1] It is advisable to prepare a concentrated stock (e.g., 10-50 mM) in anhydrous DMSO.
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous experimental medium. What should I do?
A3: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the highly soluble DMSO stock is diluted into an aqueous medium where the compound is poorly soluble. The key is to ensure the final concentration of DMSO in your aqueous solution is low enough to be tolerated by your experimental system (typically ≤0.5% for cell-based assays) and to employ proper dilution techniques. Refer to the Troubleshooting Guide and Experimental Protocols sections for detailed instructions.
Q4: Can I use sonication or heating to improve the solubility of this compound in aqueous solutions?
A4: While sonication can be beneficial when initially dissolving this compound in DMSO, these methods are unlikely to overcome the fundamental insolubility of the compound in water.[3] Applying heat may also risk degradation of the compound. The most reliable approach is to use a co-solvent system or to ensure the final concentration in your aqueous medium is below its solubility limit.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues encountered with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound (MW: 445.51 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 50 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = 50 mmol/L * 1 L/1000 mL * 1 mL * 445.51 g/mol = 0.02228 g = 22.28 mg
-
-
Weigh the compound: Carefully weigh 22.28 mg of this compound and place it in a sterile vial.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the vial.
-
Dissolve: Vortex the solution vigorously for 1-2 minutes until the compound is fully dissolved. If necessary, briefly sonicate the vial in a water bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Preparation of Working Solutions in Aqueous Media (e.g., Cell Culture Medium)
This protocol provides a general method for diluting the DMSO stock solution into an aqueous medium to minimize precipitation.
Materials:
-
50 mM this compound stock solution in DMSO
-
Sterile aqueous buffer or cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous medium: If compatible with your experiment, pre-warm the aqueous medium to 37°C. This can sometimes help to keep the compound in solution.
-
Perform serial dilutions: It is recommended to perform an intermediate dilution step in the aqueous medium rather than adding a very small volume of the concentrated DMSO stock directly to a large volume of medium.
-
Example for a final concentration of 10 µM in 10 mL: a. Prepare an intermediate dilution: Add 2 µL of the 50 mM DMSO stock to 998 µL of the aqueous medium to get a 100 µM solution (with 0.2% DMSO). Vortex immediately and thoroughly. b. Prepare the final solution: Take 1 mL of the 100 µM intermediate solution and add it to 9 mL of the aqueous medium to achieve a final concentration of 10 µM (with a final DMSO concentration of 0.02%).
-
-
Vortex during addition: When adding the DMSO stock or the intermediate dilution to the aqueous medium, ensure the solution is being vortexed or rapidly mixed to facilitate rapid dispersion and minimize localized high concentrations that can lead to precipitation.
-
Visual Inspection: Always visually inspect the final working solution for any signs of precipitation before use. If precipitation is observed, consider further reducing the final concentration or using a co-solvent system as described in the Troubleshooting Guide.
Signaling Pathway
This compound is an antagonist of the LPA1 receptor, which is a G protein-coupled receptor (GPCR). The binding of lysophosphatidic acid (LPA) to LPA1 initiates several downstream signaling cascades implicated in fibrosis.
Caption: LPA1 receptor signaling pathway and the inhibitory action of this compound.
References
- 1. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 3. This compound | LPA Receptor | TargetMol [targetmol.com]
Interpreting unexpected results with BMS-986278
Welcome to the technical support center for BMS-986278. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their experiments and interpreting any unexpected results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2] By blocking the LPA1 receptor, this compound inhibits the downstream signaling pathways that are involved in the initiation and progression of fibrosis.[3][4][5]
Q2: What are the key differences between this compound and the first-generation LPA1 antagonist, BMS-986020?
A2: this compound was specifically designed to avoid the hepatobiliary toxicity observed with BMS-986020.[6] This was achieved by modifying the chemical structure to reduce its activity on bile acid transporters like the bile salt export pump (BSEP) and multidrug resistance protein 3 (MDR3).[6][7]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is soluble in DMSO (89 mg/mL, 199.77 mM). For long-term storage, it is recommended to store the powdered form at -20°C for up to 3 years and stock solutions in DMSO at -80°C for up to 1 year.[8] Avoid repeated freeze-thaw cycles.
Q4: What are the most common adverse events observed in clinical trials with this compound?
A4: In Phase 2 clinical trials, the most frequently reported adverse events were diarrhea, cough, and orthostatic hypotension (a sudden drop in blood pressure upon standing).[5][9]
Troubleshooting Guide
Unexpected Result 1: No or low activity of this compound in an in vitro assay.
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Ensure proper storage of this compound powder and stock solutions. Prepare fresh dilutions for each experiment. |
| Solubility Issues | Confirm that this compound is fully dissolved in the assay buffer. Sonication may aid in solubilization. Note that moisture-absorbing DMSO can reduce solubility.[8] |
| Incorrect Assay Conditions | Verify the concentration of the agonist used to stimulate the LPA1 receptor. For antagonist assays, the agonist concentration should ideally be at or near its EC80 value.[7] |
| Cell Line Issues | Confirm that the cell line used expresses a functional LPA1 receptor. Passage number can affect receptor expression and signaling; use cells with a consistent and low passage number. |
| Assay Detection Problems | Ensure that the detection system (e.g., fluorescence plate reader) is functioning correctly and that the assay reagents are within their expiration dates. |
Unexpected Result 2: High background signal in a cell-based assay.
| Potential Cause | Troubleshooting Steps |
| Constitutive LPA1 Receptor Activity | Some cell lines may exhibit basal LPA1 signaling. If possible, use an inverse agonist to reduce this background activity. |
| Non-specific Binding | Increase the number of wash steps in your assay protocol. Include a non-specific binding control by adding a high concentration of an unlabeled LPA1 agonist. |
| Assay Interference | Test for autofluorescence of this compound or other components in your assay at the wavelengths being used for detection. |
Unexpected Result 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Culture | Maintain consistent cell culture conditions, including media composition, passage number, and cell density at the time of the assay. |
| Pipetting Errors | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. |
| Edge Effects on Microplates | To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate or fill them with a buffer or media. |
Quantitative Data Summary
Table 1: In Vitro Activity and Selectivity of this compound
| Parameter | Species | Value | Reference |
| LPA1 Binding Affinity (Kb) | Human | 6.9 nM | [1][10] |
| Mouse | 4.0 nM | [8] | |
| OATP1B1 Inhibition (IC50) | - | 35.5 µM | [10] |
| BSEP Inhibition (IC50) | - | > 100 µM | [6] |
| MDR3 Inhibition (IC50) | - | > 100 µM | [6] |
| CYP Inhibition (IC50) | - | > 40 µM | [10] |
| PXR Activation (EC50) | - | > 50 µM | [10] |
Table 2: Preclinical Pharmacokinetics of this compound
| Species | Oral Bioavailability | Plasma Clearance (mL/min/kg) | Reference |
| Mouse | 70% | 37 | [10] |
| Rat | 100% | 15 | [10] |
| Monkey | 79% | 2.0 | [10] |
Experimental Protocols & Workflows
While specific, detailed protocols should be optimized for each experimental system, a general workflow for a cell-based functional assay to evaluate this compound as an LPA1 antagonist is provided below.
General Protocol: LPA1 Antagonist Activity in a Calcium Flux Assay
-
Cell Preparation:
-
Culture cells expressing the LPA1 receptor to approximately 80-90% confluency.
-
Harvest the cells and resuspend them in an appropriate assay buffer.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Seed the cells into a microplate at a pre-optimized density.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
Prepare a solution of a known LPA1 agonist at a concentration that will elicit a submaximal response (e.g., EC80).
-
-
Assay Procedure:
-
Pre-incubate the cells with the different concentrations of this compound for a predetermined amount of time.
-
Add the LPA1 agonist to the wells.
-
Measure the change in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the change in fluorescence in response to the agonist at each concentration of this compound.
-
Plot the agonist response against the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 of this compound.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 4. benchchem.com [benchchem.com]
- 5. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: BMS-986278 Dose-Response Curve Optimization
Welcome to the technical support center for BMS-986278. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing dose-response curve experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3] It competitively inhibits the binding of lysophosphatidic acid (LPA) to the LPA1 receptor, thereby blocking downstream signaling pathways. These pathways include Gαq, Gαi, Gα12/13, and β-arrestin signaling, which are implicated in the pathogenesis of fibrotic diseases.[1]
Q2: What are the key parameters of this compound's in vitro potency?
A2: this compound has a reported human LPA1 receptor binding affinity (Kb) of 6.9 nM.[2]
Q3: In which cell lines can I test the activity of this compound?
A3: You can use cell lines that endogenously express the LPA1 receptor, such as primary human lung fibroblasts, or cell lines that have been engineered to heterologously express the human LPA1 receptor.[1]
Q4: What are the recommended starting concentrations for an in vitro dose-response curve?
A4: Based on its in vitro potency, a good starting point for a dose-response curve would be a concentration range that brackets the Kb value. We recommend a serial dilution series spanning from 1 nM to 10 µM to capture the full inhibitory curve.
Q5: What are the key preclinical and clinical findings for this compound dosage?
A5: Preclinical studies in rodent models of lung fibrosis have shown anti-fibrotic activity at doses of 3, 10, and 30 mg/kg. In Phase 2 clinical trials involving patients with idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF), twice-daily oral doses of 30 mg and 60 mg were evaluated. The 60 mg dose was found to be effective in reducing the rate of lung function decline.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or weak antagonist activity observed | Compound Degradation: this compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions of this compound and store them according to the manufacturer's instructions. |
| Low Receptor Expression: The cell line used may have low or no expression of the LPA1 receptor. | Confirm LPA1 receptor expression in your cell line using techniques like qPCR or western blotting. Consider using a cell line with higher or induced expression. | |
| Assay Conditions: The concentration of the LPA agonist used to stimulate the cells may be too high, making it difficult for the antagonist to compete. | Optimize the agonist concentration to be at or near its EC80 value (the concentration that produces 80% of the maximal response). | |
| High variability between replicate wells | Pipetting Errors: Inconsistent pipetting of the compound or cells can lead to high variability. | Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. Mix cell suspensions thoroughly before plating. |
| Cell Clumping: Uneven cell distribution in the wells can cause variability. | Ensure a single-cell suspension before plating by gently triturating the cells. | |
| Edge Effects: Wells on the outer edges of the plate are more prone to evaporation, which can affect cell health and compound concentration. | Avoid using the outer wells of the plate for critical measurements. Fill the outer wells with sterile media or PBS to maintain humidity. | |
| Dose-response curve is not sigmoidal | Compound Solubility: this compound may not be fully soluble at higher concentrations, leading to a plateau or decrease in the response. | Check the solubility of this compound in your assay buffer. If necessary, use a co-solvent like DMSO, ensuring the final concentration does not exceed a level that affects cell viability (typically <0.5%). |
| Off-Target Effects: At high concentrations, this compound may have off-target effects that interfere with the assay readout. | Test the compound in a parental cell line that does not express the LPA1 receptor to check for non-specific effects. | |
| Partial Agonism/Antagonism: The compound may not be a full antagonist and could be exhibiting partial agonism. | Perform a full dose-response curve to characterize its activity. |
Data Presentation
Table 1: Preclinical In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/System |
| LPA1 Receptor Binding Affinity (Kb) | 6.9 nM | Human |
| In Vivo Efficacy (Anti-fibrotic activity) | 3, 10, 30 mg/kg | Rodent models |
Table 2: Summary of Phase 2 Clinical Trial Data for this compound in IPF and PPF
| Dose | Efficacy Outcome (Relative reduction in ppFVC decline vs. placebo) | Key Adverse Events |
| 30 mg twice daily | Not effective compared to placebo | Diarrhea, cough, orthostatic hypotension |
| 60 mg twice daily | 62% reduction in IPF; 69% reduction in PPF[4][5] | Diarrhea, cough, orthostatic hypotension |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay for LPA1 Receptor Antagonism
This protocol describes how to measure the inhibitory effect of this compound on LPA-induced intracellular calcium mobilization in cells expressing the LPA1 receptor.
Materials:
-
HEK293 or CHO cells stably expressing the human LPA1 receptor
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive dye (e.g., Fluo-4 AM)
-
LPA (agonist)
-
This compound
-
Black, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Plating: Seed the LPA1-expressing cells into the microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate for 24-48 hours.
-
Dye Loading:
-
Prepare the calcium dye loading solution according to the manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in the assay buffer. A suggested concentration range is 1 nM to 10 µM.
-
Prepare a stock solution of LPA in the assay buffer at a concentration that will elicit an EC80 response.
-
-
Antagonist Incubation:
-
After dye loading, gently wash the cells twice with assay buffer.
-
Add the serially diluted this compound to the appropriate wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Calcium Measurement:
-
Place the microplate into the fluorescence plate reader.
-
Establish a stable baseline fluorescence reading.
-
Using the instrument's injection system, add the LPA agonist solution to all wells.
-
Record the fluorescence intensity over time to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Plot the change in fluorescence against the log of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vivo Murine Model of LPA-Induced Histamine (B1213489) Release
This protocol describes an in vivo method to assess the antagonist activity of this compound.
Materials:
-
Mice (e.g., C57BL/6)
-
This compound
-
Vehicle control (e.g., appropriate aqueous suspension)
-
LPA
-
Anesthesia
-
Blood collection supplies
-
Histamine ELISA kit
Methodology:
-
Compound Administration: Orally dose mice with this compound at various concentrations (e.g., 3, 10, 30 mg/kg) or the vehicle control.
-
LPA Challenge: After a predetermined time (based on the pharmacokinetics of this compound), intravenously inject LPA to induce histamine release.
-
Blood Collection: At the peak of the expected histamine response, collect blood samples from the mice.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Histamine Quantification: Measure the histamine concentration in the plasma samples using a histamine ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the percent inhibition of histamine release for each dose of this compound compared to the vehicle control group.
-
Plot the percent inhibition against the dose of this compound to generate a dose-response curve.
-
Mandatory Visualizations
Caption: this compound inhibits LPA1 receptor signaling pathways.
References
Technical Support Center: Minimizing Variability in BMS-986278 Preclinical Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing variability in preclinical experiments involving the LPA1 receptor antagonist, BMS-986278.
Troubleshooting Guides
This section is designed to address specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Assays
Question: My in vitro IC50 value for this compound in a cell-based assay is higher than the reported values. What are the potential causes?
Answer:
Several factors can contribute to a higher than expected IC50 value for this compound. Consider the following possibilities:
-
Cell Line and LPA1 Receptor Expression: The level of LPA1 receptor expression in your chosen cell line is critical. Low or variable expression will result in a diminished response to LPA and consequently a rightward shift in the antagonist's dose-response curve.
-
Recommendation: Confirm the LPA1 receptor expression level in your cell line using techniques like qPCR or Western blot. If using a commercially available cell line, ensure it is from a reputable source and has been passaged a limited number of times.
-
-
LPA Agonist Quality and Stability: The purity and stability of the lysophosphatidic acid (LPA) used to stimulate the cells are crucial. LPA can degrade in aqueous solutions, especially at non-neutral pH.[1] The presence of calcium in the media can also lead to the precipitation of LPA, reducing its effective concentration.[2]
-
Recommendation: Use high-purity LPA from a reliable supplier. Prepare fresh stock solutions of LPA in a suitable solvent, such as a calcium and magnesium-free buffer, and store them at -80°C in small aliquots.[3] When preparing working solutions, ensure the final concentration of calcium in the assay buffer does not cause precipitation.
-
-
Assay Conditions:
-
Incubation Time: Insufficient pre-incubation time with this compound may not allow the antagonist to reach equilibrium with the receptor, leading to an underestimation of its potency.
-
Serum Presence: Serum contains endogenous LPA and other growth factors that can interfere with the assay.
-
Recommendation: Optimize the antagonist pre-incubation time (typically 15-30 minutes).[4] Conduct assays in serum-free or low-serum media to minimize interference.
-
-
Compound Solubility: Poor solubility of this compound in the assay buffer can lead to an inaccurate assessment of its concentration.
-
Recommendation: Ensure this compound is fully dissolved in a suitable solvent like DMSO before diluting it in the assay buffer. Visually inspect for any precipitation.
-
Question: I am observing high well-to-well variability in my functional assay (e.g., calcium mobilization, cAMP). How can I improve the consistency?
Answer:
High variability can obscure the true effect of your compound. Here are some steps to improve assay consistency:
-
Cell Plating and Health: Inconsistent cell numbers per well and poor cell health are common sources of variability.
-
Recommendation: Ensure a single-cell suspension before plating to achieve uniform cell distribution. Use a consistent cell passage number and ensure cells are in a logarithmic growth phase.
-
-
Reagent Handling: Inaccurate or inconsistent pipetting of the agonist, antagonist, or detection reagents will lead to variability.
-
Recommendation: Use calibrated pipettes and employ good pipetting technique. For multi-well plates, consider using automated liquid handlers if available.
-
-
Assay Plate and Reader Settings: Edge effects in microplates and suboptimal plate reader settings can introduce variability.
-
Recommendation: Avoid using the outer wells of the plate if edge effects are suspected. Optimize the plate reader's gain and other settings for your specific assay to ensure a good signal-to-background ratio.
-
-
Data Analysis: The method of data analysis can influence the final results.
-
Recommendation: Use a consistent method for data normalization and curve fitting. Ensure that your analysis software correctly handles outliers if any are present.
-
In Vivo Models
Question: I am seeing significant variability in the antifibrotic effect of this compound in my bleomycin-induced pulmonary fibrosis mouse model. How can I reduce this?
Answer:
The bleomycin-induced fibrosis model is known for its potential for high variability.[4][5][6] Here are key areas to focus on for improvement:
-
Bleomycin (B88199) Administration: The method of bleomycin delivery is a major source of variability. Intratracheal instillation can lead to uneven distribution in the lungs.[4]
-
Animal Strain, Age, and Sex: Different mouse strains have varying susceptibility to bleomycin-induced fibrosis. Age and sex can also influence the response.
-
Recommendation: Use a single, well-characterized mouse strain (e.g., C57BL/6, which is highly susceptible) of the same age and sex for all experimental groups.[6]
-
-
Timing of Treatment and Endpoint Analysis: The bleomycin model has distinct inflammatory and fibrotic phases. Initiating treatment or analyzing endpoints at inconsistent times will lead to variable results. The fibrotic phase is generally well-established by day 14 to 21.
-
Recommendation: Establish a clear timeline for your experiment. For a therapeutic effect, start this compound administration after the inflammatory phase has subsided (e.g., day 7 or later). Ensure that all animals are euthanized and tissues are collected at the same time point post-bleomycin induction.
-
-
This compound Formulation and Dosing: Inconsistent formulation or inaccurate dosing will directly impact the drug's efficacy.
-
Recommendation: Develop a stable and homogenous formulation for oral administration. Ensure accurate dosing for each animal based on its body weight.
-
-
Endpoint Analysis: Subjectivity in histological scoring can introduce variability.
-
Recommendation: Use quantitative and objective measures of fibrosis, such as hydroxyproline (B1673980) assays for collagen content, alongside blinded histological scoring by a trained pathologist.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). By blocking the LPA1 receptor, it inhibits the downstream signaling pathways mediated by Gαi, Gαq, Gα12, and β-arrestin, which are involved in the pro-fibrotic activities of LPA.
Q2: What are the key differences between this compound and its predecessor, BMS-986020?
A2: this compound is a second-generation LPA1 antagonist designed to have an improved safety profile compared to BMS-986020. While both are potent LPA1 antagonists, this compound has negligible activity at key bile acid transporters like BSEP and MDR3, which was a concern for the hepatobiliary toxicity observed with BMS-986020.
Q3: What cell lines are suitable for in vitro studies with this compound?
A3: Suitable cell lines are those that endogenously express the LPA1 receptor, such as primary human lung fibroblasts, or cell lines that have been engineered to stably or transiently express the human LPA1 receptor (e.g., CHO or HEK293 cells).[4] It is crucial to verify the expression and functionality of the receptor in the chosen cell line.
Q4: What is a typical oral dose of this compound used in preclinical rodent models of fibrosis?
A4: In a rat model of bleomycin-induced lung fibrosis, this compound administered orally at 10 mg/kg twice daily has been shown to decrease fibrosis. However, the optimal dose may vary depending on the specific animal model and experimental design.
Data Presentation
Table 1: Preclinical Pharmacokinetics of this compound
| Species | Oral Bioavailability (%) | Clearance (mL/min/kg) |
| Mouse | 70 | 37 |
| Rat | 100 | 15 |
| Monkey | 79 | 2 |
| (Data sourced from European Respiratory Journal, 2019) |
Table 2: In Vitro Activity of this compound and Related Compounds
| Compound | Target | Assay Type | Species | IC50 / Ki |
| This compound | LPA1 | Not Specified | Not Specified | - |
| AM-966 | Human LPA1 | Calcium Mobilization | Human | IC50 = 17 nM |
| Ki16425 | LPA1, LPA3 | Not Specified | Not Specified | Ki = 0.34 µM (LPA1), 0.93 µM (LPA3) |
| (Data compiled from multiple sources)[6] |
Experimental Protocols
Protocol 1: In Vitro Calcium Mobilization Assay for LPA1 Receptor Antagonism
This protocol outlines the measurement of this compound's antagonist effect on LPA-induced calcium mobilization in cells expressing the LPA1 receptor.[4]
Materials:
-
CHO or HEK293 cells stably expressing the human LPA1 receptor.
-
Black-walled, clear-bottomed 96-well or 384-well microplates.
-
Fluo-4 AM or a similar calcium-sensitive dye.
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound and other control compounds.
-
LPA (18:1 or other relevant species).
Procedure:
-
Cell Plating: Seed the LPA1-expressing cells into the microplates at a predetermined optimal density and incubate for 24-48 hours.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 4 µM) and Pluronic F-127 (e.g., 0.02%) in assay buffer. Aspirate the cell culture medium and add the dye loading solution to each well. Incubate at 37°C for 45-60 minutes in the dark.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare an LPA stock solution at a concentration that will yield a final EC80 response.
-
Antagonist Incubation: Gently wash the cells twice with assay buffer to remove excess dye. Add the serially diluted this compound to the appropriate wells and incubate at 37°C for 15-30 minutes.
-
Calcium Measurement: Place the microplate in a fluorescence plate reader. Establish a stable baseline fluorescence reading. Using the instrument's injection system, add the LPA agonist solution to all wells. Record the fluorescence intensity over time (kinetic read) for at least 60-120 seconds to capture the peak response.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the response against the concentration of this compound to determine the IC50 value.
Protocol 2: Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This protocol provides a general framework for inducing pulmonary fibrosis in mice to test the efficacy of this compound.
Materials:
-
C57BL/6 mice (male, 8-10 weeks old).
-
Bleomycin sulfate.
-
Sterile, pyrogen-free saline.
-
Microsprayer aerosolizer.
-
This compound formulation for oral gavage.
-
Anesthesia (e.g., isoflurane).
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week before the experiment.
-
Bleomycin Induction (Day 0): Anesthetize the mice. Intratracheally administer a single dose of bleomycin (typically 1.5-3.0 mg/kg) dissolved in sterile saline using a microsprayer to ensure even lung distribution. A control group should receive sterile saline only.
-
This compound Treatment: For a therapeutic regimen, begin oral administration of this compound (e.g., 10 mg/kg, twice daily) on day 7 post-bleomycin induction and continue until the end of the study. A vehicle control group should receive the formulation vehicle.
-
Monitoring: Monitor the animals daily for changes in body weight, clinical signs of distress, and mortality.
-
Endpoint Analysis (e.g., Day 21): Euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid for cell counts and cytokine analysis.
-
Lung Histology: Perfuse the lungs and fix one lung lobe in 10% neutral buffered formalin for histological processing (e.g., H&E and Masson's trichrome staining).
-
Collagen Quantification: Harvest the remaining lung tissue for hydroxyproline assay to quantify collagen content.
-
-
Data Analysis: Compare the extent of fibrosis (histological score, collagen content) and inflammation (BAL cell counts) between the different treatment groups.
Mandatory Visualizations
Caption: this compound antagonizes the LPA1 receptor signaling pathway.
Caption: Experimental workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for unexpected in vitro results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 6. Discovery of LPA receptor antagonist clinical candidate this compound for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
Validation & Comparative
A Preclinical Head-to-Head: Unpacking the Safety and Efficacy of LPA1 Antagonists BMS-986278 and BMS-986020
A new generation of lysophosphatidic acid receptor 1 (LPA1) antagonists, spearheaded by BMS-986278, demonstrates a significantly improved safety profile over its predecessor, BMS-986020, while retaining potent anti-fibrotic activity. Preclinical data reveal that the key differentiator lies in the off-target effects of BMS-986020 on bile acid transport, a liability that has been successfully engineered out of this compound.
This comparison guide offers a detailed examination of the preclinical data for these two structurally distinct LPA1 antagonists, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, efficacy, and, most critically, their divergent safety profiles.
Executive Summary
BMS-986020, a first-generation LPA1 antagonist, showed promising anti-fibrotic efficacy in preclinical models and early clinical trials for idiopathic pulmonary fibrosis (IPF).[1][2] However, its development was halted due to observations of hepatobiliary toxicity in a Phase 2 study, characterized by elevated liver enzymes (ALT, AST, and ALP) and cholecystitis.[3][4][5] Subsequent investigations pinpointed the cause to the off-target inhibition of crucial bile acid efflux transporters, particularly the Bile Salt Export Pump (BSEP) and Multidrug Resistance Protein 3 (MDR3), as well as impairment of mitochondrial function in liver cells.[3][5][6]
In response to this challenge, Bristol Myers Squibb developed this compound, a second-generation LPA1 antagonist. This compound was specifically designed to maintain potent and selective LPA1 antagonism while eliminating the off-target liabilities of BMS-986020.[6] Preclinical studies confirm that this compound has negligible activity against BSEP and MDR3 and shows no signs of hepatobiliary toxicity in nonclinical and Phase 1 clinical evaluations.[2][5][7][8] Furthermore, this compound exhibits potent anti-fibrotic effects in preclinical models and has demonstrated a significant reduction in the rate of lung function decline in a Phase 2 clinical trial for IPF.[7][8][9][10]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative preclinical data for this compound and BMS-986020, highlighting the critical differences in their off-target activity and pharmacokinetic properties.
Table 1: In Vitro Transporter Inhibition and Receptor Binding Affinity
| Target | This compound | BMS-986020 | Implication |
| Human LPA1 Receptor (Kb) | 6.9 nM[11] | - | High-affinity binding to the target receptor for both compounds. |
| Bile Salt Export Pump (BSEP) (IC50) | >100 μM[6][7][8] | 1.8 μM[3][5], 4.7 µM[6] | This compound shows negligible inhibition of BSEP, a key factor in avoiding cholestatic liver injury. |
| Multidrug Resistance Protein 3 (MDR3) (IC50) | >100 μM[6][7][8] | 7.5 μM[3][5], 3.2 µM[6] | This compound avoids inhibition of this important phospholipid transporter, further reducing the risk of hepatotoxicity. |
| Multidrug Resistance-Associated Protein 3 (MRP3) (IC50) | - | 22 μM[3][5] | BMS-986020 shows moderate inhibition of this bile acid transporter. |
| Multidrug Resistance-Associated Protein 4 (MRP4) (IC50) | - | 6.2 μM[3][5] | BMS-986020 demonstrates inhibition of another bile acid transporter. |
| Organic Anion Transporting Polypeptide 1B1 (OATP1B1) (IC50) | 35.5 μM[7][8] | - | This compound shows weak inhibition of this hepatic uptake transporter. |
Table 2: Preclinical Pharmacokinetics
| Parameter | This compound | BMS-986020 |
| Oral Bioavailability (Mouse) | 70%[7][8] | - |
| Oral Bioavailability (Rat) | 100%[7][8] | - |
| Oral Bioavailability (Monkey) | 79%[7][8] | - |
| Physicochemical Profile | Improved aqueous solubility and decreased plasma protein binding[6] | - |
Signaling Pathways and Mechanisms of Action
This compound and BMS-986020 are both antagonists of the LPA1 receptor. Activation of LPA1 by its ligand, lysophosphatidic acid (LPA), is implicated in the pathogenesis of fibrosis through the activation of multiple downstream signaling pathways, including Gi, Gq, G12, and β-arrestin.[7][8] By blocking this receptor, both compounds aim to inhibit the pro-fibrotic signaling cascade.
The hepatotoxicity of BMS-986020 is a result of its off-target inhibition of bile acid transporters in hepatocytes. This inhibition leads to an accumulation of cytotoxic bile acids within the liver cells, causing cellular damage and inflammation.
Experimental Protocols
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies employed in the preclinical evaluation of these compounds are standard in the field of drug discovery and development. Below is a generalized description of the key experimental workflows.
1. In Vitro Transporter Inhibition Assays (e.g., BSEP, MDR3)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on specific transporters.
-
Methodology:
-
Vesicular transport assays are commonly used. Membrane vesicles overexpressing the transporter of interest (e.g., BSEP) are prepared from insect or mammalian cells.
-
A known substrate for the transporter (often radiolabeled) is incubated with the vesicles in the presence of ATP to initiate transport.
-
The test compound (this compound or BMS-986020) is added at various concentrations.
-
The amount of substrate transported into the vesicles is measured (e.g., by scintillation counting).
-
The IC50 value is calculated by plotting the percent inhibition of transport against the compound concentration.
-
2. LPA1 Receptor Binding and Functional Assays
-
Objective: To determine the binding affinity (Kb) and functional antagonism of the compounds at the LPA1 receptor.
-
Methodology:
-
Binding Assay: Radioligand binding assays are performed using cell membranes expressing the human LPA1 receptor. The test compound is competed against a radiolabeled LPA1 ligand to determine its binding affinity.
-
Functional Assay (e.g., GTPγS binding or calcium mobilization): Cells expressing the LPA1 receptor are stimulated with LPA in the presence of varying concentrations of the antagonist. The inhibition of a downstream signaling event (e.g., G-protein activation measured by [35S]GTPγS binding, or calcium release measured by a fluorescent probe) is quantified to determine the functional potency of the antagonist.
-
3. In Vivo Efficacy Model (Rodent Bleomycin-Induced Pulmonary Fibrosis)
-
Objective: To evaluate the anti-fibrotic efficacy of the compounds in a relevant animal model of pulmonary fibrosis.
-
Methodology:
-
Rodents (mice or rats) are administered bleomycin (B88199) (intratracheally or intraperitoneally) to induce lung injury and subsequent fibrosis.
-
Following bleomycin administration, animals are treated with the test compound (e.g., this compound) or a vehicle control over a specified period (e.g., 14-21 days).
-
At the end of the study, the lungs are harvested.
-
Efficacy is assessed by measuring endpoints such as:
-
Histopathology: Staining for collagen deposition (e.g., Picrosirius Red or Masson's trichrome) and scoring the extent of fibrosis.
-
Biochemical analysis: Measuring the hydroxyproline (B1673980) content of the lungs as an indicator of total collagen.
-
Gene expression analysis: Quantifying the expression of pro-fibrotic genes (e.g., collagen I, α-SMA).
-
-
Conclusion
The preclinical data for this compound and BMS-986020 provide a clear and compelling example of successful second-generation drug design. While both compounds are potent antagonists of the LPA1 receptor with demonstrated anti-fibrotic activity, the superior safety profile of this compound, stemming from the elimination of off-target interactions with bile acid transporters, marks a significant advancement. This head-to-head comparison underscores the importance of thorough preclinical safety and toxicology evaluations in identifying viable clinical candidates and mitigating the risk of adverse drug reactions in patients. The data strongly support the continued clinical development of this compound as a promising therapeutic for fibrotic diseases.[12]
References
- 1. LPA1 antagonist BMS-986020 changes collagen dynamics and exerts antifibrotic effects in vitro and in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BMS-986020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Mechanism of hepatobiliary toxicity of the LPA1 antagonist BMS-986020 developed to treat idiopathic pulmonary fibrosis: Contrasts with BMS-986234 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of LPA receptor antagonist clinical candidate this compound for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
- 7. publications.ersnet.org [publications.ersnet.org]
- 8. LPA1 antagonist this compound for idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation | Semantic Scholar [semanticscholar.org]
- 9. biospace.com [biospace.com]
- 10. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 11. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist this compound for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
A Preclinical Head-to-Head: BMS-986278 and Pirfenidone in the Fight Against Fibrosis
For researchers and drug development professionals, the quest for more effective anti-fibrotic therapies is a continuous endeavor. This guide provides a comparative analysis of two notable compounds: BMS-986278, a lysophosphatidic acid receptor 1 (LPA1) antagonist, and pirfenidone (B1678446), an established anti-fibrotic and anti-inflammatory agent. By examining their mechanisms of action and performance in preclinical fibrosis models, this document aims to offer a clear, data-driven perspective to inform future research and development.
At a Glance: Key Preclinical Efficacy Data
The following tables summarize the quantitative data from key preclinical studies, offering a snapshot of the anti-fibrotic potential of this compound and pirfenidone in widely used animal models of fibrosis.
| Compound | Model | Species | Key Efficacy Endpoint | Dose | Result |
| This compound | Chronic Bleomycin-Induced Pulmonary Fibrosis | Rat | Reduction in Picrosirius Red Staining Area | 3 mg/kg | 48% decrease[1] |
| 10 mg/kg | 56% decrease[1] | ||||
| 30 mg/kg | 41% decrease[1] | ||||
| Pirfenidone | Bleomycin-Induced Pulmonary Fibrosis | Hamster | Reduction in Lung Hydroxyproline (B1673980) Content | 0.5% in diet | 40% reduction at day 21[2] |
| Bleomycin-Induced Pulmonary Fibrosis | Mouse | Reduction in Lung Hydroxyproline Content | 200 mg/kg/dose (oral) | Significant decrease at day 15[3] | |
| Bleomycin-Induced Pulmonary Fibrosis | Rat | Reduction in Lung Hydroxyproline Content | Not specified | Significant amelioration at days 14 and 28[4] |
Delving into the Mechanisms of Action
The distinct mechanisms by which this compound and pirfenidone exert their anti-fibrotic effects are crucial to understanding their therapeutic potential and potential applications.
This compound: A Targeted Approach
This compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1).[5][6] LPA is a signaling lipid that, through its interaction with LPA1, has been implicated in the pathogenesis of fibrosis by promoting fibroblast proliferation, migration, and differentiation into myofibroblasts.[1][7] By blocking this interaction, this compound aims to specifically interrupt a key signaling cascade that drives the fibrotic process.[8]
Pirfenidone: A Multifaceted Inhibitor
Pirfenidone's mechanism of action is broader, exhibiting anti-fibrotic, anti-inflammatory, and antioxidant properties.[9] A key aspect of its anti-fibrotic effect is the inhibition of the transforming growth factor-beta (TGF-β) signaling pathway.[9][10] TGF-β is a potent pro-fibrotic cytokine that plays a central role in stimulating collagen production and myofibroblast differentiation.[9] Pirfenidone has been shown to downregulate the production of TGF-β and other pro-inflammatory cytokines, thereby mitigating the fibrotic cascade.[9][11]
Experimental Protocols: A Closer Look at the Methods
Reproducibility and clear understanding of experimental design are paramount in preclinical research. Below are detailed methodologies for key experiments cited in this guide.
In Vivo: Bleomycin-Induced Pulmonary Fibrosis Model
This is a widely accepted animal model for studying pulmonary fibrosis and evaluating the efficacy of anti-fibrotic agents.
Objective: To induce lung fibrosis in rodents to assess the efficacy of therapeutic interventions.
Methodology:
-
Animal Model: Male Wistar rats, C57BL/6 mice, or Syrian golden hamsters are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate (B86663) is administered to anesthetized animals.[3][4][12]
-
Drug Administration:
-
This compound: Administered orally (e.g., by gavage) at specified doses (e.g., 3, 10, 30 mg/kg) for a defined period following bleomycin challenge.[1]
-
Pirfenidone: Typically administered as a component of the diet (e.g., 0.5% w/w) or by oral gavage at specified doses (e.g., 200 mg/kg) starting before or after bleomycin administration.[2][3]
-
-
Endpoint Analysis:
-
Histopathology: Lungs are harvested, fixed, and stained with Picrosirius Red to visualize and quantify collagen deposition.[1]
-
Hydroxyproline Assay: A portion of the lung tissue is homogenized and hydrolyzed to measure the hydroxyproline content, a key component of collagen and a biochemical marker of fibrosis.[2][3][4][5][10]
-
In Vitro: Fibroblast-to-Myofibroblast Differentiation Assay
This assay is crucial for evaluating a compound's ability to inhibit the activation of fibroblasts, a key event in the progression of fibrosis.
Objective: To assess the effect of a compound on the differentiation of fibroblasts into α-smooth muscle actin (α-SMA)-expressing myofibroblasts, typically induced by TGF-β.
Methodology:
-
Cell Culture: Primary human lung fibroblasts are cultured in appropriate media.
-
Stimulation and Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or pirfenidone) for a specified duration (e.g., 1 hour) before stimulation with a pro-fibrotic agent like TGF-β1 (e.g., 10 ng/mL).[13]
-
Analysis of Myofibroblast Markers:
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against α-SMA. The expression and organization of α-SMA stress fibers are visualized by fluorescence microscopy.
-
Western Blot: Cell lysates are collected, and the protein levels of α-SMA and other fibrotic markers (e.g., collagen I, fibronectin) are quantified by Western blotting.[13]
-
RT-qPCR: RNA is extracted from the cells, and the gene expression levels of α-SMA and other fibrotic genes are measured by reverse transcription-quantitative polymerase chain reaction.[13]
-
Conclusion: Charting the Path Forward
Both this compound and pirfenidone demonstrate significant anti-fibrotic activity in preclinical models, albeit through different mechanisms of action. This compound offers a targeted approach by specifically inhibiting the LPA1 receptor, a key player in the fibrotic cascade. Pirfenidone, on the other hand, provides a broader anti-fibrotic and anti-inflammatory effect, with a well-established role in inhibiting the TGF-β pathway.
The choice between a targeted and a broader-acting agent will depend on the specific fibrotic disease and the underlying pathophysiology. The data presented in this guide, including the detailed experimental protocols, provide a foundation for researchers to design and interpret future studies, ultimately contributing to the development of more effective therapies for patients suffering from fibrotic diseases. Further head-to-head preclinical studies under identical experimental conditions would be invaluable for a more direct comparison of their therapeutic potential.
References
- 1. | BioWorld [bioworld.com]
- 2. Effects of pirfenidone on procollagen gene expression at the transcriptional level in bleomycin hamster model of lung fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pirfenidone suppresses bleomycin-induced pulmonary fibrosis and periostin expression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. This compound | Pulmonary Fibrosis Foundation [pulmonaryfibrosis.org]
- 7. news.bms.com [news.bms.com]
- 8. Discovery of LPA receptor antagonist clinical candidate this compound for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
- 9. Efficacy and safety of pirfenidone for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pirfenidone exacerbates Th2-driven vasculopathy in a mouse model of systemic sclerosis-associated interstitial lung disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifibrotic activities of pirfenidone in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. avalynpharma.com [avalynpharma.com]
- 13. spandidos-publications.com [spandidos-publications.com]
A Head-to-Head Comparison of BMS-986278 and Nintedanib in the Treatment of Pulmonary Fibrosis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the mechanisms of action, preclinical efficacy, and clinical outcomes of BMS-986278 and nintedanib (B1663095), two key therapeutic agents in the management of pulmonary fibrosis.
This document summarizes the distinct pharmacological profiles of this compound, a selective lysophosphatidic acid receptor 1 (LPA1) antagonist, and nintedanib, a multi-targeted tyrosine kinase inhibitor. Through a detailed examination of their signaling pathways, supporting experimental data from in vitro and in vivo studies, and key clinical trial results, this guide offers a comprehensive resource for understanding the therapeutic rationale and comparative efficacy of these two compounds.
Mechanism of Action: Distinct Molecular Targets in the Fibrotic Cascade
The fundamental difference between this compound and nintedanib lies in their molecular targets and, consequently, their mechanisms of action in mitigating the progression of pulmonary fibrosis.
This compound: Targeting the Lysophosphatidic Acid (LPA) Pathway
This compound is a potential first-in-class, oral, small molecule antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1] Increased levels of lysophosphatidic acid (LPA) and subsequent activation of LPA1 are implicated in the pathogenesis of pulmonary fibrosis.[1] The binding of LPA to LPA1 on fibroblasts and other cell types initiates a signaling cascade that promotes key pro-fibrotic processes, including fibroblast recruitment, proliferation, and differentiation into myofibroblasts, which are the primary producers of extracellular matrix proteins that lead to tissue scarring.[2][3]
By selectively blocking the LPA1 receptor, this compound aims to interrupt this pathological signaling cascade, thereby reducing the downstream fibrotic response.[4] Preclinical studies have demonstrated that antagonizing LPA1 can be beneficial in treating lung injury and fibrosis.[1]
Nintedanib: A Multi-Targeted Tyrosine Kinase Inhibitor
Nintedanib is a small molecule tyrosine kinase inhibitor (TKI) that competitively and reversibly binds to the ATP-binding pocket of several receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs).[5][6] Its anti-fibrotic effect is primarily attributed to the inhibition of three key pro-fibrotic signaling pathways mediated by:
-
Platelet-Derived Growth Factor Receptor (PDGFR) α and β: Involved in fibroblast proliferation, migration, and survival.[7]
-
Fibroblast Growth Factor Receptor (FGFR) 1, 2, and 3: Also play a crucial role in fibroblast proliferation and differentiation.[7]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) 1, 2, and 3: While primarily known for their role in angiogenesis, they also contribute to fibrotic processes.[5][7]
By simultaneously inhibiting these receptors, nintedanib effectively interferes with the proliferation, migration, and transformation of fibroblasts, key cellular events in the development and progression of pulmonary fibrosis.[7][8]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by this compound and nintedanib.
Preclinical and In Vitro Data
In Vitro Potency and Selectivity
| Compound | Target | Assay | Potency | Reference |
| This compound | Human LPA1 | Receptor Binding | Kb = 6.9 nM | [7] |
| BSEP Transporter | Inhibition Assay | IC50 > 100 µM | [1] | |
| MDR3 Transporter | Inhibition Assay | IC50 > 100 µM | [1] | |
| Nintedanib | VEGFR-2 | Kinase Inhibition | IC50 = 21 nM | [9] |
| FGFR-1 | Kinase Inhibition | IC50 = 69 nM | [9] | |
| PDGFR-α | Kinase Inhibition | IC50 = 59 nM | [9] |
Preclinical Animal Models
The bleomycin-induced lung fibrosis model is a widely used animal model to evaluate the efficacy of anti-fibrotic agents.
This compound: In a chronic rat model of bleomycin-induced pulmonary fibrosis, oral administration of this compound demonstrated a dose-dependent reduction in lung fibrosis as measured by picrosirius red staining.[10]
| Dose of this compound | Reduction in Staining Area | Reference |
| 3 mg/kg | 48% | [10] |
| 10 mg/kg | 56% | [10] |
| 30 mg/kg | 41% | [10] |
Nintedanib: In a mouse model of bleomycin-induced lung injury, nintedanib treatment has been shown to inhibit the development of fibrosis and improve lung function.[11] In aged mice, nintedanib significantly inhibited the development of lung fibrosis to a similar extent as in young mice.[11]
Clinical Trial Data
This compound: Phase 2 Clinical Trial (NCT04308681)
This Phase 2 study evaluated the efficacy and safety of this compound in patients with idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).[8][12]
| Patient Cohort | Treatment Group | Primary Endpoint | Result | Reference |
| IPF | This compound 60 mg twice daily | Rate of decline in percent predicted forced vital capacity (ppFVC) over 26 weeks | 62% relative reduction compared to placebo | [12] |
| PPF | This compound 60 mg twice daily | Rate of decline in ppFVC over 26 weeks | 69% relative reduction compared to placebo | [5] |
This compound was generally well-tolerated in the Phase 2 trial, with rates of adverse events and treatment discontinuation comparable to placebo.[5]
Nintedanib: Phase 3 INPULSIS Trials (NCT01335464 and NCT01335477)
The efficacy of nintedanib in IPF was established in two replicate Phase 3 trials, INPULSIS-1 and INPULSIS-2.[6][13]
| Trial | Treatment Group | Primary Endpoint | Result | Reference |
| INPULSIS-1 | Nintedanib 150 mg twice daily | Annual rate of decline in Forced Vital Capacity (FVC) | -114.7 mL/year vs. -239.9 mL/year for placebo | [14] |
| INPULSIS-2 | Nintedanib 150 mg twice daily | Annual rate of decline in FVC | -113.6 mL/year vs. -207.3 mL/year for placebo | [14] |
The most common adverse event associated with nintedanib was diarrhea.[6][13]
Experimental Protocols
This compound: LPA1 Receptor Binding Assay (Illustrative)
-
Cell Line: CHO-K1 cells stably expressing human LPA1.
-
Radioligand: [3H]-LPA.
-
Procedure:
-
Cell membranes are prepared from the LPA1-expressing CHO-K1 cells.
-
Membranes are incubated with a fixed concentration of [3H]-LPA and varying concentrations of this compound in a binding buffer.
-
Non-specific binding is determined in the presence of a saturating concentration of unlabeled LPA.
-
After incubation, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
The Kb value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Nintedanib: Tyrosine Kinase Inhibition Assay (Illustrative)
-
Assay Format: In vitro kinase assay using purified recombinant human kinase domains (e.g., VEGFR-2, FGFR-1, PDGFR-α).
-
Substrate: A generic tyrosine-containing peptide substrate.
-
Detection: Measurement of ATP consumption or phosphorylation of the substrate.
-
Procedure:
-
The kinase, substrate, and varying concentrations of nintedanib are incubated in a reaction buffer containing ATP and MgCl2.
-
The reaction is allowed to proceed for a defined period at a specific temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate or remaining ATP is quantified using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the nintedanib concentration.
-
Bleomycin-Induced Pulmonary Fibrosis Model (General Protocol)
-
Animal Model: C57BL/6 mice or Sprague-Dawley rats.
-
Induction of Fibrosis: A single intratracheal or oropharyngeal instillation of bleomycin (B88199) sulfate. The dose of bleomycin can vary between studies.
-
Treatment: Oral gavage of this compound, nintedanib, or vehicle control, typically starting at a specified time point after bleomycin administration and continuing for a defined period (e.g., 14-28 days).
-
Endpoints:
-
Histopathology: Lungs are harvested, fixed, and stained with Masson's trichrome or picrosirius red to assess the extent of collagen deposition and fibrosis. The severity of fibrosis is often quantified using the Ashcroft scoring system.
-
Hydroxyproline Assay: A quantitative measure of total collagen content in the lung tissue.
-
Pulmonary Function Tests: In some studies, lung function parameters such as forced vital capacity (FVC) and compliance are measured.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Measurement of inflammatory cells and profibrotic mediators in the BAL fluid.
-
Summary and Conclusion
This compound and nintedanib represent two distinct and promising therapeutic strategies for the treatment of pulmonary fibrosis. This compound offers a targeted approach by selectively inhibiting the LPA1 receptor, a key node in a pro-fibrotic signaling pathway. In contrast, nintedanib provides a broader inhibition of multiple tyrosine kinases that are central to fibroblast activation and proliferation.
Preclinical data for both compounds demonstrate significant anti-fibrotic activity in animal models of pulmonary fibrosis. Clinical trial results have shown that both agents can slow the decline in lung function in patients with IPF and other progressive fibrosing interstitial lung diseases.
The choice between these or other emerging therapies will likely depend on a variety of factors, including the specific patient population, the underlying disease drivers, and the safety and tolerability profile of the individual drug. The ongoing and future clinical development of this compound and the continued real-world experience with nintedanib will further delineate their respective roles in the management of pulmonary fibrosis. This guide provides a foundational comparison to aid researchers and clinicians in their understanding and evaluation of these important therapeutic agents.
References
- 1. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 13. scilit.com [scilit.com]
- 14. Triple Angiokinase Inhibitor Nintedanib Directly Inhibits Tumor Cell Growth and Induces Tumor Shrinkage via Blocking Oncogenic Receptor Tyrosine Kinases - PMC [pmc.ncbi.nlm.nih.gov]
BMS-986278 in Combination with Standard of Care: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of the efficacy of BMS-986278, a novel lysophosphatidic acid receptor 1 (LPA1) antagonist, in combination with standard of care for the treatment of Idiopathic Pulmonary Fibrosis (IPF) and Progressive Pulmonary Fibrosis (PPF). The data presented is primarily from the Phase 2, multicenter, randomized, double-blind, placebo-controlled trial (NCT04308681).
Efficacy Data: A Quantitative Comparison
The primary measure of efficacy in the key clinical trial was the rate of change in percent predicted forced vital capacity (ppFVC), a critical indicator of lung function decline in patients with pulmonary fibrosis.
Idiopathic Pulmonary Fibrosis (IPF) Cohort
Treatment with this compound at a dose of 60 mg twice daily demonstrated a clinically significant reduction in the rate of lung function decline over 26 weeks compared to placebo.[1][2] Notably, this effect was observed in patients who were also receiving existing standard of care antifibrotic therapies.[1][2] The 30 mg dose did not show a significant effect compared to placebo.[1]
| Treatment Arm (IPF) | Mean Rate of Change in ppFVC (%) over 26 Weeks | Treatment Difference vs. Placebo (95% CI) | Relative Reduction in Decline vs. Placebo |
| Placebo | -2.7 | - | - |
| This compound (30 mg BID) | -2.8 | -0.1 (-1.6, 1.4) | Not Significant |
| This compound (60 mg BID) | -1.2 | 1.4 (-0.1, 3.0) | 62% |
Data sourced from presentations of the Phase 2 trial results.[1][2]
Progressive Pulmonary Fibrosis (PPF) Cohort
Similar to the IPF cohort, patients with PPF receiving 60 mg of this compound twice daily experienced a substantial slowing in the decline of lung function.[2][3] The treatment effect was consistent irrespective of whether patients were on background antifibrotic and/or immunosuppressant therapies.[2][3]
| Treatment Arm (PPF) | Mean Rate of Change in ppFVC (%) over 26 Weeks (While-on-Treatment Estimand) | Treatment Difference vs. Placebo (95% CI) | Relative Reduction in Decline vs. Placebo |
| Placebo | -4.3 | - | - |
| This compound (30 mg BID) | -2.7 | 1.6 (-1.0, 4.1) | 37% |
| This compound (60 mg BID) | -1.1 | 3.2 (0.7, 5.6) | 74% |
Data sourced from presentations of the Phase 2 trial results.[2][3]
Comparative Analysis with Standard of Care
The current standard of care for IPF primarily involves the use of two antifibrotic drugs: nintedanib (B1663095) and pirfenidone. For PPF, standard of care may include these antifibrotics as well as various immunosuppressive agents. The Phase 2 trial of this compound allowed for the inclusion of patients on these background therapies, providing valuable insight into its efficacy as an add-on treatment.
The results suggest that this compound's mechanism of action, targeting the LPA1 receptor, offers a complementary pathway to the mechanisms of existing antifibrotics. This is supported by the consistent treatment effect observed with or without background therapy.[1][2][3]
Experimental Protocols
Phase 2 Clinical Trial (NCT04308681) Methodology
Objective: To evaluate the efficacy, safety, and tolerability of this compound in participants with IPF or PPF.[4][5]
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[5][6] The trial consisted of a 26-week placebo-controlled treatment period, with an optional 26-week active-treatment extension.[6]
Participant Population: Adults diagnosed with IPF or PPF.[5] Patients were permitted to be on a stable dose of standard of care antifibrotic medications (for IPF and PPF) and/or select immunosuppressants (for PPF).[2][3]
Intervention: Participants were randomized in a 1:1:1 ratio to receive one of the following treatments orally twice daily:[5]
-
This compound 30 mg
-
This compound 60 mg
-
Matched placebo
Primary Endpoint: The primary endpoint for the IPF cohort was the rate of change in percent predicted forced vital capacity (ppFVC) from baseline to week 26.[5]
Forced Vital Capacity (FVC) Measurement: FVC was defined as the maximum volume of air a participant could exhale after a maximum inspiration, as measured by a spirometer.[4] The percent predicted FVC (ppFVC) compares the observed FVC to the expected value for a healthy individual of the same age, gender, race, and height.[2]
Statistical Analysis: A prespecified Bayesian analysis was used to determine the probability of a positive treatment difference for this compound compared to placebo.[1] The rate of change in ppFVC was analyzed using a mixed model for repeated measures. The analysis for the PPF cohort utilized two prespecified estimands: "while-on-treatment" and "treatment policy".[3]
Visualizing the Mechanism and Workflow
LPA1 Signaling Pathway in Lung Fibrosis
The diagram below illustrates the signaling pathway of lysophosphatidic acid (LPA) through its receptor, LPA1, in lung fibroblasts, and the point of intervention for this compound.
Caption: LPA1 signaling pathway in fibrosis and this compound's point of action.
Experimental Workflow of the Phase 2 Trial
The following diagram outlines the workflow for a patient participating in the NCT04308681 clinical trial.
Caption: Patient workflow in the this compound Phase 2 clinical trial.
References
- 1. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces the Rate of Lung Function Decline in Patients with Idiopathic Pulmonary Fibrosis [news.bms.com]
- 2. Bristol Myers Squibb - Bristol Myers Squibb’s Investigational LPA1 Antagonist Reduces Rate of Lung Function Decline in Progressive Pulmonary Fibrosis Cohort of Phase 2 Study [news.bms.com]
- 3. BMS 986278 reduces rate of lung function decline in progressive pulmonary fibrosis cohort of phase II study - Medthority [medthority.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of LPA1 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist for the lysophosphatidic acid receptor 1 (LPA1) is a critical step in investigating its role in various physiological and pathological processes, particularly in the context of fibrotic diseases. This guide provides an objective, data-driven comparison of the in vitro performance of several prominent LPA1 antagonists. The information is curated from publicly available studies to facilitate an informed decision-making process for your research needs.
In Vitro Potency and Activity Comparison
The following table summarizes the in vitro potency of various LPA1 antagonists across different functional assays. It is important to note that direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.
| Compound | Assay Type | Species | Cell Line/System | Potency (IC50/Ki/pKB/pEC50) |
| AM095 | GTPγS Binding | Human | CHO cell membranes expressing hLPA1 | IC50: 0.98 µM |
| GTPγS Binding | Mouse | CHO cell membranes expressing mLPA1 | IC50: 0.73 µM | |
| Calcium Mobilization | Human | CHO cells expressing hLPA1 | IC50: 25 nM | |
| Calcium Mobilization | Mouse | CHO cells expressing mLPA1 | IC50: 23 nM | |
| Chemotaxis | Human | A2058 melanoma cells | IC50: 233 nM | |
| Chemotaxis | Mouse | CHO cells expressing mLPA1 | IC50: 778 nM | |
| AM966 | Calcium Mobilization | Human | CHO cells expressing hLPA1 | IC50: 17 nM |
| Chemotaxis | Human | IMR-90 lung fibroblasts | IC50: 181 nM | |
| Chemotaxis | Human | A2058 melanoma cells | IC50: 138 nM | |
| BMS-986020 | Calcium Mobilization | Human | CHO-K1 cells expressing hLPA1 | pKB: ~8.0 |
| Dynamic Mass Redistribution | Human | CHO-K1 cells expressing hLPA1 | pEC50: 7.06 | |
| BMS-986278 | Receptor Binding | Human | Not Specified | Kb: 6.9 nM |
| KI 16425 | GTPγS Binding | Human | Sf9 cell membranes expressing hLPA1 | Ki: 0.34 µM |
| Calcium Mobilization | Human | CHO-K1 cells expressing hLPA1 | pKB: ~6.5 | |
| RO 6842262 | Calcium Mobilization | Human | Not Specified | IC50: 25 nM |
| Dynamic Mass Redistribution | Human | CHO-K1 cells expressing hLPA1 | pEC50: ~7.5 | |
| SAR100842 | Calcium Mobilization | Human | CHO cells expressing hLPA1 | Potent inhibition of various LPA isoforms |
LPA1 Receptor Signaling and Antagonist Intervention
Lysophosphatidic acid (LPA) binding to its G protein-coupled receptor, LPA1, triggers a cascade of intracellular signaling events. LPA1 primarily couples to three families of heterotrimeric G proteins: Gαq/11, Gαi/o, and Gα12/13. Activation of these pathways leads to various cellular responses implicated in fibrosis, such as cell proliferation, migration, and extracellular matrix deposition. LPA1 antagonists competitively bind to the receptor, thereby preventing LPA from initiating these downstream signals.
Caption: LPA1 receptor signaling pathways and point of antagonist intervention.
Experimental Workflow for In Vitro Antagonist Characterization
The in vitro characterization of LPA1 antagonists typically follows a standardized workflow to determine their potency and efficacy. This involves a series of assays, each providing insights into different aspects of the antagonist's function.
Validating BMS-986278's Superior Selectivity for the LPA1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic development for fibrotic diseases, the lysophosphatidic acid receptor 1 (LPA1) has emerged as a compelling target. BMS-986278 (admilparant) is a next-generation, potent, and orally active antagonist of the LPA1 receptor, currently in late-stage clinical development for idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF).[1][2] This guide provides a comprehensive comparison of this compound with other LPA1 receptor antagonists, focusing on its selectivity, supported by experimental data and detailed methodologies.
Unveiling the Potency and Selectivity of this compound
This compound demonstrates high-affinity binding to the human LPA1 receptor, with a binding affinity (Kb) of 6.9 nM.[1][3] Its predecessor, BMS-986020, also a potent LPA1 antagonist, was hampered by off-target effects leading to hepatobiliary toxicity.[4] In contrast, this compound exhibits a significantly improved safety profile, a direct consequence of its enhanced selectivity.
Comparative Analysis of LPA1 Receptor Antagonists
The following tables summarize the in vitro potency and selectivity of this compound in comparison to other known LPA1 receptor antagonists.
| Compound | Target | Species | Assay Type | Kb (nM) | Reference |
| This compound | LPA1 | Human | Radioligand Binding | 6.9 | [1][3] |
| LPA1 | Mouse | Radioligand Binding | 4.0 | [1] | |
| BMS-986020 | LPA1 | Human | Not Specified | High Affinity | [4] |
| AM095 | LPA1 | Human | GTPγS Binding | IC50: 980 | |
| LPA1 | Human | Calcium Flux | IC50: 25 | ||
| Ki16425 | LPA1 | Human | Not Specified | Ki: 340 | |
| LPA2 | Human | Not Specified | Ki: 6500 | ||
| LPA3 | Human | Not Specified | Ki: 930 |
Note: While this compound is consistently reported as "highly selective," specific binding affinities for other LPA receptor subtypes (LPA2-6) are not publicly available.
A critical differentiator for this compound is its lack of off-target activity on key bile salt transporters, a significant issue with the first-generation antagonist, BMS-986020.
| Compound | Off-Target | Assay Type | IC50 (µM) | Reference |
| This compound | BSEP | In vitro | >100 | [4] |
| MDR3 | In vitro | >100 | [4] | |
| BMS-986020 | BSEP | In vitro | 1.8 | |
| MDR3 | In vitro | 7.5 |
This enhanced selectivity of this compound translates to a more favorable safety profile, mitigating the risk of liver toxicity observed with earlier compounds.[4]
Understanding the LPA1 Signaling Axis
The LPA1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its ligand, lysophosphatidic acid (LPA), initiates a cascade of intracellular signaling events through various G proteins, primarily Gαi/o, Gαq/11, and Gα12/13. These pathways are central to the pro-fibrotic activities mediated by LPA1, including fibroblast proliferation, migration, and differentiation. This compound acts as a complete antagonist, effectively blocking these downstream signaling pathways.
Caption: LPA1 receptor signaling pathway and the antagonistic action of this compound.
Experimental Methodologies for Validating Selectivity
The determination of a compound's selectivity for its target receptor is paramount in drug development. The following are detailed protocols for key experiments used to validate the selectivity of LPA1 receptor antagonists like this compound.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a specific receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Membranes from cells overexpressing the human LPA1 receptor are prepared by homogenization and centrifugation.
-
Competitive Binding: A fixed concentration of a radiolabeled LPA ligand (e.g., [3H]LPA) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation. This process is repeated for other LPA receptor subtypes to determine selectivity.
GTPγS Binding Assay
This functional assay measures the extent of G protein activation upon receptor stimulation, providing a measure of a compound's agonist or antagonist activity.
Caption: Workflow for a GTPγS binding assay to determine antagonist activity.
Protocol:
-
Membrane Preparation: Similar to the radioligand binding assay, membranes from cells expressing the LPA1 receptor are prepared.
-
Assay Reaction: The membranes are incubated with a fixed concentration of LPA (to stimulate the receptor), varying concentrations of the test antagonist (this compound), and the non-hydrolyzable, radiolabeled GTP analog, [35S]GTPγS.
-
G Protein Activation: In the presence of the agonist (LPA), the LPA1 receptor activates G proteins, which then bind [35S]GTPγS. The antagonist will compete with the agonist and reduce this activation.
-
Separation: The reaction is terminated, and the membranes with bound [35S]GTPγS are separated from the unbound nucleotide by filtration.
-
Quantification: The amount of radioactivity on the filters is measured by scintillation counting.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the LPA-stimulated [35S]GTPγS binding (IC50) is determined.
Conclusion
The available preclinical data strongly support the characterization of this compound as a potent and highly selective LPA1 receptor antagonist. Its high affinity for the LPA1 receptor, coupled with a significantly improved off-target profile compared to its predecessor, BMS-986020, underscores its potential as a safer and more effective therapeutic agent for fibrotic diseases. The detailed experimental protocols provided herein offer a framework for the continued investigation and validation of novel LPA1 receptor antagonists.
References
- 1. This compound | LPA Receptor | TargetMol [targetmol.com]
- 2. pure.eur.nl [pure.eur.nl]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of LPA receptor antagonist clinical candidate this compound for the treatment of idiopathic pulmonary fibrosis: Preclinical pharmacological in vitro and in vivo evaluation [morressier.com]
Cross-Species Pharmacokinetic Profile of BMS-986278: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacokinetic properties of BMS-986278, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, across various preclinical species. The data presented is intended to support researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.
Data Presentation: Comparative Pharmacokinetics
This compound has demonstrated favorable pharmacokinetic characteristics in preclinical studies, indicating good oral absorption and varying clearance rates across species.[1][2] These properties are crucial for predicting human pharmacokinetics and establishing a therapeutic window. A summary of key pharmacokinetic parameters in mouse, rat, and monkey is provided below.
| Parameter | Mouse | Rat | Monkey |
| Oral Bioavailability (%) | 70[1] | 100[1] | 79[1] |
| Clearance (mL/min/kg) | 37[1] | 15[1] | 2[1] |
Experimental Protocols
While specific, detailed protocols for the pharmacokinetic studies of this compound are not fully available in the public domain, the following methodologies are based on published data and standard practices in preclinical drug development.
Animal Models and Dosing
Pharmacokinetic parameters were determined in male mice, Sprague-Dawley rats, and cynomolgus monkeys.[3][4] For efficacy studies in a bleomycin-induced lung fibrosis model in rats, this compound was administered orally at doses of 3, 10, and 30 mg/kg.[2] It is anticipated that similar dose ranges were utilized for the dedicated pharmacokinetic studies. The vehicle for oral administration is not specified in the available literature.
Sample Collection
Blood samples are typically collected at multiple time points post-dose to adequately characterize the plasma concentration-time profile. A common schedule includes pre-dose (0 hour) and several points post-administration, such as 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours. Plasma is separated from whole blood by centrifugation and stored frozen until analysis.
Bioanalytical Method
The concentration of this compound in plasma samples is determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique offers high sensitivity and selectivity for the quantification of small molecules in complex biological matrices. The method would be validated according to regulatory guidelines to ensure accuracy, precision, linearity, and stability.
Mandatory Visualizations
Signaling Pathway of LPA1 Receptor Antagonism
This compound is an antagonist of the LPA1 receptor, which is a G protein-coupled receptor (GPCR). Lysophosphatidic acid (LPA) is the endogenous ligand for this receptor. The binding of LPA to the LPA1 receptor activates several downstream signaling pathways through the coupling of Gαi/o, Gαq/11, and Gα12/13 proteins, leading to various cellular responses, including cell proliferation, migration, and fibrosis. This compound blocks these signaling cascades by preventing LPA from binding to its receptor.
Experimental Workflow for Preclinical Pharmacokinetic Study
The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study, from animal dosing to data analysis.
References
- 1. | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1) Antagonist this compound for the Treatment of Pulmonary Fibrotic Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of BMS-986278 in Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational drug BMS-986278 with current standard-of-care therapies for Idiopathic Pulmonary Fibrosis (IPF) and Progressive Pulmonary Fibrosis (PPF). The information is based on publicly available data from preclinical and clinical studies.
Introduction to this compound
This compound is a potential first-in-class, orally administered, small molecule antagonist of the lysophosphatidic acid receptor 1 (LPA1).[1][2][3][4] LPA1 is a G protein-coupled receptor that plays a significant role in the pathogenesis of fibrotic diseases.[5][6] Signaling through the LPA1 receptor has been implicated in fibroblast recruitment, proliferation, and resistance to apoptosis, as well as increased vascular permeability, all of which contribute to the excessive accumulation of extracellular matrix and the progression of pulmonary fibrosis.[7][8][9] By blocking the LPA1 receptor, this compound aims to inhibit these pro-fibrotic processes.[6][10]
Comparative Efficacy and Safety Data
The following tables summarize the available quantitative data from key clinical trials of this compound and the approved antifibrotic therapies, nintedanib (B1663095) and pirfenidone. It is important to note that these trials were not head-to-head comparisons and variations in study design, patient populations, and duration of treatment should be considered when interpreting the data.
Table 1: Efficacy of this compound in Progressive Pulmonary Fibrosis (PPF)
| Treatment Group (Twice Daily) | Primary Endpoint: Relative Reduction in Rate of Decline in Percent Predicted Forced Vital Capacity (ppFVC) vs. Placebo (26 weeks) | Study |
| This compound 60 mg | 69%[1][3] | Phase 2 (NCT04308681)[1][9] |
| This compound 30 mg | Not reported as effective[11] | Phase 2 (NCT04308681)[1][9] |
| Placebo | - | Phase 2 (NCT04308681)[1][9] |
Table 2: Efficacy of this compound in Idiopathic Pulmonary Fibrosis (IPF)
| Treatment Group (Twice Daily) | Primary Endpoint: Relative Reduction in Rate of Decline in Percent Predicted Forced Vital Capacity (ppFVC) vs. Placebo (26 weeks) | Study |
| This compound 60 mg | 62%[4][11][12] | Phase 2 (NCT04308681)[11][12] |
| This compound 30 mg | Not effective compared to placebo[11] | Phase 2 (NCT04308681)[11][12] |
| Placebo | - | Phase 2 (NCT04308681)[11][12] |
Table 3: Efficacy of Nintedanib in IPF and PPF
| Indication | Primary Endpoint: Annual Rate of Decline in FVC (mL/year) | Study |
| IPF | Nintedanib: -114.7 vs. Placebo: -239.9 | INPULSIS-1[13] |
| IPF | Nintedanib: -113.6 vs. Placebo: -207.3 | INPULSIS-2[13] |
| PPF | Nintedanib: -80.8 vs. Placebo: -187.8 | INBUILD[14] |
Table 4: Efficacy of Pirfenidone in IPF and PPF
| Indication | Primary Endpoint: Change in FVC from Baseline | Study |
| IPF | Significantly slowed the decline in FVC compared to placebo. | ASCEND & CAPACITY[15] |
| uILD (PPF) | Mean change in FVC at 24 weeks: Pirfenidone: -87.7 mL vs. Placebo: -157.1 mL | UILD Study[16] |
| Progressive Fibrosing ILD | Lower decline in FVC % predicted at 48 weeks compared to placebo. | RELIEF[16] |
Table 5: Safety and Tolerability of this compound (Phase 2, PPF Cohort)
| Adverse Events (AEs) | Placebo | This compound 30 mg | This compound 60 mg |
| Any AE | 78% | 83% | 67%[1][3] |
| Serious AEs | 32% | 10% | 12%[1][3] |
Table 6: Safety and Tolerability of this compound (Phase 2, IPF Cohort)
| Adverse Events (AEs) | Placebo | This compound 30 mg | This compound 60 mg |
| Any AE | 80% | 76% | 74%[11][12] |
| Serious AEs | 17% | 11% | 11%[11][12] |
Experimental Protocols
This compound Phase 2 Clinical Trial (NCT04308681) Methodology
This was a multicenter, randomized, double-blind, placebo-controlled, Phase 2 study to evaluate the efficacy, safety, and tolerability of this compound in participants with IPF or PPF.[6][11]
-
Participants: Adults with a diagnosis of IPF or PPF.[6]
-
Intervention: Participants were randomized in a 1:1:1 ratio to receive this compound (30 mg or 60 mg) or a matching placebo, administered orally twice daily for 26 weeks.[6][11] Background therapy with approved antifibrotics was permitted.[1][2]
-
Primary Endpoint: The primary endpoint for the IPF cohort was the rate of change in percent predicted forced vital capacity (ppFVC) from baseline to week 26.[6] A key secondary endpoint for the PPF cohort was the rate of change in ppFVC from baseline through 26 weeks.[1]
-
Assessments: Efficacy was assessed through pulmonary function tests (spirometry) at baseline and regular intervals throughout the study. Safety and tolerability were monitored through the recording of adverse events, serious adverse events, and laboratory tests.[4]
For detailed inclusion and exclusion criteria, please refer to the official clinical trial protocol for NCT04308681.[17]
Signaling Pathway and Experimental Workflow
LPA1 Signaling Pathway in Pulmonary Fibrosis
The following diagram illustrates the proposed mechanism of action of this compound in the context of the LPA1 signaling pathway, which is implicated in the progression of pulmonary fibrosis.
Caption: LPA1 signaling pathway in fibrosis and the antagonistic action of this compound.
This compound Phase 2 Clinical Trial Workflow
The diagram below outlines the key stages of the Phase 2 clinical trial for this compound.
Caption: High-level workflow of the this compound Phase 2 clinical trial (NCT04308681).
References
- 1. Emerging therapies for idiopathic pulmonary fibrosis, a progressive age-related disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Progress in understanding and treating idiopathic pulmonary fibrosis: recent insights and emerging therapies [frontiersin.org]
- 3. dovepress.com [dovepress.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Lysophosphatidic acid receptor 1 (LPA1) in pulmonary fibrosis fact sheet – Bristol Myers Squibb [bms.com]
- 6. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 7. thorax.bmj.com [thorax.bmj.com]
- 8. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. Phase 2 trial design of this compound, a lysophosphatidic acid receptor 1 (LPA1) antagonist, in patients with idiopathic pulmonary fibrosis (IPF) or progressive fibrotic interstitial lung disease (PF-ILD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bmjopenrespres.bmj.com [bmjopenrespres.bmj.com]
- 13. Broad Therapeutic Efficacy of Nintedanib in Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. atsjournals.org [atsjournals.org]
- 15. emedicine.medscape.com [emedicine.medscape.com]
- 16. mdpi.com [mdpi.com]
- 17. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Unveiling Antifibrotic Mechanisms: A Comparative Analysis of BMS-986278 and Standard-of-Care Therapies on Fibrotic Biomarkers
For Immediate Release
A comprehensive review of clinical trial data reveals distinct and overlapping effects of the investigational LPA1 antagonist, BMS-986278, compared to the approved antifibrotic agents, pirfenidone (B1678446) and nintedanib (B1663095), on a panel of biomarkers implicated in the pathogenesis of idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF). This comparative guide provides researchers, scientists, and drug development professionals with a detailed analysis of these effects, supported by experimental data and methodologies from key clinical studies.
Executive Summary
This compound, a potent and selective lysophosphatidic acid receptor 1 (LPA1) antagonist, has demonstrated significant modulation of biomarkers associated with epithelial injury, fibrosis, and inflammation in a Phase 2 clinical trial (NCT04308681).[1] In comparison, pirfenidone and nintedanib, the current standards of care, have also been shown to impact various biomarkers, although through different mechanisms of action. This guide synthesizes the available data to offer a side-by-side comparison, aiding in the understanding of their distinct and potentially complementary roles in treating fibrotic lung diseases.
Comparative Biomarker Effects
The following tables summarize the quantitative effects of this compound, pirfenidone, and nintedanib on key biomarkers. Data is compiled from separate clinical trials and direct head-to-head comparative studies are limited.
Table 1: Effect of this compound on Biomarkers in IPF and PPF (Phase 2, NCT04308681)
| Biomarker Category | Biomarker | Disease Cohort | Dosage | Observation at Week 26 (vs. Placebo) |
| Fibrosis & Epithelial Injury | Adiponectin | IPF | 60 mg | Increased (p<0.0001)[1] |
| CA-125 | IPF | 60 mg | Decreased (p<0.05)[1] | |
| Matrix Metalloproteinase-7 (MMP-7) | IPF | 60 mg | Decreased (p<0.05)[1] | |
| Tenascin C | IPF | 60 mg | Decreased (p<0.05)[1] | |
| PRO-FIB | IPF | 60 mg | Decreased (p<0.05)[1] | |
| TGF-β Pathway | Periostin | PPF | 60 mg | Decreased (p<0.05)[1] |
| Inflammation | YKL-40 | PPF | 60 mg | Decreased (p<0.05)[1] |
| VCAM-1 | PPF | 60 mg | Decreased (p<0.05)[1] | |
| Ferritin | PPF | 60 mg | Decreased (p<0.05)[1] |
Table 2: Effect of Nintedanib on Biomarkers in IPF (INMARK Trial)
| Biomarker Category | Biomarker | Observation at Week 12 (vs. Placebo) |
| Epithelial Injury | Surfactant Protein D (SP-D) | Decreased (Ratio 0.94, p=0.024)[1][2] |
| Cancer Antigen 125 (CA-125) | Decreased (Ratio 0.75, p<0.0001)[1][2] | |
| Extracellular Matrix Turnover | C3A | Small Increase[1] |
| C3M | Small Decrease[1] | |
| PRO-C3 | Transient Increase[3] | |
| PRO-C6 | Decreased[3] | |
| Inflammation | Blood Eosinophil Counts (BECs) | Higher after 1 year vs. pirfenidone[4] |
| Fractional Exhaled Nitric Oxide (FeNO) | Higher after 1 year vs. pirfenidone[4] | |
| Oxidative Stress | Glutathione (GSH) | Increased (p=0.006)[5] |
| Asymmetric Dimethylarginine (ADMA) | Reduced (p=0.024)[5] |
Table 3: Effect of Pirfenidone on Biomarkers in IPF (CAPACITY and ASCEND Trials Post-Hoc Analysis)
| Biomarker Category | Biomarker | Observation |
| Prognostic for Disease Progression | CCL18 | Consistently prognostic for FVC %pred decline[6] |
| CCL13, COMP, CXCL13, CXCL14, Periostin, YKL-40 | Prognostic in placebo groups[6] | |
| Inflammation & Oxidative Stress | Kynurenine/Tryptophan Ratio | Decreased (p=0.048)[5] |
Signaling Pathways and Mechanisms of Action
This compound acts by antagonizing the LPA1 receptor, a key component in the fibrotic cascade. This action is upstream of several pro-fibrotic signaling pathways. Pirfenidone is thought to have broader anti-inflammatory and anti-fibrotic effects, including the inhibition of TGF-β signaling. Nintedanib is a tyrosine kinase inhibitor that targets multiple receptors involved in fibroblast proliferation and differentiation.
Experimental Protocols
This compound Phase 2 Trial (NCT04308681)
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group, international trial.
-
Patient Population: Adults with Idiopathic Pulmonary Fibrosis (IPF) or Progressive Fibrotic Interstitial Lung Disease (PF-ILD).
-
Intervention: Patients were randomized to receive 30 mg or 60 mg of this compound, or placebo, administered orally twice daily for 26 weeks.
-
Biomarker Analysis: Blood-based biomarkers of lung fibrosis, injury, and inflammation were measured at baseline and at specified time points throughout the study. The specific assays used for each biomarker are detailed in the study protocol.
Nintedanib INMARK Trial
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Patient Population: Patients with IPF.
-
Intervention: Patients were randomized to receive nintedanib 150 mg twice daily or placebo for 12 weeks, followed by an open-label period where all patients received nintedanib.
-
Biomarker Analysis: Circulating biomarkers were analyzed using a linear mixed model for repeated measures to determine fold changes in adjusted mean levels.[1]
Pirfenidone CAPACITY and ASCEND Trials (Post-Hoc Analysis)
-
Study Design: Post-hoc analysis of data from three Phase 3, randomized, double-blind, placebo-controlled trials.
-
Patient Population: Patients with IPF.
-
Intervention: Patients received pirfenidone (2403 mg/day) or placebo.
-
Biomarker Analysis: Plasma proteins were measured at baseline. The association between baseline biomarker concentrations and the absolute change in percentage of predicted forced vital capacity (FVC %pred) at 12 months was analyzed.[6]
Logical Relationship of Biomarker Effects
The observed biomarker changes provide insights into the distinct and potentially convergent pathways through which these antifibrotic agents exert their effects. This compound's impact on a broad range of epithelial injury, fibrosis, and inflammatory markers suggests a targeted effect on the upstream LPA1 pathway, leading to a cascade of downstream modifications. Nintedanib's effects on markers of epithelial injury and ECM turnover align with its role as a tyrosine kinase inhibitor. Pirfenidone's association with prognostic markers like CCL18 highlights its influence on key drivers of disease progression.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of nintedanib on circulating biomarkers of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 5. mdpi.com [mdpi.com]
- 6. Prognostic and predictive biomarkers for patients with idiopathic pulmonary fibrosis treated with pirfenidone: post-hoc assessment of the CAPACITY and ASCEND trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Landscape of Novel Antifibrotic Therapies: A Comparative Analysis of BMS-986278
For researchers, scientists, and drug development professionals, understanding the safety profile of an investigational therapy in the context of existing treatments is paramount. This guide provides an objective comparison of the safety data for BMS-986278 (admilparant), a novel lysophosphatidic acid receptor 1 (LPA1) antagonist, with established antifibrotic drugs pirfenidone (B1678446) and nintedanib (B1663095), and the investigational pan-PPAR agonist lanifibranor (B608451).
This analysis synthesizes safety findings from key clinical trials, offering a detailed look at adverse event profiles to inform ongoing research and development in fibrotic diseases.
Comparative Safety Profile of Antifibrotic Agents
The following table summarizes the key safety findings from the respective clinical trials of this compound, pirfenidone, nintedanib, and lanifibranor. It is important to note that the data for lanifibranor was obtained from a study in patients with non-alcoholic steatohepatitis (NASH), a different patient population than the idiopathic pulmonary fibrosis (IPF) and progressive pulmonary fibrosis (PPF) populations in the other trials. Direct comparison should therefore be made with caution.
| Safety Endpoint | This compound (Admilparant) - Phase 2 (IPF/PPF) | Pirfenidone - ASCEND Trial (IPF) | Nintedanib - INPULSIS Trials (IPF) | Lanifibranor - NATIVE Trial (NASH) |
| Common Adverse Events | Diarrhea, cough, orthostatic hypotension | Nausea, rash, diarrhea, fatigue, dyspepsia, vomiting | Diarrhea, nausea, vomiting, abdominal pain, decreased appetite, headache, weight loss | Diarrhea, nausea, peripheral edema, anemia, weight gain |
| Overall Adverse Events (%) | 74% (60mg), 76% (30mg), 80% (Placebo) | Not explicitly reported as a single percentage | 95.8% (Nintedanib), 89.9% (Placebo) | Higher incidence than placebo |
| Serious Adverse Events (%) | 11% (60mg), 11% (30mg), 17% (Placebo) | 19.8% (Pirfenidone), 24.9% (Placebo) | 30.4% (Nintedanib), 30.0% (Placebo) | Similar across groups (<5%) |
| Discontinuation due to AEs (%) | 7% (60mg), 10% (30mg), 10% (Placebo) in IPF; 0% (60mg), 3% (30mg), 15% (Placebo) in PPF | 14.4% (Pirfenidone), 10.8% (Placebo) | 19.3% (Nintedanib), 13.0% (Placebo) | <5% and similar across groups |
| Gastrointestinal Side Effects (%) | Diarrhea: 11% (60mg), 11% (30mg), 12% (Placebo) | Nausea: 36%, Diarrhea: 28% | Diarrhea: 62%, Nausea: 24% | Diarrhea, nausea occurred more frequently than placebo |
Experimental Protocols
A clear understanding of the trial methodologies is crucial for interpreting the safety data. Below are the key aspects of the pivotal clinical trials for each drug.
This compound (Admilparant): Phase 2 Trial (NCT04308681)
This was a randomized, double-blind, placebo-controlled, parallel-group, international Phase 2 study.[1] It enrolled patients with idiopathic pulmonary fibrosis (IPF) or progressive pulmonary fibrosis (PPF).[1] Patients were randomized in a 1:1:1 ratio to receive either 30 mg or 60 mg of this compound, or a matching placebo, administered orally twice daily for 26 weeks.[2][3] A 26-week active treatment extension period and a 4-week post-treatment follow-up were also part of the study design.[2][3] Notably, patients were permitted to be on a stable background of existing antifibrotic therapies.[3] The primary endpoint was the rate of change in percent predicted forced vital capacity (ppFVC) from baseline to week 26.[2]
Pirfenidone: ASCEND Trial (NCT01366209)
The ASCEND trial was a Phase 3, multinational, randomized, double-blind, placebo-controlled study.[4] A total of 555 patients with idiopathic pulmonary fibrosis (IPF) were randomized in a 1:1 ratio to receive either oral pirfenidone (2403 mg per day) or a placebo for 52 weeks.[5] Key eligibility criteria included an FVC of 50% to 90% predicted and a ratio of forced expiratory volume in one second to FVC of at least 0.80. The primary endpoint was the change in FVC from baseline to week 52.[5]
Nintedanib: INPULSIS Trials (NCT01335464 and NCT01335477)
The INPULSIS program consisted of two replicate 52-week, randomized, double-blind, placebo-controlled Phase 3 trials (INPULSIS-1 and INPULSIS-2). A total of 1,066 patients with IPF were randomized in a 3:2 ratio to receive either oral nintedanib (150 mg twice daily) or a placebo. Key inclusion criteria were an FVC of at least 50% of the predicted value and a carbon monoxide diffusing capacity of 30% to 79% of the predicted value. The primary endpoint for both trials was the annual rate of decline in FVC.
Lanifibranor: NATIVE Trial (NCT03008070)
The NATIVE trial was a Phase 2b, randomized, double-blind, placebo-controlled study designed to evaluate the efficacy and safety of lanifibranor in patients with non-alcoholic steatohepatitis (NASH). The trial enrolled patients with NASH and fibrosis stages F2 or F3. Participants were randomized to receive one of two doses of lanifibranor or a placebo for 24 weeks. The primary endpoint was a decrease in the Steatosis, Activity, Fibrosis (SAF) score, a measure of liver inflammation and ballooning, without worsening of fibrosis.
Signaling Pathways and Mechanisms of Action
The differing safety profiles of these drugs can be partially attributed to their distinct mechanisms of action.
This compound: LPA1 Receptor Antagonism
This compound is a potent and selective antagonist of the lysophosphatidic acid receptor 1 (LPA1). LPA is a signaling lipid that, through the LPA1 receptor, promotes fibroblast proliferation, migration, and differentiation, key processes in the development of fibrosis. By blocking this pathway, this compound aims to inhibit the progression of fibrosis.
Pirfenidone: A Multi-faceted Approach
The exact mechanism of action of pirfenidone is not fully understood, but it is known to have both anti-fibrotic and anti-inflammatory properties. It is believed to down-regulate the production of pro-fibrotic and pro-inflammatory cytokines, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α). It also inhibits fibroblast proliferation and collagen synthesis.
References
- 1. Pirfenidone for idiopathic pulmonary fibrosis: analysis of pooled data from three multinational phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 3 trial of pirfenidone in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design of the INPULSIS™ trials: two phase 3 trials of nintedanib in patients with idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Efficacy and safety of nintedanib in patients with advanced idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of BMS-986278
Researchers and drug development professionals handling BMS-986278, a potent lysophosphatidic acid receptor 1 (LPA1) antagonist, must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper management and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment to minimize exposure risk.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant, solvent-resistant |
| Eye Protection | Glasses/Shield | Face shield and safety glasses approved under appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU) |
| Body Protection | Protective Suit | Complete suit protecting against chemicals |
| Respiratory Protection | Respirator | Use in non-well-ventilated areas or where dust formation is likely |
This data is synthesized from the Safety Data Sheet for this compound.[1]
Spill and Accidental Release Protocol
In the event of a spill or accidental release of this compound, follow these procedures to contain and clean the material safely.
-
Evacuate and Ventilate : Immediately evacuate personnel from the affected area and ensure adequate ventilation.[1]
-
Containment : Prevent further leakage or spillage if it is safe to do so. Do not allow the product to enter drains.[1]
-
Cleanup :
Disposal of Unused Product and Contaminated Materials
Proper disposal of unused this compound and any materials that have come into contact with the compound is critical.
-
Unused Product : Dispose of unused this compound as you would the original product, following all local, state, and federal regulations for chemical waste.[1]
-
Contaminated Packaging : Dispose of contaminated packaging in the same manner as the unused product.[1]
-
Contaminated Gloves : Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling BMS-986278
For researchers, scientists, and drug development professionals, this guide provides immediate, essential safety and logistical information for handling the potent, orally active lysophosphatidic acid receptor 1 (LPA1) antagonist, BMS-986278. This document outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
This compound is a research compound being investigated for pulmonary fibrotic diseases.[1][2] As with any potent, bioactive molecule, a comprehensive understanding and strict adherence to safety protocols are paramount to minimize exposure and ensure the well-being of laboratory personnel. The full toxicological profile of this compound may not be widely known, necessitating a conservative approach to safety measures.
Personal Protective Equipment (PPE)
Consistent and correct use of appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general best practices for potent pharmaceutical compounds.
| PPE Item | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves (double gloving recommended) | Prevents direct skin contact. Double gloving offers enhanced protection against tears and permeation.[3] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects eyes from splashes or aerosols of the compound.[3] |
| Lab Coat | Full-length, cuffed laboratory coat | Protects skin and personal clothing from contamination.[3] |
| Respiratory Protection | Use in a certified chemical fume hood or other ventilated enclosure | Minimizes the risk of inhaling aerosolized particles of the solid compound.[3] |
| Face Shield | Recommended when there is a significant risk of splashes | Provides an additional layer of protection for the face and eyes.[3] |
Safe Handling and Operational Plan
Adherence to proper handling procedures is critical for both personnel safety and maintaining the integrity of this compound.
Workflow for Handling Solid this compound:
Caption: A stepwise workflow for the safe handling of solid this compound.
Experimental Protocols: Step-by-Step Guidance
Weighing and Reconstitution of Solid this compound:
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Gather all necessary equipment: analytical balance, weighing papers, spatulas, and appropriate glassware.
-
Don the recommended personal protective equipment (see table above).
-
-
Handling the Solid Compound:
-
All manipulations of the solid form of this compound should be performed within the chemical fume hood to prevent inhalation of any dust particles.[3]
-
Use dedicated spatulas and weighing papers for the compound.
-
To minimize the creation of aerosols, handle the solid gently.
-
-
Solution Preparation:
General Laboratory Practices:
-
Avoid the creation of aerosols.
-
Thoroughly wash hands after handling the compound, even if gloves were worn.[3]
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Ensure that a safety shower and eyewash station are readily accessible.[3]
Disposal Plan
Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Logical Flow:
Caption: Logical flow for the proper segregation and disposal of waste contaminated with this compound.
Waste Disposal Protocols:
-
Solid Waste:
-
Collect all solid waste, including contaminated gloves, weighing papers, and disposable labware, in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled hazardous waste container.[3]
-
-
Disposal:
-
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Records of disposal, including the date, quantity, and method, should be maintained.[4]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
